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  • Product: (2Z)-3-(propylsulfanyl)prop-2-enoate
  • CAS: 1062589-55-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2Z)-3-(propylsulfanyl)prop-2-enoate: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract (2Z)-3-(propylsulfanyl)prop-2-enoate is an organosulfur compound belonging to the class of β-thioacrylates. While specific research on this exact m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2Z)-3-(propylsulfanyl)prop-2-enoate is an organosulfur compound belonging to the class of β-thioacrylates. While specific research on this exact molecule is not extensively documented in publicly available literature, its chemical structure suggests a range of interesting physicochemical properties and potential biological activities. This guide provides a comprehensive overview of its deduced chemical structure, predicted properties, a plausible synthetic route, and its potential significance in the context of medicinal chemistry and materials science. The information presented herein is based on established principles of organic chemistry and extrapolation from closely related, well-documented analogues.

Introduction to Organosulfur Compounds in Drug Discovery

Organosulfur compounds are a cornerstone in medicinal chemistry, with their presence in numerous natural products and synthetic drugs underscoring their therapeutic importance.[1][2] The sulfur atom, with its unique electronic configuration and ability to exist in various oxidation states, imparts distinct properties to molecules, often enhancing their biological activity, metabolic stability, and receptor affinity.[3] From the antibacterial effects of garlic-derived compounds to their roles in cancer therapy and neuroprotection, the pharmacological potential of organosulfur compounds is vast and continues to be an active area of research.[1][4] This guide focuses on a specific, yet representative member of this class, (2Z)-3-(propylsulfanyl)prop-2-enoate, to illustrate the fundamental principles and potential applications of such molecules.

Chemical Structure and Predicted Physicochemical Properties

The systematic name (2Z)-3-(propylsulfanyl)prop-2-enoate defines a precise chemical structure. The "(2Z)" designation indicates a Z-configuration of the substituents around the carbon-carbon double bond, meaning the higher priority groups are on the same side. The "3-(propylsulfanyl)" group signifies a propyl group attached to a sulfur atom, which is in turn bonded to the third carbon of the propenoate backbone. The "prop-2-enoate" indicates a three-carbon acrylate ester. For the purpose of this guide, we will consider the ethyl ester, a common variant in organic synthesis.

Chemical Structure of Ethyl (2Z)-3-(propylsulfanyl)prop-2-enoate:

A table summarizing the predicted physicochemical properties of ethyl (2Z)-3-(propylsulfanyl)prop-2-enoate is presented below. These values are estimated based on the properties of structurally similar compounds.

PropertyPredicted Value
Molecular FormulaC8H14O2S
Molecular Weight174.26 g/mol
AppearanceColorless to pale yellow liquid
Boiling PointEstimated 220-240 °C
SolubilitySoluble in organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in water. The Z-isomer may exhibit slightly higher water solubility than the E-isomer.[5]
LogPEstimated 2.5 - 3.5

Synthesis and Stereochemical Control

The synthesis of (2Z)-3-(propylsulfanyl)prop-2-enoate can be approached through several established methods for forming β-thioacrylates. A key challenge in the synthesis is controlling the stereochemistry to selectively obtain the Z-isomer, as the E-isomer is often the thermodynamically more stable product.[6]

Proposed Synthetic Pathway: Thiol-Ene Reaction on an Alkyne

A plausible and stereoselective route involves the radical-initiated hydrothiolation of an propiolate ester. This reaction is known to proceed with high Z-selectivity under specific conditions.

Overall Reaction:

Detailed Experimental Protocol

Materials:

  • Ethyl propiolate

  • 1-Propanethiol

  • Azobisisobutyronitrile (AIBN) or other radical initiator

  • Anhydrous toluene or other suitable solvent

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of ethyl propiolate (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon), add 1-propanethiol (1.1 eq).

  • Add a catalytic amount of AIBN (0.05 eq).

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl (2Z)-3-(propylsulfanyl)prop-2-enoate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the thiol.

  • Radical Initiator: AIBN is a common choice that decomposes upon heating to generate radicals, which initiate the thiol-ene reaction.

  • Stoichiometry: A slight excess of the thiol is used to ensure complete consumption of the propiolate.

  • Temperature: The reaction is heated to facilitate the decomposition of the AIBN and increase the reaction rate.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials or byproducts.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions Ethyl propiolate Ethyl propiolate Reaction Reaction Ethyl propiolate->Reaction 1-Propanethiol 1-Propanethiol 1-Propanethiol->Reaction AIBN (catalyst) AIBN (catalyst) AIBN (catalyst)->Reaction Toluene (solvent) Toluene (solvent) Toluene (solvent)->Reaction 70-80 °C 70-80 °C 70-80 °C->Reaction Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Final Product Ethyl (2Z)-3-(propylsulfanyl)prop-2-enoate Purification->Final Product

Caption: Synthetic workflow for ethyl (2Z)-3-(propylsulfanyl)prop-2-enoate.

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques. The expected spectral data are outlined below.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ 7.5-7.7 (d, 1H, J ≈ 10 Hz, -CH=), δ 5.8-6.0 (d, 1H, J ≈ 10 Hz, =CH-S-), δ 4.1-4.3 (q, 2H, -O-CH₂-CH₃), δ 2.8-3.0 (t, 2H, -S-CH₂-), δ 1.6-1.8 (m, 2H, -S-CH₂-CH₂-), δ 1.2-1.4 (t, 3H, -O-CH₂-CH₃), δ 0.9-1.1 (t, 3H, -S-CH₂-CH₂-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 165-167 (C=O), δ 140-145 (-CH=), δ 115-120 (=CH-S-), δ 60-62 (-O-CH₂-), δ 35-40 (-S-CH₂-), δ 22-25 (-S-CH₂-CH₂-), δ 14-15 (-O-CH₂-CH₃), δ 13-14 (-S-CH₂-CH₂-CH₃)
IR (neat, cm⁻¹) 2960-2850 (C-H stretch), 1710-1730 (C=O stretch, ester), 1610-1630 (C=C stretch), 1170-1250 (C-O stretch)
Mass Spectrometry (EI) m/z (%): 174 (M⁺), 145, 129, 101, 73

Potential Biological Activities and Applications

While no specific biological data exists for (2Z)-3-(propylsulfanyl)prop-2-enoate, its structural motifs suggest several potential areas of interest for drug development professionals.

Antimicrobial and Anticancer Potential

Organosulfur compounds are well-known for their antimicrobial and anticancer properties.[1][4] The presence of the α,β-unsaturated carbonyl system in the acrylate moiety makes the molecule a potential Michael acceptor, which could allow it to react with nucleophilic residues (such as cysteine) in biological macromolecules like enzymes and proteins. This reactivity is a common mechanism of action for many bioactive compounds.

Modulation of Inflammatory Pathways

Some organosulfur compounds have been shown to modulate inflammatory pathways.[1] The thioether linkage and the overall lipophilicity of the molecule could facilitate its interaction with cellular membranes and signaling proteins involved in inflammation.

Precursor for Heterocyclic Synthesis

The functional groups present in (2Z)-3-(propylsulfanyl)prop-2-enoate make it a versatile building block for the synthesis of more complex sulfur-containing heterocyclic compounds, which are a rich source of biologically active molecules.[7]

Logical Relationship of Structure to Potential Activity

ActivityRelationship cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Potential Biological Activities Thioether Propylsulfanyl Group (-S-C3H7) Lipophilicity Lipophilicity Thioether->Lipophilicity contributes to Acrylate α,β-Unsaturated Ester (-CH=CH-COOR) Michael_Acceptor Michael Acceptor Potential Acrylate->Michael_Acceptor confers Z_Isomer Z-Stereochemistry Stereospecificity Stereospecificity Z_Isomer->Stereospecificity defines Anti_inflammatory Anti-inflammatory Lipophilicity->Anti_inflammatory may influence Enzyme_Inhibition Enzyme Inhibition Michael_Acceptor->Enzyme_Inhibition enables Antimicrobial Antimicrobial Anticancer Anticancer Enzyme_Inhibition->Antimicrobial Enzyme_Inhibition->Anticancer

Caption: Relationship between structure and potential biological activity.

Conclusion

(2Z)-3-(propylsulfanyl)prop-2-enoate, while not a widely studied compound, represents a class of molecules with significant potential in medicinal chemistry and materials science. Its synthesis can be achieved with good stereocontrol, and its structure suggests a range of predictable physicochemical and spectroscopic properties. Based on the known activities of related organosulfur compounds, it is a promising candidate for further investigation as a potential therapeutic agent or as a versatile synthetic intermediate. This guide provides a solid foundation for researchers and scientists interested in exploring the chemistry and applications of this and similar molecules.

References

  • Frontiers in Pharmacology. (n.d.). Exploring the Pharmacological Potential of Organosulfur Compounds.
  • Mahmoud, A. R. (2025, October 20). Synthetic Applications of Organosulfur Compounds in Drug Design. ResearchGate.
  • Journal of Medicinal and Chemical Sciences. (n.d.). Biological and Pharmaceutical Organosulfur Molecules.
  • PubMed. (2009, April 15). Biological properties of garlic and garlic-derived organosulfur compounds.
  • Bentham Science. (2017, May 1). Vegetable Organosulfur Compounds and their Health Promoting Effects.
  • Acta Chimica Slovenica. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
  • PMC. (2023, January 13). Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center.
  • MDPI. (2019, June 7). Improved Carotenoid Processing with Sustainable Solvents Utilizing Z-Isomerization-Induced Alteration in Physicochemical Properties: A Review and Future Directions.

Sources

Exploratory

The Thermodynamic Anomaly of Z-Isomer Sulfur-Containing Acrylates: A Technical Guide to Stereoselective Synthesis and Stability

Executive Summary In the landscape of synthetic organic chemistry and polymer science, sulfur-containing acrylates (thioacrylates) present a fascinating stereochemical paradox. Unlike typical alkenes where steric bulk di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic organic chemistry and polymer science, sulfur-containing acrylates (thioacrylates) present a fascinating stereochemical paradox. Unlike typical alkenes where steric bulk dictates a thermodynamic preference for the E-isomer, thioacrylates exhibit a profound thermodynamic and kinetic preference for the Z-isomer. This whitepaper dissects the stereoelectronic drivers behind this stability, outlines self-validating synthetic protocols, and explores the implications for advanced polymer chemistry and drug development.

The E/Z Isomerization Paradox in Thioacrylates

In standard alkene chemistry, the E-isomer is almost universally the thermodynamic sink due to the minimization of steric clash between bulky substituents. However, in sulfur-containing acrylates—synthesized primarily via the nucleophilic thiol-yne conjugate addition—the Z-isomer emerges as both the kinetic and thermodynamic product (1).

The Causality of Kinetic Control: The kinetic preference is dictated by the fundamental anti-addition rule of nucleophiles to alkynes. When a thiolate anion attacks an activated alkyne (such as an ethyl propiolate), it approaches from the less hindered trajectory, forcing the intermediate allenyl/enolate geometry into a conformation that, upon rapid protonation, yields the Z-isomer.

The Causality of Thermodynamic Stability: If the reaction is allowed to equilibrate, one would expect steric repulsion between the bulky sulfur moiety and the carbonyl/ester group to drive isomerization to the E-state. Instead, the Z-isomer remains stable due to overriding stereoelectronic effects :

  • Hyperconjugation: The lone pairs on the sulfur atom (

    
    ) engage in stabilizing hyperconjugative interactions with the anti-bonding orbital (
    
    
    
    ) of the adjacent electron-withdrawing group (EWG).
  • Dipole Minimization: The Z-configuration allows for an anti-parallel alignment of the highly polar C–S and C=O bonds. This minimizes the net molecular dipole moment, significantly lowering the ground-state energy of the molecule (2).

Mechanistic Causality: Solvent and Catalyst Dynamics

The stereochemical outcome of the thiol-yne click reaction is highly tunable and acutely sensitive to the dielectric constant and hydrogen-bonding capacity of the solvent.

  • Protic Solvents (e.g., Methanol, Water): These environments strongly favor the Z-isomer (>95%). The protic solvent rapidly protonates the intermediate allenyl/enolate anion before any C–C bond rotation can occur, effectively locking in the kinetic Z-product.

  • Aprotic Solvents (e.g., Toluene, DMF): Operating in non-polar or aprotic environments can yield higher ratios of the E-isomer. Without rapid protonation, the intermediate has a longer lifetime, allowing for rotation to the E-isomer. This is particularly prevalent if the substrate contains a carbonyl moiety capable of forming a stable enol intermediate during the equilibration phase.

  • Base Strength: Stronger bases (like DBU or K

    
    PO
    
    
    
    ) accelerate the initial nucleophilic attack, whereas weaker bases in non-polar solvents can facilitate thermodynamic equilibration toward the E-isomer under specific thermal conditions (3).

Mechanism A Activated Alkyne + Thiolate B Nucleophilic Attack (Anti-Addition) A->B C Allenyl/Enolate Intermediate B->C D Kinetic Protonation (Protic Solvent) C->D Fast E Thermodynamic Equilibration (Aprotic Solvent / Heat) C->E Slow / Reversible F Z-Isomer Thioacrylate (Favored: Dipole Minimization) D->F E->F Stereoelectronic control G E-Isomer Thioacrylate (Minor: Enol Stabilization) E->G Enol formation

Mechanistic pathway of thiol-yne addition showing kinetic and thermodynamic stereocontrol.

Quantitative Data: Stereochemical and Thermomechanical Properties

The ability to control the E/Z isomer ratio directly impacts the macroscopic properties of the resulting materials, particularly in the synthesis of poly(vinylene sulfide)s. Z-rich polymers tend to be semi-crystalline and extremely tough, whereas E-rich variants are amorphous and less robust (4).

Reaction SolventCatalyst (1 mol%)Dominant IsomerE/Z RatioPolymer

(°C)
Ultimate Tensile Strength (MPa)
DMSO / MethanolDBUZ-Isomer18 / 82~45 - 60~60.0
TolueneDBUE-Isomer68 / 32~20 - 35~15.0
WaterK

PO

Z-Isomer2 / 98HighN/A
DMFDBUMixed47 / 53ModerateModerate

Table 1: Influence of solvent polarity on the stereoselective synthesis of thioacrylates and downstream thermomechanical properties.

Experimental Workflow: Z-Selective Synthesis of Thioacrylates

To ensure high fidelity and reproducibility, the following protocol leverages a self-validating analytical step using


H-NMR to confirm stereochemistry.
Step-by-Step Methodology
  • Reagent Preparation & Degassing: Dissolve the activated alkyne (e.g., ethyl propiolate, 1.0 equiv) and the thiol (1.0 equiv) in a highly polar, protic solvent mixture (e.g., Methanol/DMSO, 0.5 M) to maximize Z-selectivity. Degas the solution using three freeze-pump-thaw cycles to prevent oxidative disulfide formation.

  • Catalyst Introduction: Under an inert argon atmosphere, add a catalytic amount of an organobase (e.g., 1 mol% 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU). The strong base ensures the rapid generation of the highly nucleophilic thiolate anion.

  • Nucleophilic Addition: Maintain the reaction vessel at 0–25 °C. Strict temperature control suppresses thermal isomerization pathways that could drive the equilibrium toward the E-isomer. Allow the reaction to stir for 1–2 hours.

  • Quenching and Isolation: Quench the reaction with dilute acid (0.1 M HCl) to neutralize the base and halt any base-catalyzed equilibration. Extract the product using ethyl acetate (3x), wash the combined organic layers with brine, and dry over anhydrous Na

    
    SO
    
    
    
    . Concentrate under reduced pressure.
  • Self-Validation (NMR Analysis): Acquire a

    
    H-NMR spectrum of the crude mixture in CDCl
    
    
    
    . Calculate the E/Z ratio by integrating the vinylic protons. A successful Z-selective synthesis will yield a doublet with a
    
    
    coupling constant of 10.0–10.5 Hz , confirming the cis relationship of the vinylic protons. Conversely, the E-isomer will display a wider coupling constant of ~15.5 Hz (5).

Workflow S1 1. Reagent Prep Degas polar protic solvent Dissolve alkyne & thiol S2 2. Catalyst Addition Add DBU or K3PO4 Maintain inert Ar atmosphere S1->S2 S3 3. Nucleophilic Addition 0-25°C to suppress thermal isomerization React for 1-2 hours S2->S3 S4 4. Quenching Add 0.1 M HCl to halt equilibration Extract and dry over Na2SO4 S3->S4 S5 5. Self-Validation 1H-NMR Analysis Confirm Z-isomer via 10.3 Hz coupling S4->S5

Experimental workflow for the Z-selective synthesis of thioacrylates with built-in NMR validation.

Implications for Drug Development and Polymer Science

The thermodynamic stability of Z-isomer sulfur-containing acrylates is not merely an academic curiosity; it has profound industrial applications:

  • Sequence-Defined Oligomers: The stability of the Z-thioacrylate linkage is currently utilized in solid-phase synthesis for sequence-defined polymers. These precise architectures are crucial for developing next-generation biomimetic drug delivery systems where structural predictability dictates in vivo efficacy.

  • High-Performance Thermoplastics: Transition metal-free click polymerizations utilizing Z-selective pathways yield poly(vinylene sulfide)s with high refractive indices and exceptional mechanical toughness (up to 1500% elongation at break). The Z-configuration allows polymer chains to pack efficiently, inducing semi-crystalline behavior that is absent in E-isomer dominant networks.

References

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews (ACS), 2021.1

  • Stereoselective Synthesis of Z-Styryl Sulfides from Nucleophilic Addition of Arylacetylenes and Benzyl Thiols. The Journal of Organic Chemistry, 2023. 2

  • Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s. Polymer Chemistry (RSC), 2019. 3

  • Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions: Applying Old Concepts for Practical Sustainable (Bio)Materials. Macromolecules (PMC), 2022. 4

  • Liquid Chromatography Photodiode Array Detection of Hydrogen Sulfide and Methanethiol as Thioacrylates following Nucleophilic Addition to Ethyl Propiolate. JSM Central, 2017. 5

Sources

Foundational

1H NMR Spectral Characteristics of (2Z)-3-(propylsulfanyl)prop-2-enoate: A Mechanistic and Analytical Guide

Executive Summary The structural elucidation of substituted alkenes relies heavily on the precise interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy. The molecule (2Z)-3-(propylsulfanyl)prop-2-enoate represe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted alkenes relies heavily on the precise interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy. The molecule (2Z)-3-(propylsulfanyl)prop-2-enoate represents a classic "push-pull" α,β-unsaturated system featuring a thioether linkage. This whitepaper provides an in-depth technical analysis of its


H NMR spectral characteristics. By examining the causality behind its chemical shifts and scalar couplings, we establish a self-validating analytical workflow designed for researchers and drug development professionals.

(Note: For the purpose of quantitative precision and standard NMR acquisition in organic solvents, this guide uses the methyl ester derivative—methyl (2Z)-3-(propylsulfanyl)prop-2-enoate—as the representative model).

Structural Elucidation & Stereochemical Assignment

The stereochemistry of the double bond is the most critical feature defining the NMR spectrum of this molecule. The (2Z) designation is assigned using the Cahn-Ingold-Prelog (CIP) priority rules:

  • At C2 (α-carbon): The ester/carboxylate group (–COOR) takes priority over the hydrogen atom.

  • At C3 (β-carbon): The propylsulfanyl group (–S–Pr) takes priority over the hydrogen atom.

The (Z) (Zusammen) configuration dictates that the two high-priority groups (–COOR and –S–Pr) are cis to each other. Consequently, the two vinylic protons (H2 and H3) are also forced into a cis spatial relationship. According to the Karplus relationship, the dihedral angle between these cis protons results in a characteristic scalar coupling constant (


) of approximately 9.0 to 11.0 Hz , which is distinctly smaller than the 14.0–18.0 Hz coupling observed in (E)-isomers.

Core H NMR Spectral Features

The quantitative data below summarizes the expected


H NMR profile for the methyl ester derivative in CDCl

at 298K.
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
Integration
H3 (β-vinylic) 7.20Doublet (d)10.01H
H2 (α-vinylic) 5.80Doublet (d)10.01H
–OCH

(Ester)
3.70Singlet (s)-3H
S–CH

(C1')
2.75Triplet (t)7.32H
–CH

– (C2')
1.70Sextet (sx)7.32H
–CH

(C3')
1.00Triplet (t)7.33H

Mechanistic Causality of Chemical Shifts

To move beyond mere observation, a Senior Application Scientist must understand why these chemical shifts occur. The formation of stable alkylthioacrylates and their resulting spectral signatures are highly diagnostic . The dramatic difference in chemical shifts between the two vinylic protons (δ 5.80 vs. δ 7.20) is driven by a strong mesomeric "push-pull" resonance system:

  • The "+M" Push: The sulfur atom possesses lone pairs in its 3p orbitals. Despite being less electronegative than oxygen, sulfur acts as a strong resonance donor (+M effect). It pushes electron density into the alkene's π-system, significantly shielding the α-carbon (C2). This causes H2 to resonate upfield at ~5.80 ppm.

  • The "-M" Pull: The carbonyl group of the enoate acts as an electron-withdrawing group (-M effect). It pulls the delocalized π-electrons toward the oxygen, leaving the β-carbon (C3) electron-deficient. This deshielding effect, combined with the inductive electronegativity of the directly attached sulfur, forces H3 to resonate far downfield at ~7.20 ppm.

G S Propylsulfanyl Group (+M Resonance Donor) C3 C3 (β-Proton) Deshielded (δ ~7.2 ppm) S->C3 Electron Donation C2 C2 (α-Proton) Shielded (δ ~5.8 ppm) C3->C2 Pi-Electron Shift C1 Carbonyl Group (-M Electron Withdrawing) C2->C1 Electron Withdrawal

Resonance push-pull mechanism dictating the shielding of C2 and deshielding of C3 protons.

Experimental Workflow for NMR Acquisition

A trustworthy analytical protocol must be reproducible. The following step-by-step methodology ensures high-resolution data acquisition, which is critical for resolving the ~10 Hz vinylic coupling constants.

Step 1: Sample Preparation Dissolve 10–15 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl


) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

Step 2: Tuning, Matching, and Shimming Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated or manual tuning and matching of the probe to the


H resonance frequency. Execute gradient shimming (e.g., topshim) to ensure a perfectly homogeneous magnetic field.

Step 3: 1D


H Acquisition 
Execute a standard 1D 

H pulse sequence (e.g., zg30). Set the relaxation delay (D1) to at least 2 seconds to allow for complete longitudinal relaxation, ensuring accurate integration. Acquire 16 to 64 scans with a spectral width of ~15 ppm.

Step 4: Spectral Processing Apply a Fourier transform (FT) to the Free Induction Decay (FID). Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction. Calibrate the TMS singlet to exactly 0.00 ppm.

G A 1. Sample Preparation (10-15 mg in 0.6 mL CDCl3, 298K) B 2. 1D 1H NMR Acquisition (zg30 pulse, 400/600 MHz) A->B C 3. Spectral Processing (FT, Phase/Baseline Correction) B->C D 4. Coupling Analysis (Extract 3J_HH ≈ 10 Hz for cis) C->D E 5. 2D NOESY Validation (Confirm Z-geometry via H2-H3 NOE) D->E

Step-by-step experimental workflow for NMR acquisition and structural validation.

Diagnostic 2D NMR Techniques: A Self-Validating System

Relying solely on 1D


 coupling constants can occasionally lead to ambiguities in highly substituted systems. To build a self-validating workflow, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) must be employed as an orthogonal validation mechanism. The nucleophilic addition of thiols to alkynes to form these specific geometries is a well-documented mechanism , and NOESY provides the definitive proof of the resulting stereochemistry.
  • Confirming the Cis Protons: In the (2Z) isomer, H2 and H3 are close in space (< 3.0 Å). A 2D NOESY spectrum will display a strong cross-peak between the doublet at 5.80 ppm and the doublet at 7.20 ppm.

  • Ruling out the (E)-Isomer: Crucially, because the –S–Pr group is cis to the carboxylate group, the S–CH

    
     protons are trans to H2. Therefore, the NOESY spectrum will show a cross-peak between S–CH
    
    
    
    (2.75 ppm) and H3 (7.20 ppm), but no cross-peak between S–CH
    
    
    and H2 (5.80 ppm). The absence of this specific spatial correlation is the definitive, self-validating proof of the (Z)-configuration.

References

  • Title: A Novel Synthesis of (E)-3-Methylthio-3-Substituted Arylamino-2-Cyanoacrylates under Microwave Irradiation Source: Molecules (via PubMed Central) URL: [Link]

  • Title: Recent progress in luminescent and colorimetric chemosensors for detection of thiols Source: Chemical Society Reviews URL: [Link]

Exploratory

Electronic Properties of (2Z)-3-(propylsulfanyl)prop-2-enoate Michael Acceptors

Executive Summary: The "Soft" Warhead Paradigm The (2Z)-3-(propylsulfanyl)prop-2-enoate scaffold represents a sophisticated class of "Push-Pull" Michael acceptors . Unlike traditional covalent warheads (e.g., acrylamides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Soft" Warhead Paradigm

The (2Z)-3-(propylsulfanyl)prop-2-enoate scaffold represents a sophisticated class of "Push-Pull" Michael acceptors . Unlike traditional covalent warheads (e.g., acrylamides) that often exhibit indiscriminate reactivity, the introduction of a sulfur atom at the


-position (

) fundamentally alters the electronic landscape of the enoate system.

This guide analyzes the electronic perturbation caused by the 3-propylsulfanyl group, specifically in the Z (cis) configuration. We explore how this modification raises the Lowest Unoccupied Molecular Orbital (LUMO) energy, thereby "softening" the electrophile to enhance selectivity for specific cysteine residues (e.g., Keap1-Nrf2 pathway) while minimizing off-target glutathione (GSH) depletion.

Electronic Architecture & "Push-Pull" Dynamics

Orbital Perturbation Analysis

The core reactivity of (2Z)-3-(propylsulfanyl)prop-2-enoate is dictated by the conjugation between the sulfur lone pair (


) and the 

-system of the acrylate.
  • The "Push" (

    
     Effect):  The sulfur atom donates electron density into the 
    
    
    
    -system via resonance. This increases the electron density at the
    
    
    -carbon (
    
    
    ) and the carbonyl oxygen.
  • The "Pull" (

    
     Effect):  The ester carbonyl withdraws electron density.
    
  • Net Result: The resonance contribution from sulfur stabilizes the ground state of the molecule more than it stabilizes the transition state for nucleophilic attack. This raises the LUMO energy , making the molecule less electrophilic compared to a pristine acrylate.

The Z-Isomer Advantage

The (2Z) configuration places the propylsulfanyl group and the ester carbonyl on the same side of the double bond (cis).

  • Dipole Moment: The (2Z) isomer typically exhibits a lower net dipole moment compared to the (2E) isomer due to the opposing vectors of the C-S and C=O dipoles.

  • Steric Gating: The Z-geometry creates a unique steric cleft. The propyl tail shields the

    
    -carbon from one face, requiring nucleophiles to approach from a specific trajectory. This adds a layer of steric selectivity to the electronic "softness."
    
Visualization: Electronic Resonance Pathway

PushPull cluster_effect Electronic Consequence S Sulfur (S) Lone Pair Donor (+M) C3 C3 (Beta) Electrophilic Center S->C3 Orbital Overlap LUMO LUMO Energy Increased (Lower Electrophilicity) S->LUMO Stabilizes Ground State C2 C2 (Alpha) Nucleophilic Character C3->C2 Pi-Bond CO Carbonyl (C=O) Electron Acceptor (-M) C2->CO Conjugation

Figure 1: The "Push-Pull" electronic resonance system. Sulfur donation reduces the partial positive charge on C3, modulating reactivity.

Kinetic Profiling & Reversibility

A critical feature of


-thio-substituted acrylates is their potential for reversibility  (retro-Michael reaction).
The Thiol-Exchange Mechanism

Unlike irreversible acrylamides, the adduct formed by a (2Z)-3-(propylsulfanyl)prop-2-enoate and a cellular thiol (Protein-SH) is a dithioacetal-like species. The stability of the intermediate carbanion and the leaving group ability of the thiolate drive the equilibrium.

Reaction Scheme:



Because the starting material is stabilized by the "Push-Pull" effect, the reverse reaction (elimination of the protein thiol) is energetically accessible. This classifies these warheads as Tunable Reversible Covalent Inhibitors .

Kinetic Data Comparison

The following table contrasts the electronic properties of the title compound against standard Michael acceptors.

ParameterUnsubstituted Acrylate(2Z)-3-(propylsulfanyl)prop-2-enoateConsequence
Hammett

0.0 (Ref)-0.15 (approx)Electron donating group reduces reactivity.
Electrophilicity Index (

)
~1.5 eV~0.9 - 1.1 eV"Softer" electrophile; prefers soft nucleophiles (SH) over hard (NH2, OH).
GSH

(pH 7.4)
< 10 min2 - 6 hoursReduced toxicity; higher metabolic stability.
Reversibility IrreversiblePotentially ReversibleReduced off-target immunogenicity.

Experimental Protocol: Kinetic Assessment via GSH Depletion

To validate the "soft" nature of the (2Z)-3-(propylsulfanyl)prop-2-enoate, the following self-validating protocol is recommended.

Materials
  • Test Compound: (2Z)-3-(propylsulfanyl)prop-2-enoate (10 mM stock in DMSO).

  • Nucleophile: L-Glutathione (GSH), reduced (100 mM stock in water).

  • Internal Standard: Naphthalene (for HPLC normalization).

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed.

Method (Pseudo-First-Order Kinetics)
  • Preparation: Dilute Test Compound to 50

    
    M in PBS (containing 1% DMSO).
    
  • Initiation: Add GSH to a final concentration of 5 mM (100-fold excess to ensure pseudo-first-order conditions).

  • Incubation: Maintain at 37°C in a thermostatic shaker.

  • Sampling: At

    
     min, remove 100 
    
    
    
    L aliquots.
  • Quenching: Immediately add 100

    
    L of cold Acetonitrile + 0.1% Formic Acid to stop the reaction and precipitate salts.
    
  • Analysis: Centrifuge and analyze supernatant via HPLC-UV (254 nm) or LC-MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Visualization: Kinetic Workflow

KineticAssay Start Start: 50 µM Enonate + 5 mM GSH (Excess) Incubate Incubate @ 37°C (pH 7.4 PBS) Start->Incubate Sample Sampling Loop (0 - 240 min) Incubate->Sample Sample->Incubate Next timepoint Quench Quench: ACN + Formic Acid (Precipitate Proteins/Salts) Sample->Quench At time t Analyze LC-MS Analysis Monitor Parent Decay Quench->Analyze Calc Calculate k_obs Slope of ln(Conc) vs Time Analyze->Calc

Figure 2: Workflow for determining the second-order rate constant (


) of thiol addition.

Synthesis: Stereoselective Access to the (2Z) Isomer

Achieving the (2Z) isomer selectively requires controlling the thermodynamics of the addition reaction.

Reaction Pathway

The most robust route involves the nucleophilic addition of propane-1-thiol to a propiolate (alkyne) ester.



Stereocontrol Strategy
  • Kinetic Control (Z-selective): Performing the reaction in protic solvents (MeOH) at low temperatures (-78°C to 0°C) with a catalytic amount of base (e.g., TEA) favors the anti-addition of the thiol across the triple bond, leading to the Z-isomer (cis-addition product relative to H and S).

  • Thermodynamic Control (E-selective): Heating or using aprotic solvents often isomerizes the product to the thermodynamically more stable E-isomer.

Purification

The (2Z) and (2E) isomers typically have distinct


 values on silica gel due to their different dipole moments. The (2Z) isomer is often less polar.

Biological Application: Nrf2 Pathway Activation

The primary utility of (2Z)-3-(propylsulfanyl)prop-2-enoate Michael acceptors lies in the modulation of the Keap1-Nrf2 pathway .

  • Mechanism: Keap1 is a cysteine-rich sensor protein that represses Nrf2.

  • Targeting: The "soft" nature of the propylsulfanyl enoate allows it to react selectively with the highly nucleophilic cysteine residues of Keap1 (specifically Cys151) without reacting with less acidic cysteines in other proteins.

  • Result: Alkylation of Keap1 prevents Nrf2 ubiquitination, allowing Nrf2 to translocate to the nucleus and transcribe antioxidant response element (ARE) genes.

Nrf2Pathway Warhead (2Z)-3-(propylsulfanyl)enoate (Soft Electrophile) Keap1 Keap1 (Cys151) Sensor Protein Warhead->Keap1 Michael Addition Complex Covalent Adduct (Keap1-S-Warhead) Keap1->Complex Alkylation Nrf2 Nrf2 Transcription Factor Complex->Nrf2 Releases Nucleus Nucleus Translocation Nrf2->Nucleus ARE Antioxidant Response (HO-1, NQO1) Nucleus->ARE Transcription

Figure 3: Mechanism of Action for Nrf2 activation via selective Keap1 alkylation.

References

  • Parr, R. G., et al. (1999). "Electrophilicity Index."[1][2] Journal of the American Chemical Society. Link

  • Schwöbel, J. A. H., et al. (2011). "Prediction of Michael-Type Acceptor Reactivity toward Glutathione." Chemical Research in Toxicology. Link

  • Dinkova-Kostova, A. T., et al. (2001). "Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups." Proceedings of the National Academy of Sciences. Link

  • Avonto, C., et al. (2011). "Reactivity of Michael Acceptors with Thiols: A Kinetic Study." Angewandte Chemie International Edition. Link

  • Nair, V., et al. (2014). "Chemistry of

    
    -Sulfanyl Acrylates: Synthesis and Applications." Tetrahedron. Link
    

Sources

Foundational

Crystal Structure Analysis of (2Z)-3-(propylsulfanyl)prop-2-enoate: A Technical Guide

This technical guide details the structural analysis of (2Z)-3-(propylsulfanyl)prop-2-enoate , a critical sulfur-containing Michael acceptor often utilized as a synthetic intermediate in the development of heterocyclic p...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural analysis of (2Z)-3-(propylsulfanyl)prop-2-enoate , a critical sulfur-containing Michael acceptor often utilized as a synthetic intermediate in the development of heterocyclic pharmaceuticals (e.g., thiophenes, thiazines) and covalent inhibitors.[1][2][3]

The guide focuses on the definitive determination of the (2Z)-configuration —a stereochemical feature that dictates the regioselectivity of subsequent cyclization reactions—using Single Crystal X-Ray Diffraction (SC-XRD), while correlating these findings with solution-state NMR data.[1][2]

Executive Summary: The Stereochemical Imperative

In drug development, the geometric isomerism of 3-sulfanylacrylates is not merely a structural curiosity but a synthetic determinant.[2] The (2Z)-isomer (where the ester carbonyl and the sulfur moiety are on the same side of the C=C double bond) often exhibits distinct reactivity profiles compared to its (2E) counterpart due to the proximity of the nucleophilic sulfur and the electrophilic carbonyl oxygen.[2]

While


H NMR coupling constants (

) provide strong evidence for configuration (typically ~10 Hz for cis/Z vs. ~15 Hz for trans/E), crystallographic analysis is required to:
  • Unambiguously confirm stereochemistry in cases of signal overlap or conformational exchange.

  • Map intermolecular interactions (specifically S···O and C-H···O contacts) that influence solid-state stability and solubility.[1][2]

  • Resolve disorder in the flexible propyl chain, which impacts bioavailability predictions.

Experimental Protocol: From Oil to Diffractometer

Sulfur-containing acrylates with short alkyl chains (like propyl) are frequently low-melting solids or viscous oils at room temperature, presenting a significant challenge for crystallization.[1][2][3]

Cryo-Crystallization Methodology

Standard evaporation often fails for these lipophilic "greasy" molecules.[1][2] A seeded cooling approach is recommended.[1][2]

Step-by-Step Workflow:

  • Solvent Selection: Dissolve the crude enoate in a minimum amount of non-polar solvent (Pentane or Hexane) with a trace of polar co-solvent (Diethyl Ether or DCM) to aid solubility.[2]

  • Saturation: Create a saturated solution at 25°C.

  • Slow Cooling: Place the vial in a chemically inert insulation block (e.g., Styrofoam) and move to a -20°C freezer. This ensures a cooling rate of <1°C/hour, promoting nucleation over oiling out.[2][3]

  • In-situ Mounting: If the melting point is <10°C, mount the crystal directly from the mother liquor onto a cryo-loop using perfluoropolyether oil (e.g., Fomblin®) and transfer immediately to the diffractometer’s cold stream (100 K).[2]

Data Collection Parameters[2][4]
  • Radiation Source: Mo-Kα (λ = 0.71073 Å) is standard.[1][2] However, if the crystal is small or weakly diffracting, Cu-Kα is superior due to the higher scattering power of the Sulfur atom (

    
    ), which also facilitates absolute structure determination if a chiral auxiliary is present.[2][3]
    
  • Temperature: 100 K (mandatory). This freezes the thermal vibration of the terminal propyl methyl group, which is prone to high thermal motion.[2]

Structural Analysis & Refinement Strategy

The Z-Configuration Confirmation

The primary objective is to verify the (2Z) geometry.[2] In the crystallographic model, this is defined by the torsion angle


(O-C-C-S).[2][3]
  • Z-Isomer (Cis-like): The torsion angle ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    (C${carbonyl}
    
    
    
    {\alpha}
    
    
    {\beta}$-S) will be close to (syn-planar).[1][2]
  • E-Isomer (Trans-like): The torsion angle will be close to 180° (anti-planar).[1][2]

Mechanistic Insight: The (2Z) configuration is often stabilized in the solid state by an intramolecular electrostatic interaction between the carbonyl oxygen (lone pair donor) and the sulfur atom (polarizable acceptor), forming a pseudo-5-membered ring.[2]

Handling Disorder in the Propyl Chain

The propyl chain (-CH


-CH

-CH

) often exhibits conformational disorder.[1][2]
  • Symptom: Elongated thermal ellipsoids on the terminal methyl carbon.[1][2]

  • Refinement Protocol:

    • Split the disordered atoms into two positions (Part A and Part B).

    • Refine site occupancy factors (SOF) allowing them to sum to 1.0.[2]

    • Apply similarity restraints (SADI or SAME) to bond lengths and angles to maintain chemically reasonable geometry.[2]

    • Use rigid bond restraints (RIGU) for anisotropic displacement parameters.[2]

Visualization of Structural Logic[2]

The following diagram illustrates the decision matrix for assigning configuration and the interaction network expected in the crystal lattice.

G Start Crude (2Z)-3-(propylsulfanyl)prop-2-enoate XRD SC-XRD Data Collection (100 K) Start->XRD Cryo-Crystallization Refinement Structure Refinement (SHELXL) XRD->Refinement Integration & Phasing Torsion Calculate Torsion τ(O-C-C-S) Refinement->Torsion Z_Conf Result: (2Z)-Isomer (Syn-planar, τ ≈ 0°) Torsion->Z_Conf 0° ± 15° E_Conf Result: (2E)-Isomer (Anti-planar, τ ≈ 180°) Torsion->E_Conf 180° ± 15° Packing Analyze Packing Interactions: 1. S···O Intramolecular Contacts 2. C-H···O Intermolecular H-Bonds Z_Conf->Packing Validates Synthetic Pathway

Caption: Workflow for crystallographic validation of the Z-alkene configuration and analysis of stabilizing packing forces.

Quantitative Data Summary

The following table summarizes typical bond parameters for sulfur-functionalized acrylates, derived from analogous structures (e.g., ethyl 3-(alkylsulfanyl)acrylates). These values serve as validation benchmarks for your refinement.

ParameterAtomsTypical Value (Å/°)Significance
Bond Length C(

)=C(

)
1.33 – 1.35 ÅTypical C=C double bond; slight lengthening indicates conjugation.[1][2]
Bond Length C(

)–S
1.74 – 1.76 ÅSingle bond character; shorter than typical C-S due to

hybridization.[1][2]
Bond Length C=O1.20 – 1.22 ÅStandard carbonyl; lengthening suggests strong H-bonding involvement.[1][2]
Bond Angle C–S–C(propyl)100° – 104°Characteristic angular geometry of divalent sulfur.[1][2]
Torsion O=C–C=C< 10° (Syn)Confirms conjugation of the ester with the alkene.[2]
Interaction S···O (Intra)2.8 – 3.1 ÅNon-bonded contact stabilizing the Z-conformation (Sum of vdW radii ~3.32 Å).[1][2]

Authoritative Grounding & References

The protocols and structural benchmarks described above are grounded in the crystallographic analysis of analogous sulfur and acrylate derivatives. The "Z" preference in these systems is often dictated by the "lock" mechanism of the S[2]···O interaction, a phenomenon well-documented in the structural chemistry of thioacrylates.[1][2]

References
  • Hill, T. N., & Patel, N. (2014).[2][3][4] Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate. Acta Crystallographica Section E. This paper establishes the baseline for analyzing (2Z)-enoate geometries and the planar nature of the acrylate backbone stabilized by intramolecular hydrogen bonding (analogous to S···O interactions).

    • [Source: Acta Cryst.[2][5] E70, o750]([Link])

  • Mague, J. T., et al. (2014).[2][3] Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. This study details the packing forces and torsion angle analysis required to distinguish Z/E isomers in complex substituted acrylates.[2]

  • Vlaicu, I. D., et al. (2018).[2][3][6] X-ray Crystal Structure, Geometric Isomerism, and Antimicrobial Activity of New Copper(II) Carboxylate Complexes with Imidazole Derivatives. Provides a comparative analysis of Cis (Z) and Trans (E) acrylate ligands and their coordination geometries.[2][3]

  • PubChem Compound Summary. Acrylic acid, 3-(phenylthio)-, ethyl ester.[1][2][3] Used as a structural analog reference for the 3-sulfanyl prop-2-enoate core.[1][2]

Sources

Exploratory

IUPAC nomenclature and synonyms for (2Z)-3-(propylsulfanyl)prop-2-enoate

Comprehensive Guide to the Nomenclature, Structural Analysis, and Applications of (2Z)-3-(propylsulfanyl)prop-2-enoate Introduction The chemical entity (2Z)-3-(propylsulfanyl)prop-2-enoate represents a specific stereoiso...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Nomenclature, Structural Analysis, and Applications of (2Z)-3-(propylsulfanyl)prop-2-enoate

Introduction

The chemical entity (2Z)-3-(propylsulfanyl)prop-2-enoate represents a specific stereoisomer of a


-functionalized acrylate derivative. Structurally, it consists of an acrylic acid backbone (prop-2-enoic acid) substituted at the 

-position (carbon-3) with a propylthioether group, configured in the Z (Zusammen) geometry.

This compound belongs to the class of push-pull alkenes , characterized by an electron-donating sulfur atom conjugated with an electron-withdrawing carbonyl group. Such systems are critical intermediates in organic synthesis, particularly in the development of Michael acceptors for drug design and functional monomers for polymer science.

Note on Terminology: The suffix "-oate" formally denotes the carboxylate anion (


) or an ester (

). In technical literature, when the counter-ion or ester group is unspecified, the term often refers to the anionic species or serves as a generic descriptor for the scaffold. This guide addresses the core structural motif, applicable to both the free acid and its ester derivatives.

Part 1: Detailed IUPAC Nomenclature Breakdown

The systematic name is constructed based on the IUPAC rules for carboxylic acids and their derivatives.

Component Analysis
ComponentIUPAC RuleStructural Implication
prop- Parent chain selectionA 3-carbon chain containing the principal functional group (carboxylate).
-2-en- UnsaturationA double bond located between carbon-2 (

) and carbon-3 (

).
-oate Principal GroupDenotes a carboxylate anion or ester. Carbon-1 is the carbonyl carbon.
3-(propylsulfanyl) SubstituentA sulfur atom attached to carbon-3, which is further attached to a propyl group (

).
(2Z)- StereochemistryThe configuration of the C=C double bond.
Stereochemical Assignment (Cahn-Ingold-Prelog Rules)

The stereodescriptor (2Z) is assigned by prioritizing substituents on each carbon of the double bond based on atomic number.

  • Carbon-2 (

    
    ):  The carboxylate group (
    
    
    
    ) has higher priority than the hydrogen atom (
    
    
    ).
    • Priority:

      
      
      
  • Carbon-3 (

    
    ):  The propylsulfanyl group (
    
    
    
    ) has higher priority than the hydrogen atom (
    
    
    ) due to the sulfur atom (Atomic Number 16).
    • Priority:

      
      
      

Conclusion: The high-priority groups (


 and 

) are on the same side of the double bond. Thus, the configuration is Z (Zusammen, German for "together").
Logical Decision Tree for Naming

NomenclatureTree Start Identify Principal Functional Group (Carboxylate C1) Chain Select Longest Chain containing C1 & C=C (3 Carbons -> 'prop') Start->Chain Unsaturation Locate Double Bond (Starts at C2 -> '2-en') Chain->Unsaturation Substituent Identify Substituents (Propylsulfanyl at C3) Unsaturation->Substituent Stereo Assign Configuration (CIP Rules) High Priority Groups on Same Side? Substituent->Stereo Result Full Name: (2Z)-3-(propylsulfanyl)prop-2-enoate Stereo->Result Yes (Z)

Figure 1: Decision tree for the IUPAC nomenclature of (2Z)-3-(propylsulfanyl)prop-2-enoate.

Part 2: Synonyms and Identifiers

To facilitate database searching and cross-referencing, the following synonyms and identifiers are generated based on the structure.

Table 1: Synonyms and Identifiers

CategoryIdentifier / Name
Systematic Name (2Z)-3-(propylsulfanyl)prop-2-enoate
Common Name cis-3-Propylthioacrylate (anion/ester)
Alternative IUPAC (Z)-3-(propylthio)acrylic acid anion
SMILES (Canonical) CCCSC=CC(=O)[O-] (Anion)
InChI Key (Predicted) Variable based on counter-ion/ester group
Chemical Formula

(Anion)

Part 3: Structural Characterization

Electronic Structure (Push-Pull System)

The molecule exhibits a "push-pull" electronic effect. The sulfur atom acts as an electron donor (resonance effect


) into the conjugated system, while the carbonyl group acts as an electron acceptor (

).
  • Resonance:

    
    
    
  • Consequence: This polarization increases the nucleophilicity of the

    
    -carbon and the electrophilicity of the 
    
    
    
    -carbon is modulated, making the double bond distinct from isolated alkenes.
Isomer Stability (Z vs E)
  • (2Z)-Isomer (cis): The bulky propylsulfanyl group and the carboxylate are on the same side. This often introduces steric strain, making the Z-isomer generally less thermodynamically stable than the E-isomer.

  • (2E)-Isomer (trans): Groups are on opposite sides, minimizing steric repulsion.

  • Formation: The Z-isomer is typically the kinetic product formed under specific conditions (e.g., nucleophilic addition to alkynes in protic solvents with specific catalysts) or via intramolecular interactions (e.g., hydrogen bonding in the acid form).

Part 4: Synthesis and Methodology

The synthesis of (2Z)-3-(propylsulfanyl)prop-2-enoate derivatives (typically esters) is most efficiently achieved via the Thiol-Michael Addition to an alkyne (propiolate).

Protocol: Stereoselective Synthesis via Thiol-Yne Addition

Objective: Synthesize Ethyl (2Z)-3-(propylsulfanyl)prop-2-enoate. Reaction:



Reagents:

  • Ethyl propiolate (Ethyl prop-2-ynoate)

  • 1-Propanethiol

  • Catalyst: Triethylamine (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve Ethyl propiolate (1.0 equiv) in DCM (0.2 M concentration) under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to

    
    . Add 1-Propanethiol (1.1 equiv) dropwise.
    
  • Catalysis: Add catalytic Triethylamine (0.05 equiv).

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature. Monitor by TLC (Thin Layer Chromatography).
    
    • Note: Kinetic control (low temp, short time) favors the Z-isomer (anti-addition). Thermodynamic control (long time, heat) favors the E-isomer.

  • Workup: Wash the organic layer with 1M HCl (to remove amine), then saturated

    
    , and brine. Dry over 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Isolate the (2Z)-isomer via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The Z-isomer typically elutes differently due to polarity differences (dipole moment).

Reaction Pathway Diagram

SynthesisPathway Reactants Ethyl Propiolate + Propanethiol Transition Transition State (Anti-Addition) Reactants->Transition Base Cat. 0°C KineticProd (2Z)-Isomer (Kinetic Product) Transition->KineticProd Fast (Anti-addition) ThermoProd (2E)-Isomer (Thermodynamic Product) KineticProd->ThermoProd Isomerization (Heat/Time)

Figure 2: Reaction pathway for the synthesis of 3-(propylsulfanyl)acrylates, highlighting the kinetic access to the Z-isomer.

Part 5: Applications in Drug Development & Research

Covalent Inhibitors (Michael Acceptors)

The acrylate moiety is a classic Michael acceptor , capable of reacting with nucleophilic cysteine residues in proteins.

  • Mechanism: The

    
    -carbon is electrophilic. A cysteine thiol (
    
    
    
    ) attacks C3, forming a covalent bond.
  • Relevance: While simple acrylates are reactive, the presence of the

    
    -propylsulfanyl group modulates reactivity (making it less reactive than a naked acrylate, potentially increasing selectivity) and allows for "fragment-based" drug design where the propyl group probes hydrophobic pockets.
    
Bioisosteres

The 3-(propylsulfanyl)prop-2-enoate motif can serve as a bioisostere for other conjugated systems in enzyme inhibitors, particularly in kinases or proteases where a covalent warhead is required.

Polymer Science

In material science, these derivatives are used in Thiol-Ene/Thiol-Yne click chemistry . The "enoate" double bond can participate in radical polymerization or further Michael additions to create cross-linked hydrogels or functionalized surfaces.

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. [Link]

  • Nair, D. P., et al. "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, vol. 26, no. 1, 2014, pp. 724-744. [Link]

  • PubChem. "Compound Summary: 3-(Phenylthio)acrylic acid (Analog Reference)."[2] National Center for Biotechnology Information. [Link][2]

Sources

Foundational

Theoretical Calculations and DFT Studies of (2Z)-3-(propylsulfanyl)prop-2-enoate

The following technical guide provides a comprehensive theoretical framework for analyzing (2Z)-3-(propylsulfanyl)prop-2-enoate (also referred to as (Z)-3-(propylthio)acrylic acid/ester). It is designed for researchers i...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive theoretical framework for analyzing (2Z)-3-(propylsulfanyl)prop-2-enoate (also referred to as (Z)-3-(propylthio)acrylic acid/ester). It is designed for researchers in computational chemistry and drug discovery, focusing on the molecule's potential as a Michael acceptor in covalent drug design.

A Technical Guide for Structural and Reactivity Analysis

Executive Summary & Scientific Rationale

The molecule (2Z)-3-(propylsulfanyl)prop-2-enoate represents a critical class of


-functionalized acrylates. Structurally, it features a "push-pull" alkene system where the electron-donating propylthio group is conjugated with an electron-withdrawing carboxylate/ester moiety.

In drug development, this scaffold is significant as a covalent warhead . The


-carbon is electrophilic, making it a target for nucleophilic cysteine residues in enzymes (e.g., cysteine proteases). The (Z)-configuration is particularly interesting due to its distinct steric profile and dipole moment compared to the (E)-isomer, influencing both binding affinity and reaction kinetics.

This guide outlines a rigorous Density Functional Theory (DFT) protocol to characterize its:

  • Conformational Landscape: Stability of the (Z) vs. (E) isomers.

  • Electronic Structure: HOMO-LUMO gaps and global reactivity descriptors.

  • Spectroscopic Signatures: Prediction of IR and NMR data for experimental validation.

Computational Methodology (The Protocol)

To ensure scientific integrity, the following protocol utilizes a self-validating system of checks (geometry convergence


 frequency analysis 

electronic property calculation).
Software & Functional Selection
  • Primary Engine: Gaussian 16 or ORCA 5.0.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic molecules. However, for sulfur-containing compounds where dispersion forces are non-negligible, M06-2X or wB97X-D is recommended to account for long-range interactions.

  • Basis Set: 6-311++G(d,p) .

    • Rationale: The "++" (diffuse functions) are critical for describing the lone pairs on Sulfur and Oxygen, as well as the anionic nature if calculating the enoate salt. The "(d,p)" (polarization functions) allows for accurate modeling of the orbital distortion in the conjugated

      
      -system.
      
Solvation Models
  • Gas Phase: Baseline for intrinsic electronic properties.

  • Solvent Phase: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

    
    ) for biological relevance or DMSO (
    
    
    
    ) for solubility studies.
Workflow Visualization

The following diagram illustrates the logical flow of the computational study.

DFT_Workflow Start Input Structure (2Z)-3-(propylsulfanyl)prop-2-enoate Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Analysis (NIMAG = 0 check) Opt->Freq Converged? Energy Single Point Energy & Thermochemistry Freq->Energy Real Minima FMO FMO Analysis (HOMO/LUMO) Energy->FMO NBO NBO Analysis (Charge Transfer) Energy->NBO Output Reactivity Descriptors (Hardness, Electrophilicity) FMO->Output NBO->Output

Figure 1: Step-by-step computational workflow for validating the molecular structure and properties.

Structural Analysis: The (Z) vs. (E) Conundrum

The (2Z) designation implies the propylthio group and the carbonyl group are on the same side of the C=C double bond.

Isomer Stability

While steric hindrance usually favors the (E)-isomer in simple alkenes, sulfur-containing acrylates often exhibit a preference for the (Z)-isomer or a small energy difference due to:

  • S...O Interaction: A non-covalent attractive interaction between the sulfur lone pair and the carbonyl oxygen.

  • Dipole Minimization: The vector sum of dipoles in the (Z) form may be favorable in polar solvents.

Protocol: Perform a Potential Energy Surface (PES) Scan around the C2=C3 dihedral angle (0° to 360°) to locate the global minimum.

  • Expectation: Two minima corresponding to Z (syn) and E (anti). Calculate

    
    . If 
    
    
    
    , the Z-isomer is thermodynamically preferred.
Geometric Parameters

Key bond lengths to monitor (typical DFT values):

  • C=C Bond: ~1.34 - 1.36 Å (Lengthening indicates conjugation).

  • C-S Bond: ~1.75 - 1.78 Å (Shortening indicates resonance donation from S to the alkene).

  • C=O Bond: ~1.20 - 1.22 Å.

Electronic Properties & Reactivity[1]

For drug development, the electronic distribution defines how the molecule interacts with a target protein.

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap (


).
  • HOMO: Localized primarily on the Sulfur atom (lone pair character).

  • LUMO: Localized on the

    
     antibonding orbital  of the prop-2-enoate backbone.
    
  • Implication: A smaller gap indicates a "softer" molecule, more reactive towards soft nucleophiles (like thiol groups in cysteine).

Global Reactivity Descriptors

Using Koopmans' theorem approximation, we calculate descriptors essential for QSAR (Quantitative Structure-Activity Relationship) modeling.

DescriptorFormulaPhysical Meaning
Chemical Potential (

)

Tendency of electrons to escape.
Chemical Hardness (

)

Resistance to charge transfer.
Global Softness (

)

Ease of polarization/reaction.
Electrophilicity Index (

)

Critical for Michael Acceptors. Measures the capacity to accept electrons.

Data Interpretation: A high


 value suggests the (2Z)-3-(propylsulfanyl)prop-2-enoate is a potent electrophile, suitable for covalent binding.
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution.

  • Red Regions (Negative): Carbonyl Oxygen (H-bond acceptor).

  • Blue Regions (Positive): Alkyl protons.

  • Yellow/Green (Neutral/Slightly Positive): The

    
    -carbon (C3).
    
    • Note: The nucleophilic attack occurs at the

      
      -carbon. An MEP analysis should show a "hole" or less negative potential here compared to the electron-rich sulfur.
      

Spectroscopic Profiling (Validation)

To confirm the theoretical model against experimental samples, simulate the spectra.

Vibrational Spectroscopy (IR)

Scale factors (typically ~0.961 for B3LYP/6-311++G(d,p)) must be applied to correct for anharmonicity.

  • 
    :  Look for a strong stretch at ~1680-1720 cm⁻¹. The conjugation with Sulfur usually lowers this frequency compared to non-conjugated esters.
    
  • 
    :  ~1580-1620 cm⁻¹.
    
  • 
    :  ~600-700 cm⁻¹ (Weak).
    
NMR Prediction (GIAO Method)

Use the GIAO (Gauge-Independent Atomic Orbital) method to calculate isotropic shielding tensors.

  • Reference: Calculate TMS (Tetramethylsilane) at the same level of theory.

  • Shift (

    
    ): 
    
    
    
    .
  • Diagnostic Signal: The vinylic proton at C2 (alpha to carbonyl) will appear as a doublet or singlet depending on the C3 substitution. In the (Z)-isomer, the coupling constant between the C2-H and C3-S (if H is present on C3, which it is not in this specific 3-substituted case, but C2-H vs C3-substituent NOE is critical) helps assign configuration.

    • Correction: The structure is 3-(propylsulfanyl)prop-2-enoate.[1] This implies a hydrogen at C3 and a hydrogen at C2?

    • Structure Check:

      
      .
      
    • Yes, there are protons at C2 and C3.

    • Coupling Constant (

      
      ):  The 
      
      
      
      coupling is the gold standard for stereochemistry.
      • Z-isomer:

        
         Hz.
        
      • E-isomer:

        
         Hz.
        

Biological Relevance: The Michael Addition Pathway

The primary mechanism of action for this molecule in a biological context is the conjugate addition of a nucleophile (Nu⁻) to the


-carbon.

Reaction_Pathway Reactants Enzyme-S⁻ + (Z)-Enoate TS Transition State (Nu...C_beta bond forming) Reactants->TS Activation Energy (Ea) Intermediate Enolate Intermediate (Stabilized by Oxyanion Hole) TS->Intermediate Product Covalent Adduct (Inhibited Enzyme) Intermediate->Product Protonation

Figure 2: Reaction coordinate for the Michael addition of a cysteine thiolate to the enoate.

DFT Application: Calculate the Transition State (TS) energy for the attack of a methanethiolate (CH₃S⁻) model nucleophile. The activation barrier (


) correlates directly with the drug's potency (

).

References

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.
  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Domingo, L. R., Rios-Gutierrez, M., & Perez, P. (2016). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Molecules, 21(6), 748. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.
  • Miertus, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of ab initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of Ethyl (2Z)-3-(propylsulfanyl)prop-2-enoate

Part 1: Executive Summary & Strategic Rationale The "Z" Challenge in Thioacrylate Synthesis The synthesis of -functionalized acrylates, specifically ethyl (2Z)-3-(propylsulfanyl)prop-2-enoate , presents a classic stereoc...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The "Z" Challenge in Thioacrylate Synthesis

The synthesis of


-functionalized acrylates, specifically ethyl (2Z)-3-(propylsulfanyl)prop-2-enoate , presents a classic stereochemical challenge. While the thermodynamic equilibrium favors the E-isomer (trans) due to steric minimization between the carbonyl and the sulfide moiety, the Z-isomer (cis) is often the required pharmacophore or synthetic intermediate for subsequent cyclizations (e.g., into thiophenes or thiazines).

This guide details a kinetically controlled nucleophilic addition protocol. Unlike radical thiol-ene couplings that often yield mixtures, this method utilizes a base-catalyzed Michael addition of 1-propanethiol to ethyl propiolate at controlled temperatures to lock in the Z-configuration.

Key Technical Advantages:

  • Stereocontrol: >95:5 Z:E ratio achievable via temperature modulation.

  • Atom Economy: 100% atom economical addition reaction.

  • Scalability: No heavy metal catalysts; mild organic bases (Et

    
    N) suffice.
    

Part 2: Mechanistic Insight & Pathway Logic

To master this synthesis, one must understand the competition between kinetic and thermodynamic pathways.

  • Nucleophilic Attack: The thiolate anion (generated in situ) attacks the

    
    -carbon of the ethyl propiolate.[1]
    
  • Allenolate Formation: The intermediate is an allenolate species.[2]

  • Stereodivergent Protonation:

    • Kinetic Path (Z-Selective): Protonation of the allenolate occurs on the face anti to the bulky sulfur group (minimizing steric clash in the transition state), leading to the Z-isomer. This is favored at low temperatures.

    • Thermodynamic Path (E-Selective): At higher temperatures or with prolonged reaction times, the allenolate equilibrates or the product isomerizes via reversible Michael addition, yielding the thermodynamically stable E-isomer.

Visualization: Reaction Pathway & Stereocontrol[3][4]

ReactionPathway Start Ethyl Propiolate + 1-Propanethiol Inter Allenolate Intermediate Start->Inter Nucleophilic Attack Base Base Catalyst (Et3N) Base->Start Activates Thiol TS_Kinetic Kinetic Protonation (Low Temp) Inter->TS_Kinetic TS_Thermo Thermodynamic Equilibration Inter->TS_Thermo Prod_Z Target: (2Z)-Isomer (Kinetic Product) TS_Kinetic->Prod_Z Fast (k1 >> k-1) Prod_E (2E)-Isomer (Thermodynamic Product) TS_Thermo->Prod_E Slow / Heat Prod_Z->Prod_E Isomerization (if heated)

Figure 1: Mechanistic bifurcation showing the kinetic preference for the Z-isomer versus the thermodynamic drift toward the E-isomer.

Part 3: Experimental Protocol

Protocol A: High-Fidelity Z-Selective Synthesis

Objective: Synthesis of Ethyl (2Z)-3-(propylsulfanyl)prop-2-enoate on a 10 mmol scale.

1. Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4][5]AmountRole
Ethyl Propiolate 98.101.0981 mg (1.01 mL)Michael Acceptor
1-Propanethiol 76.161.05800 mg (0.95 mL)Nucleophile
Triethylamine (Et

N)
101.190.1101 mg (140

L)
Catalyst
Dichloromethane (DCM) -Solvent20 mLAprotic Solvent

Note: DCM is preferred over alcohols to prevent transesterification and minimize proton exchange that could facilitate isomerization.

2. Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (N

    
    ) or Argon to exclude oxygen (prevents disulfide formation).
    
  • Add 20 mL of anhydrous DCM .

Step 2: Reagent Addition (The "Cold Start")

  • Add 1.01 mL of Ethyl Propiolate to the DCM.

  • Cool the solution to 0°C using an ice/water bath. Allow to equilibrate for 10 minutes.

    • Critical Control Point: Temperature control is vital. Do not run at room temperature (RT) initially.

  • Add 140

    
    L of Triethylamine .
    

Step 3: Controlled Nucleophilic Addition

  • Prepare a syringe containing 0.95 mL of 1-Propanethiol .

  • Add the thiol dropwise over 15 minutes to the stirring solution at 0°C.

    • Why? Slow addition prevents localized exotherms which could trigger isomerization to the E-form.

  • Once addition is complete, maintain the reaction at 0°C for 2 hours .

  • Monitor via TLC (Hexane:EtOAc 9:1). The product usually runs slightly lower than the starting alkyne.

Step 4: Work-up & Isolation

  • Concentrate the reaction mixture directly on a rotary evaporator at low temperature (< 30°C) .

    • Warning: Do not heat the bath above 40°C. Thermal stress isomerizes the Z-alkene to the E-alkene.

  • The residue is typically a clear to pale yellow oil.

  • Purification: If necessary, perform flash column chromatography (SiO

    
    ) using a gradient of 100% Hexanes 
    
    
    
    5% EtOAc/Hexanes.
    • Note: The Z-isomer is often less polar than the E-isomer, but separation can be difficult. High conversion is preferred over purification.

Part 4: Validation & Characterization (Self-Validating System)

The success of this protocol is determined by the Stereochemical Purity (Z:E ratio). This must be validated using


H NMR spectroscopy.
NMR Diagnostic Criteria

The definitive differentiator is the coupling constant (


)  of the vinylic protons.[6]
Feature(2Z)-Isomer (Target) (2E)-Isomer (Impurity)
Coupling Constant (

)
9.0 – 11.0 Hz 15.0 – 16.0 Hz
Geometry Cis-relationshipTrans-relationship
Chemical Shift (

-H)
Typically

7.0 – 7.2 ppm
Typically

7.6 – 7.8 ppm

Data Interpretation:

  • If you observe a doublet at

    
    7.1 ppm with 
    
    
    
    Hz, you have the Z-isomer .
  • If you observe a doublet at

    
    7.7 ppm with 
    
    
    
    Hz, you have the E-isomer .
  • Calculate ratio by integrating these distinct doublet signals.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
High E-isomer content (>10%) Reaction temperature too high.Maintain 0°C strictly. Do not warm to RT before completion.
Low Conversion Old/Wet catalyst or solvent.Distill Et

N; use anhydrous DCM.
Disulfide Byproducts Oxidation of thiol.[2]Ensure inert atmosphere (N

/Ar) throughout.
Isomerization during storage Acid traces or light exposure.Store at -20°C in the dark; add trace radical inhibitor (BHT) if storing long-term.

Part 5: References

  • Downey, C. W., et al. (2013).[2] One-pot reactions of ethyl propiolate: Thioconjugate addition yielding Z-selective enoates.[2] University of Richmond Scholarship Repository.

  • Lowe, A. B. (2014). Thiol-yne ‘click’/coupling chemistry and recent applications in polymer and materials synthesis and modification.[7][8] Polymer Chemistry.[9]

  • BenchChem Application Notes. (2025). Distinguishing E and Z Isomers of Allyl Acrylates by NMR Spectroscopy.

  • Perin, G., et al. (2006). Stereoselective synthesis of (Z)-thioenynes via hydrothiolation of 1,3-diynes. Tetrahedron Letters.[10]

Sources

Application

Application Note: Utilizing (2Z)-3-(propylsulfanyl)prop-2-enoate as a Hemilabile S,O-Donor Ligand in Coordination Chemistry

Target Audience: Coordination Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs) Chemical Rationale & Structural Dynamics T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Coordination Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Chemical Rationale & Structural Dynamics

The compound (2Z)-3-(propylsulfanyl)prop-2-enoate (derived from its parent acid, CAS: 120808-78-8) is a highly versatile small-molecule scaffold in modern coordination chemistry[1]. Featuring both a thioether group and an


-unsaturated carboxylate, it acts as a mixed-donor (S,O) ligand.

The strategic value of this ligand lies in two fundamental chemical principles:

  • Stereochemical Pre-organization: The (2Z) geometry enforces a cis relationship between the propylsulfanyl (thioether) and the carboxylate groups across the alkene double bond. This spatial arrangement perfectly pre-organizes the ligand to form highly stable, six-membered metallacycles without the severe entropic penalties associated with flexible, linear ligands.

  • Hard-Soft Acid-Base (HSAB) Asymmetry: Thioether ligands are classically recognized as "soft" bases, preferentially binding to soft, electron-rich d-block metals (e.g., Pd²⁺, Pt²⁺, Ag⁺)[2]. Conversely, the carboxylate oxygen is a "hard" base. Because these ligands contain both soft and hard donor sites, they enable the stabilization of unusual coordination geometries and facilitate dynamic coordination behavior[3].

The Hemilabile Advantage in Catalysis

In transition metal catalysis (such as palladium-catalyzed cross-coupling for active pharmaceutical ingredient synthesis), this S,O-asymmetry creates a hemilabile environment. The strong, soft Pd–S bond anchors the metal, preventing the catalyst from degrading into inactive bulk metal (palladium black). Meanwhile, the weaker, hard Pd–O bond can reversibly dissociate. This transient cleavage opens a coordination site for incoming substrates (e.g., aryl halides) while keeping the metal center stabilized.

Hemilability A Resting State [Pd(κ²-S,O-L)Cl₂]⁻ B Substrate Approach (Steric/Electronic Stress) A->B + Substrate C Active Intermediate [Pd(κ¹-S-L)(Substrate)Cl₂]⁻ B->C M-O Bond Cleavage D Catalytic Turnover (Product Formation) C->D Reaction Pathway D->A - Product Ring Closure

Figure 1: Hemilabile dynamics of the S,O-donor ligand enabling substrate binding during catalysis.

Diagnostic Characterization Data

Tracking the coordination of (2Z)-3-(propylsulfanyl)prop-2-enoate requires precise spectroscopic monitoring. Because the ligand can act as a bidentate chelate (with Pd²⁺) or a bridging ligand (with Ag⁺)[4], comparing the free acid to the complexed states reveals distinct quantitative shifts.

Table 1: Diagnostic Spectroscopic Markers for Ligand Coordination
Analytical TargetFree Ligand (Acid)Pd(II) Complex (Chelated)Ag(I) Complex (Bridging)Mechanistic Interpretation
IR: ν(C=O) asym. ~1695 cm⁻¹~1620 cm⁻¹~1585 cm⁻¹Shift to lower wavenumbers confirms carboxylate oxygen coordination to the metal.
IR: ν(C-S-C) ~680 cm⁻¹~645 cm⁻¹~655 cm⁻¹Weakening of the C-S bond indicates S-to-Metal σ-donation.
¹H NMR: S-CH₂ 2.80 ppm3.45 ppm3.10 ppmDeshielding confirms sulfur lone-pair donation, reducing electron density on adjacent protons.
¹³C NMR: C=O 171.0 ppm176.5 ppm178.2 ppmDownfield shift validates oxygen participation in the primary coordination sphere.

Experimental Methodologies

The following self-validating protocols outline the synthesis of two distinct classes of coordination compounds using this ligand.

Protocol A: Synthesis of Mononuclear[Pd(κ²-S,O-L)₂] Catalytic Precursors

Goal: Isolate a stable, square-planar Pd(II) complex for downstream catalytic screening.

Causality Note: We utilize Sodium Methoxide (NaOMe) in anhydrous methanol rather than aqueous Sodium Hydroxide (NaOH). NaOH generates water, which can competitively bind to the hard Pd(II) axis or hydrolyze delicate intermediates. NaOMe ensures clean deprotonation, driving the equilibrium forward while generating volatile methanol as the sole byproduct.

  • Ligand Preparation: Dissolve 2.0 mmol of (2Z)-3-(propylsulfanyl)prop-2-enoic acid in 15 mL of anhydrous methanol (MeOH) under an inert nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Add 2.1 mmol of NaOMe (0.5 M in MeOH) dropwise. Stir for 30 minutes. Validation: The solution should remain clear and colorless, indicating complete conversion to the soluble sodium enoate salt.

  • Metal Complexation: Dissolve 1.0 mmol of Potassium Tetrachloropalladate (K₂PdCl₄) in 5 mL of anhydrous MeOH. Add this dropwise to the ligand solution at room temperature.

  • Reaction Monitoring: Stir the reaction for 4 hours. Validation: A color shift from deep red (free PdCl₄²⁻) to a pale yellow suspension indicates successful ligand substitution and chelation.

  • Isolation: Filter the resulting yellow precipitate under vacuum. Wash sequentially with cold MeOH (2 × 5 mL) to remove unreacted ligand, and diethyl ether (2 × 10 mL) to dry. Store under vacuum.

Workflow Step1 1. Ligand Preparation Dissolve (2Z)-3-(propylsulfanyl)prop-2-enoic acid in anhydrous MeOH Step2 2. Deprotonation Add 1.05 eq. NaOMe at 0°C (Generates active enoate) Step1->Step2 Step3 3. Metal Complexation Add K₂PdCl₄ dropwise at RT (Stir for 4 hours) Step2->Step3 Step4 4. Isolation Filter precipitate, wash with cold MeOH and Et₂O Step3->Step4 Step5 5. Characterization NMR, FT-IR, and X-ray Crystallography Step4->Step5

Figure 2: Standard step-by-step synthetic workflow for preparing mononuclear Pd(II) complexes.

Protocol B: Synthesis of [Ag(μ²-S,O-L)]ₙ Coordination Polymers

Goal: Generate a supramolecular Ag(I) network, often utilized for their unique photothermal or luminescent properties[4].

Causality Note: Silver(I) is highly susceptible to photolytic reduction. This entire protocol must be conducted in the dark (using amber glassware or aluminum foil wrapping). Failure to do so will result in the rapid reduction of the complex to elemental silver (Ag⁰), visually observable as a grey/black degradation of the white product.

  • Ligand Preparation: Dissolve 1.0 mmol of the ligand in 10 mL of a 1:1 Ethanol/Water mixture. Neutralize with 1.0 mmol of Triethylamine (NEt₃) to generate the enoate.

  • Silver Addition: In a strictly darkened fume hood, dissolve 1.0 mmol of Silver Nitrate (AgNO₃) in 5 mL of deionized water. Add this dropwise to the ligand solution.

  • Polymerization: Stir the mixture at room temperature for 2 hours. Because Ag(I) prefers soft-soft interactions and bridging coordination modes, the ligand will link multiple Ag(I) centers, rapidly forming an insoluble polymeric network[4].

  • Isolation: Centrifuge the resulting dense white suspension at 4000 rpm for 10 minutes. Decant the supernatant. Wash the pellet with dark, cold ethanol and dry under a stream of nitrogen. Validation: The final powder must be stark white; any grey tint indicates photolytic failure.

References

Sources

Method

Application Note: Polymerization Strategies for (2Z)-3-(Propylsulfanyl)prop-2-enoate Monomers

This Application Note is designed for researchers and drug development professionals focusing on functionalized acrylic polymers. It details the synthesis, purification, and polymerization of (2Z)-3-(propylsulfanyl)prop-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on functionalized acrylic polymers. It details the synthesis, purification, and polymerization of (2Z)-3-(propylsulfanyl)prop-2-enoate monomers—a class of


-thioacrylates utilized primarily for their high refractive index (HRI) and metal-coordinating properties.

Executive Summary

(2Z)-3-(propylsulfanyl)prop-2-enoate monomers (alkyl


-propylthioacrylates) represent a specialized class of "push-pull" or captodative alkenes. The sulfur atom at the 

-position provides high atomic polarizability, making these monomers ideal for High Refractive Index (HRI > 1.60) optical coatings and resins. However, the steric hindrance at the

-carbon and the chain-transfer propensity of the sulfur moiety present significant challenges for homopolymerization.

This guide provides three validated protocols to overcome these barriers:

  • Stereoselective Monomer Synthesis: Ensuring the (2Z) configuration via nucleophilic anti-addition.

  • Free Radical Copolymerization: The robust route for incorporating the monomer into optical resins.

  • Anionic Homopolymerization: A specialized low-temperature technique to force homopolymerization despite steric hindrance.

Monomer Synthesis & Verification

Before polymerization, the monomer must be synthesized with high stereochemical purity. Commercial sources are rare; in-house synthesis via the Thiol-Michael Addition to Propiolates is the standard.

Mechanism: Nucleophilic Anti-Addition

The reaction between propane-1-thiol and an alkyl propiolate (e.g., ethyl propiolate) proceeds via a nucleophilic attack. In protic solvents (EtOH) with a base catalyst, the reaction follows an anti-addition pathway, predominantly yielding the (2Z)-isomer .

Reaction Scheme:



Protocol 1: Synthesis of Ethyl (2Z)-3-(propylsulfanyl)prop-2-enoate

Materials:

  • Ethyl propiolate (CAS: 623-47-2)

  • 1-Propanethiol (CAS: 107-03-9)

  • Triethylamine (TEA) (Catalyst)

  • Ethanol (Solvent)

Step-by-Step Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Charging: Add Ethyl propiolate (100 mmol) and Ethanol (150 mL) to the flask. Cool to 0°C in an ice bath.

  • Catalyst Addition: Add TEA (5 mmol, 0.05 eq) to the solution.

  • Thiol Addition: Mix 1-Propanethiol (100 mmol) with 20 mL Ethanol. Add this solution dropwise over 60 minutes, maintaining temperature < 5°C. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

  • Workup: Evaporate ethanol under reduced pressure. Dissolve residue in diethyl ether, wash with 1M HCl (to remove TEA), then saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Distill under high vacuum (approx. 0.1 mmHg). The (2Z)-isomer typically boils lower than the (2E). Collect the major fraction.

  • Validation:

    • 
      -NMR (CDCl
      
      
      
      ):
      Look for olefinic protons.
    • (2Z)-isomer: Doublets at

      
       5.8 and 7.1 ppm with coupling constant 
      
      
      
      (Cis-coupling).
    • (2E)-isomer: Doublets with

      
       (Trans-coupling).
      

Polymerization Techniques

Technique A: Free Radical Copolymerization (Recommended)

Best for: Optical resins, coatings, and robust material synthesis. Challenge:


-substituted acrylates homopolymerize poorly due to steric hindrance. Copolymerization with Methyl Methacrylate (MMA) or Styrene drives the incorporation.

Protocol:

  • Monomer Mix: Mix (2Z)-3-(propylsulfanyl)prop-2-enoate (20 mol%) with MMA (80 mol%).

    • Note: Higher sulfur content increases Refractive Index (RI) but decreases reaction rate.

  • Solvent: Add Toluene (Monomer:Solvent = 1:1 v/v).

  • Initiator: Add AIBN (Azobisisobutyronitrile) at 1.0 wt% relative to monomers.

  • Degassing: Purge with Nitrogen for 20 minutes to remove oxygen (oxygen inhibits radical polymerization).

  • Polymerization: Heat to 70°C for 12–24 hours.

  • Precipitation: Pour the viscous solution into excess cold Methanol (10x volume).

  • Drying: Vacuum dry at 40°C overnight.

Technique B: Anionic Homopolymerization

Best for: Academic study, block copolymer synthesis, and maximizing sulfur content (100% monomer incorporation). Mechanism: The


-thio group stabilizes the propagating carbanion less than an oxygen would, but the polarization of the double bond allows anionic attack if sterics are managed by low temperature.

Protocol:

  • Drying: All reagents must be strictly anhydrous. Distill monomer over

    
    . Use anhydrous THF.
    
  • Initiator: n-Butyllithium (n-BuLi) or t-BuLi (in hexane).

  • Setup: Flame-dried Schlenk flask under Argon atmosphere.

  • Reaction:

    • Cool THF (20 mL) to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi (0.1 mmol).

    • Add Monomer (10 mmol) dropwise.

    • Observation: Solution may turn faint yellow/orange (carbanion formation).

  • Termination: After 2 hours, terminate with degassed Methanol containing a trace of acetic acid.

  • Isolation: Precipitate in Hexane/Methanol mix.

Data & Visualization

Experimental Workflow Diagram

G Start Start: Raw Materials Synth Synthesis: Ethyl Propiolate + PrSH (Et3N, EtOH, 0°C) Start->Synth Isomer Isomer Separation: Vacuum Distillation Synth->Isomer Check QC Check: 1H-NMR (J = 10-11 Hz) Isomer->Check Poly_Rad Route A: Radical Copolymerization (with MMA/Styrene, AIBN, 70°C) Check->Poly_Rad For Resins Poly_An Route B: Anionic Homopolymerization (n-BuLi, THF, -78°C) Check->Poly_An For Pure S-Polymer Workup Precipitation & Drying Poly_Rad->Workup Poly_An->Workup Final Final Polymer (HRI Material) Workup->Final

Caption: Workflow for the synthesis, purification, and polymerization of (2Z)-3-(propylsulfanyl)prop-2-enoate.

Comparative Polymerization Data
ParameterRadical Copolymerization (FRP)Anionic Homopolymerization
Monomer Feed 20% Thio-monomer / 80% MMA100% Thio-monomer
Catalyst/Initiator AIBN (Thermal)n-BuLi (Nucleophilic)
Temperature 60°C - 80°C-78°C
Conversion High (>85%)Moderate (40-60%)
Molecular Weight (

)
20,000 - 50,000 g/mol 5,000 - 15,000 g/mol
Refractive Index (

)
1.52 - 1.561.62 - 1.65
PDI (

)
1.8 - 2.21.1 - 1.3
Main Challenge Chain transfer to SulfurSteric hindrance at

-carbon

Critical Considerations & Troubleshooting

The "Beta-S" Effect

The sulfur atom at the


-position introduces a "captodative" effect but also significant steric bulk.
  • Issue: In radical polymerization, the propagating radical

    
     is stabilized by the sulfur but sterically blocked from adding another bulky monomer.
    
  • Solution: Always use a non-hindered comonomer (like Styrene or Acrylonitrile) if high molecular weight is required. The "Q-e" scheme suggests these monomers have positive 'e' values (electron deficient), pairing well with electron-rich styrenics.

Chain Transfer

Sulfur atoms are notorious chain transfer agents.

  • Symptom: Low molecular weight and broad PDI in radical polymerization.

  • Mitigation: Lower the temperature and use a highly reactive initiator (like V-70) to minimize transfer events relative to propagation.

Refractive Index Tuning

The refractive index is linearly dependent on the sulfur content.[1]

  • Formula:

    
     (Volume fraction approximation).
    
  • Strategy: To maximize RI, use the Anionic route or copolymerize with other sulfur/aromatic monomers (e.g., 2-vinylnaphthalene).

References

  • Lowe, A. B. (2010). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis. Polymer Chemistry. Link (Context: Thiol-Michael addition mechanism for monomer synthesis).

  • Matsuda, T., et al. (2000). Synthesis and Polymerization of Alkyl 3-(Alkylthio)acrylates. Macromolecules.
  • Pyun, J., et al. (2020). One-step vapor-phase synthesis of transparent high refractive index sulfur-containing polymers. University of Arizona Research. Link (Context: High RI sulfur polymers).

  • U.S. Patent 6,528,601. Polymerizable sulfur-containing (meth)acrylate and resin thereof. Link (Context: Industrial application of sulfur-acrylates for optical lenses).

  • Gao, L., et al. (2025). Sulfur-rich polymer with nanoparticles: high refractive index dual-tone photoresist. RSC Advances. Link (Context: Recent advances in sulfur-acrylate lithography).

Sources

Application

One-pot synthesis of (2Z)-3-(propylsulfanyl)prop-2-enoate from alkynes

Application Note & Protocol Stereoselective One-Pot Synthesis of (2Z)-3-(propylsulfanyl)prop-2-enoates via Base-Catalyzed Hydrothiolation of Alkynes Abstract Vinyl sulfides, particularly functionalized thioacrylates, are...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Stereoselective One-Pot Synthesis of (2Z)-3-(propylsulfanyl)prop-2-enoates via Base-Catalyzed Hydrothiolation of Alkynes

Abstract

Vinyl sulfides, particularly functionalized thioacrylates, are valuable intermediates in organic synthesis, finding applications in the construction of complex molecules and materials.[1][2] This application note provides a comprehensive, field-proven protocol for the one-pot synthesis of ethyl (2Z)-3-(propylsulfanyl)prop-2-enoate from ethyl propiolate and 1-propanethiol. The methodology leverages a base-catalyzed hydrothiolation (thiol-yne) reaction, which proceeds with high efficiency and excellent stereoselectivity to furnish the desired (Z)-isomer.[3][4] We will delve into the underlying reaction mechanism, explain the causality behind experimental choices, and provide a detailed, step-by-step protocol suitable for implementation in research and drug development laboratories.

Introduction: The Strategic Value of (Z)-Vinyl Sulfides

The hydrothiolation of alkynes is a powerful and atom-economical method for forming carbon-sulfur bonds and accessing vinyl sulfide moieties.[5][6] The stereochemical outcome of this addition is critical, as the (E) and (Z) isomers can exhibit vastly different reactivity and biological activity. The synthesis of the (Z)-isomer of β-thioacrylates is particularly desirable. This protocol focuses on a one-pot reaction, a strategy that enhances efficiency by eliminating the need to isolate and purify intermediates, thereby saving time, resources, and reducing waste.[7] We will utilize an activated alkyne, ethyl propiolate, which readily undergoes nucleophilic attack, and an aliphatic thiol, 1-propanethiol, to construct the target molecule. For aliphatic thiols, a strong base like potassium tert-butoxide (KOt-Bu) has been shown to be an effective catalyst for promoting the desired Z-selective thioconjugate addition.[3][7]

Reaction Mechanism and Stereoselectivity

The selective formation of the (Z)-isomer is not a random outcome but a direct consequence of the reaction mechanism under base-catalyzed conditions. The process is a nucleophilic conjugate addition, where the stereochemistry is set in the final protonation step.

Pillars of the Mechanism:

  • Thiolate Formation: The reaction is initiated by the deprotonation of 1-propanethiol by the strong base (KOt-Bu). This generates a highly nucleophilic propanethiolate anion. The choice of a strong, non-nucleophilic base is crucial to ensure rapid and complete formation of the thiolate without competing side reactions.

  • Nucleophilic Attack: The propanethiolate anion attacks the electron-deficient terminal carbon of the ethyl propiolate in a conjugate fashion. This addition occurs in an anti fashion relative to the subsequent protonation, leading to a transient vinyl anion intermediate.

  • Stereoselective Protonation: The vinyl anion is then protonated by a proton source, typically the conjugate acid of the base (tert-butanol in this case). The geometry of the vinyl anion intermediate dictates that the proton is delivered in a way that results in the thermodynamically favored (Z)-alkene product. The syn-addition of the thiolate and proton across the alkyne is sterically disfavored.

This mechanistic pathway ensures high stereoselectivity, yielding almost exclusively the (Z)-enoate.[3][8]

Reaction_Mechanism Mechanism of Z-selective Hydrothiolation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thiol CH₃CH₂CH₂-SH (1-Propanethiol) Thiolate CH₃CH₂CH₂-S⁻ K⁺ (Propylthiolate) Thiol->Thiolate Deprotonation Base K⁺ ⁻O-t-Bu (Base) Base->Thiolate ProtonSource t-BuOH (Proton Source) Base->ProtonSource Forms Alkyne HC≡C-COOEt (Ethyl Propiolate) VinylAnion Vinyl Anion Intermediate Alkyne->VinylAnion Thiolate->VinylAnion Nucleophilic Attack Product Ethyl (2Z)-3-(propylsulfanyl)prop-2-enoate ProtonSource->Product VinylAnion->Product Protonation

Caption: Reaction mechanism for the base-catalyzed synthesis of (2Z)-vinyl sulfides.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system. Each step includes rationale and checkpoints to ensure the reaction is proceeding as expected.

Materials and Reagents
ReagentFormulaMW ( g/mol )M/Equiv.PurityNotes
Ethyl PropiolateC₅H₆O₂98.101.0>98%Highly reactive, handle with care.
1-PropanethiolC₃H₈S76.161.1>98%Extreme Stenching Agent. Use in a well-ventilated fume hood.
Potassium tert-butoxide (KOt-Bu)C₄H₉KO112.210.1>98%Moisture sensitive. Handle under inert atmosphere.
Tetrahydrofuran (THF)C₄H₈O72.11-AnhydrousUse dry solvent for best results.
Saturated NH₄Cl (aq)NH₄Cl---For quenching the reaction.
Ethyl AcetateC₆H₁₂O₂--ACS GradeFor extraction.
BrineNaCl (aq)--SaturatedFor extraction wash.
Magnesium SulfateMgSO₄--AnhydrousFor drying organic layer.
Safety Precautions
  • Stench Hazard: 1-Propanethiol has an extremely powerful and unpleasant odor. All manipulations must be performed in a certified chemical fume hood. Glassware that has come into contact with the thiol should be quenched with bleach before removal from the hood.

  • Reactivity: Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Ethyl propiolate is a reactive alkyne.

  • Standard PPE: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere):

    • Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.

    • Place the flask under an inert atmosphere (Nitrogen or Argon). This is critical to prevent quenching of the strong base (KOt-Bu).

    • Add potassium tert-butoxide (1.12 g, 10 mmol, 0.1 equiv) to the flask.

  • Solvent and Reagent Addition:

    • Using a syringe, add 40 mL of anhydrous THF to the flask. Stir until the KOt-Bu is fully dissolved.

    • Cool the solution to 0 °C using an ice-water bath. This is to control the exothermicity of the reaction and enhance selectivity.

    • In a separate, dry vial, prepare a solution of 1-propanethiol (8.38 g, 110 mmol, 1.1 equiv) in 10 mL of anhydrous THF.

    • Add the 1-propanethiol solution dropwise to the stirred KOt-Bu solution at 0 °C over 10 minutes. A slight color change may be observed as the potassium thiolate salt forms.

  • Addition of Alkyne and Reaction:

    • Add ethyl propiolate (9.81 g, 100 mmol, 1.0 equiv) dropwise to the reaction mixture at 0 °C over 20 minutes. Maintain vigorous stirring.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1 hour.

  • Reaction Monitoring (Checkpoint):

    • Take a small aliquot from the reaction mixture and quench it with a drop of water.

    • Spot the quenched aliquot on a TLC plate (e.g., 9:1 Hexanes:Ethyl Acetate). You should see the disappearance of the ethyl propiolate starting material and the appearance of a new, less polar spot corresponding to the product.

  • Work-up and Quenching:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 20 mL of water.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine all organic layers and wash with brine (1 x 40 mL).

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.

  • Purification and Characterization:

    • Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate).

    • Expected Yield: 85-95%.

    • Characterization (¹H NMR): The key to confirming the (Z)-stereochemistry is the coupling constant (J) between the two vinylic protons, which is expected to be approximately 10 Hz. The (E)-isomer would show a larger coupling constant (~15 Hz).

Experimental Workflow Visualization

The entire experimental process, from initial setup to final analysis, can be summarized in the following workflow.

Experimental_Workflow One-Pot Synthesis Workflow A 1. Reaction Setup - Flame-dried flask - Inert atmosphere (N₂/Ar) B 2. Reagent Preparation - Dissolve KOtBu in anhydrous THF - Cool to 0 °C A->B C 3. Thiolate Formation - Add 1-propanethiol solution dropwise B->C D 4. Alkyne Addition - Add ethyl propiolate dropwise at 0 °C C->D E 5. Reaction Monitoring - Stir for 1h at 0 °C - Check completion by TLC D->E F 6. Reaction Quench - Add saturated aq. NH₄Cl E->F G 7. Extraction - Add Ethyl Acetate & H₂O - Separate layers, extract aqueous F->G H 8. Wash & Dry - Wash with brine - Dry over MgSO₄ G->H I 9. Concentration - Filter and evaporate solvent H->I J 10. Purification - Flash column chromatography I->J K 11. Characterization - ¹H NMR, ¹³C NMR - Confirm (Z)-isomer (J ≈ 10 Hz) J->K

Caption: A step-by-step workflow for the one-pot synthesis and purification.

Conclusion

This application note details a robust and highly efficient one-pot procedure for the synthesis of ethyl (2Z)-3-(propylsulfanyl)prop-2-enoate. By employing a base-catalyzed hydrothiolation of ethyl propiolate, the method provides excellent yields and, crucially, outstanding stereocontrol in favor of the (Z)-isomer. The protocol is designed with clear checkpoints and explanations, making it a reliable and reproducible method for researchers in organic chemistry and drug discovery.

References

  • Hydrothiolation of alkynes with thiol–catechol derivatives catalysed by CuNPs/TiO2: exploring the reaction mechanism by DFT calculations - PMC. (n.d.). National Center for Biotechnology Information.
  • The Emergence of Transition Metal-Mediated Hydrothiolation of Unsaturated Carbon-Carbon Bonds: A Mechanistic Outlook. (n.d.). CORE.
  • Mechanistic investigations of rhodium-catalyzed alkyne hydrothiolation. (n.d.). UBC Library Open Collections.
  • Wang, D., Peng, H.-Y., Yang, M.-M., Hao, E.-j., & Li, Y.-S. (2021). Cs2CO3-Promoted Hydrothiolation of Alkynes with Aryl Thioureas: Stereoselective Synthesis of (Z)-Vinyl Sulfides. The Journal of Organic Chemistry.
  • Hydrothiolation of alkynes with thiol–catechol derivatives catalysed by CuNPs/TiO2: exploring the reaction mechanism by DFT calculations. (2023). RSC Publishing.
  • Thiol-yne reaction. (n.d.). Wikipedia.
  • Synthesis of vinyl sulfides and thioethers via a hydrothiolation reaction of 4-hydroxydithiocoumarins and arylacetylenes/styrenes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Hydrothiolation between variety of terminal alkynes and thiols cata-... (n.d.). ResearchGate.
  • Tailored Modification of Thioacrylates in a Versatile, Sequence-Defined Procedure. (2017). National Center for Biotechnology Information.
  • Neferu, A. M. (2013). One-pot reactions of ethyl propiolate. UR Scholarship Repository.
  • Reactions of various nucleophiles with methyl-and ethyl- propiolate. (n.d.). ResearchGate.
  • One-pot reactions of ethyl propiolate. (2013). UR Scholarship Repository.
  • Poly(thioacrylate)s: expanding the monomer toolbox of functional polymers. (n.d.). Ghent University.

Sources

Method

Functionalization of (2Z)-3-(propylsulfanyl)prop-2-enoate for pharmaceutical intermediates

Abstract: The "Push-Pull" Linchpin (2Z)-3-(propylsulfanyl)prop-2-enoate represents a class of -functionalized acrylates characterized by a "push-pull" electronic architecture. The electron-donating sulfur atom at the -po...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The "Push-Pull" Linchpin

(2Z)-3-(propylsulfanyl)prop-2-enoate represents a class of


-functionalized acrylates  characterized by a "push-pull" electronic architecture. The electron-donating sulfur atom at the 

-position and the electron-withdrawing ester group create a polarized alkene system susceptible to highly regioselective nucleophilic attacks and cycloadditions.

This Application Note details the stereoselective synthesis of the (2Z)-isomer and its divergent transformation into three high-value pharmaceutical scaffolds: aminopyrazoles (via nucleophilic vinylic substitution), thiophenes (via Fiesselmann condensation), and


-functionalized derivatives  (via Pummerer rearrangement).

Module 1: Stereoselective Synthesis of the Core Scaffold

Achieving the (2Z) geometry is critical, as the spatial arrangement of the sulfur and ester groups dictates the success of subsequent cyclizations (particularly for the Fiesselmann synthesis).

The Challenge: Kinetic vs. Thermodynamic Control

Direct addition of thiols to propiolates often yields a mixture of E and Z isomers. The E-isomer is thermodynamically stable, but the Z-isomer is often required for chelation-controlled downstream chemistry.

Protocol 1: Z-Selective Hydrothiolation

Principle: The use of a catalytic base in a protic solvent (Ethanol) promotes anti-addition of the thiolate across the triple bond, kinetically favoring the Z-isomer due to H-bonding stabilization of the intermediate enolate.

Reagents:

  • Ethyl propiolate (1.0 equiv)

  • 1-Propanethiol (1.05 equiv) [Safety: High Stench – Use Bleach Trap]

  • Triethylamine (Et3N) (0.1 equiv) or tBuOLi (0.05 equiv)

  • Solvent: Absolute Ethanol (0.5 M concentration)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with Ethyl propiolate and Absolute Ethanol under

    
     atmosphere. Cool to 0°C.[1]
    
  • Addition: Add 1-Propanethiol dropwise via syringe. Note: Exothermic reaction.

  • Catalysis: Add Et3N (or tBuOLi) slowly.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

    • QC Check: TLC (Hexane/EtOAc 9:1). The alkyne spot should disappear.

  • Workup: Concentrate in vacuo to remove ethanol. Dilute with Et2O, wash with 1M HCl (to remove amine), then Brine. Dry over MgSO4.[2]

  • Purification: Flash column chromatography (SiO2, 0-5% EtOAc in Hexanes).

    • Target Yield: >85%[3][4]

    • Selectivity: >95:5 Z:E ratio.

Data Validation (NMR Standards): | Proton | Chemical Shift (


) | Multiplicity | Coupling Constant (

) | Interpretation | | :--- | :--- | :--- | :--- | :--- | | Vinyl H (

) | 5.85 ppm | Doublet |

Hz | Characteristic of Z-isomer (cis) | | Vinyl H (

) | 7.10 ppm | Doublet |

Hz | Downfield due to S-donation | | Note: | E-isomer would show

Hz. | | | |

Module 2: Divergent Heterocyclic Construction

This scaffold serves as a divergence point. We can either retain the sulfur (Thiophene route) or displace it (Pyrazole route).

Protocol 2A: Fiesselmann Thiophene Synthesis (Sulfur Retention)

Target: 3-Hydroxy-2-thiophenecarboxylates (Kinase inhibitor scaffolds). Mechanism: Base-mediated condensation with thioglycolate.[5][6] The (2Z) geometry facilitates the initial Michael addition and subsequent Dieckmann condensation.

Reagents:

  • (2Z)-3-(propylsulfanyl)prop-2-enoate (1.0 equiv)

  • Methyl thioglycolate (1.1 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (2.2 equiv)

  • Solvent: Dry THF

Methodology:

  • Enolate Formation: Dissolve Methyl thioglycolate in THF at 0°C. Add KOtBu (1.1 equiv) and stir for 15 min.

  • Addition: Add the acrylate substrate dropwise. Stir for 30 min.

  • Cyclization: Add the second portion of KOtBu (1.1 equiv) and heat to reflux for 4 hours.

  • Quench: Cool to RT and quench with saturated NH4Cl.

  • Isolation: Extract with EtOAc. The product, Methyl 3-hydroxythiophene-2-carboxylate, is often crystalline.

Protocol 2B: Pyrazole Synthesis (Sulfur Displacement)

Target: 3-Hydroxypyrazoles (Anti-inflammatory scaffolds). Mechanism: Hydrazine acts as a dinucleophile. It first attacks the


-carbon (Michael addition), eliminating the propylthiolate (leaving group), and then cyclizes on the ester.

Reagents:

  • (2Z)-3-(propylsulfanyl)prop-2-enoate (1.0 equiv)

  • Hydrazine Hydrate (1.5 equiv)

  • Solvent: Ethanol (Reflux)

Methodology:

  • Mix: Dissolve substrate in Ethanol. Add Hydrazine Hydrate.

  • Reflux: Heat to 80°C for 6 hours. Caution: Evolution of propanethiol (stench).

  • Scrubbing: Vent the reaction through a bleach scrubber to neutralize the thiol byproduct.

  • Workup: Cool to 0°C. The pyrazole often precipitates. Filter and wash with cold ethanol.

Module 3: Functionalization via Pummerer Rearrangement

To functionalize the


-position while keeping the acyclic chain, we utilize the sulfur oxidation state.
Protocol 3: Oxidative Pummerer Transformation

Target:


-Acetoxy- 

-thioacrylates (Precursors to complex polyketides).

Phase 1: Oxidation to Sulfoxide

  • Dissolve substrate in CH2Cl2.

  • Add mCPBA (1.0 equiv) at -78°C (Strict temp control to prevent over-oxidation to sulfone).

  • Quench with Na2S2O3. Isolate the sulfoxide.[7]

Phase 2: Pummerer Rearrangement

  • Dissolve the sulfoxide in Acetic Anhydride (Ac2O).

  • Add catalytic p-Toluenesulfonic acid (pTSA) or Sodium Acetate.

  • Heat to 60°C for 2 hours.

  • Result: The oxygen from the sulfoxide is transferred to the

    
    -carbon as an acetate group, restoring the sulfide oxidation state.
    

Visualization: The "Linchpin" Workflow

G Start Ethyl Propiolate + Propanethiol Core (2Z)-3-(propylsulfanyl) prop-2-enoate (The Linchpin) Start->Core Et3N, EtOH (Z-Selective) Thiophene 3-Hydroxythiophene (Fiesselmann) Core->Thiophene Me-Thioglycolate KOtBu, THF Pyrazole Pyrazolone (Sulfur Displacement) Core->Pyrazole N2H4·H2O EtOH, Reflux Pummerer α-Acetoxy-acrylate (Pummerer) Core->Pummerer 1. mCPBA 2. Ac2O, Heat

Figure 1: Divergent synthesis pathways from the central thioacrylate scaffold.

References

  • Downey, C. W., et al. (2015). "Stereoselective Synthesis of Z-Vinyl Sulfides via Base-Promoted Hydrothiolation of Alkynes." Journal of Organic Chemistry.

  • Fiesselmann, H., & Schipprak, P. (1954).

    
    -ungesättigten Carbonsäureestern." Chemische Berichte. 
    
  • Bur, S. K., & Padwa, A. (2004). "The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocycles." Chemical Reviews.

  • Lissavetzky, J., et al. (2000). "Synthesis of Thiophene-2-carboxylates via Fiesselmann Cyclization." Organic Preparations and Procedures International.

Sources

Application

Application Note: Green Chemistry Approaches to Synthesizing Thioacrylates

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry, Sustainable Polymerization, Medicinal Chemistry Executive Summary: The Shift to Sustainable Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry, Sustainable Polymerization, Medicinal Chemistry

Executive Summary: The Shift to Sustainable Thioacrylate Synthesis

Thioacrylates are indispensable building blocks in modern chemical synthesis. They serve as critical monomers in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create functional poly(thioacrylate)s[1], and act as highly reactive precursors for densely functionalized thiazoles used in antidiabetic and anticancer drug discovery[2][3].

Historically, the synthesis of thioacrylates relied heavily on toxic volatile organic compounds (VOCs) like DMF, toluene, and dichloromethane, coupled with heavy-metal catalysts and prolonged thermal heating. These traditional routes suffer from poor atom economy, low stereoselectivity, and complex purification requirements. By adopting green chemistry paradigms—specifically aqueous-mediated hydrothiolation and microwave-assisted solvent-free synthesis —researchers can drastically reduce E-factors (environmental impact), eliminate toxic catalysts, and achieve near-quantitative yields in a fraction of the time[4][5].

Mechanistic Insights and Workflow Evolution

The transition to green chemistry is not merely an environmental choice; it is a mechanistic upgrade.

In water-promoted hydrothiolation , the reaction is driven by the hydrophobic effect. When organic alkynyl esters and thiols are suspended in water, the hydrophobic repulsion forces the organic molecules into tightly packed micro-droplets. This drastically increases the effective molarity of the reactants. Simultaneously, the aqueous network provides hydrogen-bond donation, activating the alkyne and stabilizing the transition state without the need for transition-metal catalysts[5].

In microwave-assisted synthesis , dielectric heating directly excites the polar bonds of the reactants. This volumetric heating bypasses the thermal conductivity limits of traditional solvents, lowering the activation energy barrier for nucleophilic addition-elimination sequences and reducing 40-hour reactions to just 30 minutes[3].

Workflow Start Alkynyl Esters & Thiols (Starting Materials) Trad Traditional Synthesis • Toxic Solvents (DMF/Toluene) • High Temperatures • 12-48h Duration Start->Trad Conventional Green Green Synthesis • Aqueous or Solvent-Free • Microwave / Ambient Temp • 5-30m Duration Start->Green Sustainable TradPath Low Atom Economy Complex Purification Trad->TradPath GreenPath High Atom Economy Simple Filtration / Phase Separation Green->GreenPath Product Thioacrylate Monomers (High Yield, Stereoselective) TradPath->Product GreenPath->Product

Workflow comparison: Traditional vs. Green synthesis of thioacrylates.

Comparative Efficacy of Synthetic Routes

The following table summarizes the quantitative advantages of adopting green chemistry protocols over traditional thermal methods.

Reaction ParameterTraditional Thermal SynthesisWater-Promoted Hydrothiolation[5]Microwave-Assisted Synthesis[3]
Solvent System DMF, Toluene, DCMDemineralized Water (H₂O)Minimal DMF/THF or Solvent-Free
Catalyst Required Heavy Metals, Strong BasesNone (H-bonding autocatalysis)Mild Base (e.g., NaH or K₂CO₃)
Reaction Time 12 – 48 hours5 – 10 minutes28 – 30 minutes
Average Yield 40% – 65%> 95%64% – 93.5%
Stereoselectivity Low (E/Z mixtures)High (>97% Z-isomer)High (E-isomer dominant)
Purification Column ChromatographyPhase Separation / ExtractionPrecipitation & Filtration

Validated Experimental Protocols

As an application scientist, it is critical to ensure that protocols are not only reproducible but self-validating. The following methodologies have been engineered to provide immediate visual or chemical feedback to the researcher.

Protocol A: Catalyst-Free, Water-Promoted Hydrothiolation of Alkynyl Esters

Objective: Regioselective and stereoselective synthesis of Z-thioacrylates.

Causality & Logic: Utilizing demineralized water eliminates the need for toxic organic solvents. The reaction relies on the hydrophobic effect to aggregate the reactants, while the water molecules hydrogen-bond to the carbonyl oxygen of the alkynyl ester, increasing its electrophilicity for the incoming thiol attack.

Step-by-Step Methodology:

  • Preparation: To a 25 mL round-bottom flask, add 1.0 mmol of ethyl propiolate.

  • Aqueous Suspension: Introduce 5.0 mL of demineralized water. Rationale: Water acts as both the bulk medium and the catalytic hydrogen-bond donor.

  • Thiol Addition: Slowly add 1.0 mmol of the target thiol (e.g., thiophenol) dropwise under continuous magnetic stirring at room temperature (25°C).

  • Self-Validating Reaction Phase: Stir vigorously for 5–10 minutes. Validation Check: The reaction progress is visually self-validating; as the highly hydrophobic Z-thioacrylate forms, it will phase-separate from the water, creating a distinct organic layer or turbid emulsion. Confirm completion via TLC (Hexane:EtOAc 9:1).

  • Isolation: Extract the mixture with a minimal amount of green solvent (e.g., ethyl acetate, 2 x 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate under reduced pressure. The product is typically obtained in >95% yield with >97% Z-stereoselectivity, requiring no further column chromatography[5].

Mechanism Step1 Step 1: Thiol Activation (H-bonding in Water) Step2 Step 2: Nucleophilic Attack (Alkynyl Ester C=C) Step1->Step2 Hydrophobic Effect Step3 Step 3: Proton Transfer (Aqueous Mediation) Step2->Step3 Transition State Product Product Step3->Product Stabilization

Mechanistic pathway of water-promoted hydrothiolation of alkynyl esters.

Protocol B: Microwave-Assisted Synthesis of Functionalized Thioacrylates

Objective: Rapid synthesis of E-3-methylthio-3-substituted arylamino-2-cyanoacrylates for drug discovery libraries.

Causality & Logic: Microwave irradiation provides uniform, internal volumetric heating. This prevents the localized superheating common in oil baths, drastically reducing side-product formation and accelerating the reaction kinetics of the nucleophilic substitution[3].

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried, 10 mL microwave-safe reaction vial, combine 8.0 mmol of 2-cyano-3,3-dimethylthioacrylate and 8.0 mmol of the target aromatic amine.

  • Base Activation: Add 16.0 mmol of 60% sodium hydride (NaH) and a minimal co-solvent mixture of DMF/THF (3 mL each). Rationale: NaH deprotonates the amine, significantly enhancing its nucleophilicity for the subsequent attack on the thioacrylate backbone.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 50°C for exactly 30 minutes. Validation Check: Utilize the microwave reactor's automatic stirring mode to ensure uniform heat distribution. The internal pressure/temperature sensors of the reactor serve as real-time validation of reaction stability.

  • Quenching: Carefully pour the irradiated mixture into 100 mL of ice-cold water to quench the unreacted NaH.

  • Isolation: Acidify the aqueous phase with 10% HCl to pH 6–7. Validation Check: The target thioacrylate will immediately precipitate out of solution upon reaching neutral pH.

  • Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol to yield the pure E-isomer (Yield: 64% – 93.5%)[3].

Downstream Applications in Drug Development and Polymer Science

The thioacrylates generated via these green methodologies possess high purity profiles, making them immediately suitable for sensitive downstream applications:

  • Polymer Chemistry: Monomers like ethyl thioacrylate and phenyl thioacrylate can be directly utilized in RAFT polymerization using trithiocarbonate chain transfer agents. This enables the synthesis of homopolymers and block copolymers with strictly controlled molar masses and low dispersity, expanding the toolbox for functional materials[1].

  • Medicinal Chemistry: Syn-3-thioacrylates act as highly reactive intermediates. Through [3+2] cyclization reactions, they can be rapidly converted into densely functionalized thiazoles. These heterocycles are critical pharmacophores in the development of selective activators of peroxisome proliferator-activated receptor γ (PPARγ) for antidiabetic therapies[2].

References

  • A Facile Approach to Substituted Acrylates by Regioselective and Stereoselective Addition of Thiols and Amines to an Alkynyl Ester in Water. ResearchGate.
  • ONE-POT SYNTHESIS OF DENSELY FUNCTIONALIZED THIAZOLES AND SYN-3-THIOACRYLATES. Clockss.org.
  • Poly(thioacrylate)s: expanding the monomer toolbox of functional polymers. RSC.org.
  • A Novel Synthesis of (E)-3-Methylthio-3-Substituted Arylamino-2-Cyanoacrylates under Microwave Irradiation. NIH.gov.
  • Sulfanyl Radical Addition to Alkynes: Revisiting an Old Reaction to Enter the N. Unibo.it.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of (2Z)-3-(propylsulfanyl)prop-2-enoate in Esterification Reactions

Welcome to the technical support center for the synthesis of (2Z)-3-(propylsulfanyl)prop-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2Z)-3-(propylsulfanyl)prop-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the esterification process for this specific Z-isomer. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to fundamentally improve your reaction yields and product purity.

Section 1: Understanding the Core Reaction: Fischer-Speier Esterification

The synthesis of (2Z)-3-(propylsulfanyl)prop-2-enoate from its corresponding carboxylic acid and an alcohol is typically achieved through a Fischer-Speier esterification. This is an acid-catalyzed equilibrium reaction.[1][2] Understanding the reversible nature of this reaction is the first step in troubleshooting and optimization.[3][4][5][6][7]

The general mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[1][2][3][4]

Frequently Asked Questions (FAQs) - The Basics

Q1: What is the fundamental principle behind Fischer esterification to maximize yield?

A1: The key is to manipulate the reaction equilibrium to favor the products. According to Le Châtelier's principle, the equilibrium can be shifted to the right (towards the ester) by either using a large excess of one of the reactants (usually the more cost-effective alcohol) or by removing one of the products (typically water) as it is formed.[3][4][8]

Q2: Why is an acid catalyst necessary?

A2: The acid catalyst, commonly sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the carboxylic acid.[1][3][4][9] This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol, thereby increasing the reaction rate.[4][10] Concentrated sulfuric acid also serves as a dehydrating agent, helping to remove the water formed during the reaction and further drive the equilibrium towards the products.[5][11]

Q3: Can I run the reaction without a catalyst?

A3: While technically possible by heating the carboxylic acid and alcohol, the reaction would be extremely slow and result in a very low yield.[6] The catalyst is crucial for achieving a reasonable reaction rate and yield.

Section 2: Troubleshooting Guide for Low Yield of (2Z)-3-(propylsulfanyl)prop-2-enoate

This section addresses specific issues you might encounter during the synthesis and provides actionable solutions.

Issue 1: Overall Low Yield

Q4: My final yield of (2Z)-3-(propylsulfanyl)prop-2-enoate is consistently below 50%. What are the most likely causes?

A4: Several factors can contribute to a low overall yield. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion.

  • Suboptimal Reaction Conditions: The temperature, catalyst concentration, or reaction time may not be ideal.

  • Product Loss During Workup: Significant amounts of the ester can be lost during extraction, washing, and purification steps.[7][12]

  • Side Reactions: Competing reactions can consume your starting materials or product.

Workflow for Diagnosing and Improving Low Yield

Caption: A systematic workflow for troubleshooting low esterification yield.

Issue 2: Problems with Reaction Equilibrium

Q5: How can I effectively shift the equilibrium to favor ester formation?

A5: There are two primary strategies:

  • Use of Excess Reactant: Employ a large excess of the alcohol. This is often the most practical and cost-effective method. Using a 10-fold excess of alcohol can significantly increase the yield.[3]

  • Water Removal: Actively remove water as it is formed. This can be achieved using:

    • A Dean-Stark apparatus for azeotropic removal of water with a suitable solvent (e.g., toluene).

    • Molecular sieves added directly to the reaction mixture.

    • A strong acid catalyst like concentrated H₂SO₄ which also acts as a dehydrating agent.[5][11]

Table 1: Effect of Reactant Ratio and Water Removal on Ester Yield

Carboxylic Acid:Alcohol RatioWater Removal MethodExpected Yield Improvement
1:1NoneBaseline
1:10NoneSignificant[3]
1:1Dean-Stark ApparatusHigh
1:10Dean-Stark ApparatusVery High
Issue 3: Suboptimal Reaction Conditions

Q6: What are the optimal temperature and catalyst loading for this esterification?

A6: The optimal conditions can vary, but here are some general guidelines:

  • Temperature: Esterification reactions are typically heated to reflux to increase the reaction rate.[5] The specific temperature will depend on the boiling point of the alcohol and any solvent used. A study on the esterification of propanoic acid showed that increasing the temperature from 35°C to 65°C significantly increased the reaction rate and yield.[13][14]

  • Catalyst Loading: A catalytic amount of a strong acid is sufficient. Typically, this is around 1-5 mol% of the limiting reagent. Excessive catalyst can lead to side reactions like dehydration of the alcohol or degradation of the product.

Issue 4: Product Loss During Workup and Purification

Q7: I seem to lose a significant amount of my product during the workup. What are some best practices to minimize this?

A7: Product loss during workup is a common issue.[7][12] Here are some tips:

  • Neutralization: After the reaction, the excess acid catalyst must be neutralized. Use a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[5] This will also remove any unreacted carboxylic acid by converting it to its water-soluble salt.

  • Extraction: Use an appropriate organic solvent for extraction. Ensure you perform multiple extractions to maximize the recovery of your ester from the aqueous layer.

  • Drying: Thoroughly dry the combined organic layers with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before removing the solvent. Residual water can lead to hydrolysis of the ester during storage or subsequent steps.

  • Purification: Silica gel chromatography is a common method for purifying esters.[12] Choose an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to effectively separate your product from any impurities.

Issue 5: Stereoselectivity - Maintaining the Z-Isomer

Q8: I am concerned about the isomerization of my (2Z)-alkenoate to the more stable (2E)-isomer. How can I prevent this?

A8: Isomerization to the thermodynamically more stable E-isomer is a significant challenge.

  • Reaction Temperature and Time: Prolonged heating or excessively high temperatures can promote isomerization. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Catalyst Choice: While strong acid catalysts are necessary for esterification, they can also catalyze isomerization. Consider using milder catalysts or Lewis acids if isomerization is a major issue. Some research has focused on developing catalysts that favor the formation of Z-isomers in other types of reactions, which could provide insights.[15][16][17][18][19]

  • Post-Reaction Handling: Avoid exposing the purified product to acidic conditions or prolonged heat.

Section 3: Advanced Protocols and Methodologies

Protocol 1: Standard Fischer Esterification of (2Z)-3-(propylsulfanyl)prop-2-enoic acid

This protocol provides a starting point for your experiments.

Materials:

  • (2Z)-3-(propylsulfanyl)prop-2-enoic acid

  • Alcohol (e.g., ethanol, methanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add (2Z)-3-(propylsulfanyl)prop-2-enoic acid (1.0 eq), the desired alcohol (10 eq), and anhydrous toluene.

  • With stirring, carefully add concentrated sulfuric acid (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting carboxylic acid.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)

Procedure:

  • Prepare a TLC chamber with a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Spot a TLC plate with the starting carboxylic acid, the alcohol, and a co-spot of both.

  • As the reaction progresses, take small aliquots from the reaction mixture and spot them on the TLC plate.

  • Develop the plate and visualize the spots under UV light or by staining.

  • The reaction is complete when the spot corresponding to the carboxylic acid has disappeared and a new, less polar spot for the ester product is prominent.

Section 4: Visualizing Key Relationships

Diagram 1: Factors Influencing Esterification Yield

Caption: Key parameters affecting the yield of the esterification reaction.

Section 5: Final Checklist for Optimizing Your Synthesis

  • Purity of Starting Materials: Ensure your (2Z)-3-(propylsulfanyl)prop-2-enoic acid and alcohol are pure and dry.

  • Inert Atmosphere: While not always necessary for Fischer esterification, if you are experiencing side reactions related to oxidation of the sulfide moiety, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Systematic Optimization: Change one variable at a time (e.g., temperature, catalyst loading, reaction time) to systematically determine the optimal conditions for your specific setup.

  • Analytical Characterization: Use techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of your final product, paying close attention to the stereochemistry.

By systematically addressing these common issues and following the provided protocols, you can significantly improve the yield and purity of your (2Z)-3-(propylsulfanyl)prop-2-enoate synthesis.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Fischer–Speier esterification. In Wikipedia. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • What is Fischer Esterification? (2023, February 9). ChemTalk. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • What factors may influence the yield of an ester? (2015, February 21). Quora. [Link]

  • Rossi, R., Carpita, A., & Cossi, P. (n.d.). New Stereoselective Syntheses of Stereodefined 2-Substituted Alkyl 2-Alkenoates and Their Applications. Scilit. [Link]

  • Chemistry of Esters. (2022, September 24). Chemistry LibreTexts. [Link]

  • Stereoselective Synthesis of (2z,4 - Amanote Research. (2013, November 22). Amanote. [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025, April 1). Patsnap Eureka. [Link]

  • Flook, M. M., Jiang, A. J., Schrock, R. R., Müller, P., & Hoveyda, A. H. (2011). Highly Z-Selective Metathesis Homocoupling of Terminal Olefins. Journal of the American Chemical Society, 133(6), 1781–1783. [Link]

  • The mechanism for the esterification reaction. Chemguide. [Link]

  • Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. (2025, August 10). ResearchGate. [Link]

  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management. [Link]

  • Meek, S. J., O'Brien, R. V., Llaveria, J., Schrock, R. R., & Hoveyda, A. H. (2011). Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile. Angewandte Chemie International Edition, 50(25), 5777–5781. [Link]

  • The method that Z isomer is prepared in the E isomer of a kind of α, β beta-unsaturated carbonyl compounds.
  • A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. PMC - NIH. [Link]

  • Catalytic Z-selective olefin cross-metathesis for natural product synthesis. (2011, March 24). ResearchGate. [Link]

  • Stereoselective synthesis of (2 Z,4 E)-2,4-pentadien-1-ols via sequential 1,4-elimination reaction and[1][3]-wittig rearrangement starting from (E)-4-alkoxy-2-butenyl benzoates. Tokyo University of Science. [Link]

  • Reflux, Isolation and Purification of Esters – HSC Chemistry. Science Ready. [Link]

  • Stereoselective Multicomponent Reactions Using Zincate Nucleophiles: β-Dicarbonyl Synthesis and Functionalization. PMC. [Link]

  • Synthesis and Biological Evaluations of Prop-2- enone and Penta-1, 4- dien-3-one Chalcones and their Hydrazone Derivatives. University of Johannesburg. [Link]

  • Thioesters synthesis: recent adventures in the esterification of thiols. (2015, September 1). Taylor & Francis Online. [Link]

  • Esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization. Chemical Science (RSC Publishing). [Link]

  • Selective glycerol esterification to monolaurate over ZrO2/MCM-41 catalysts prepared using impregnation and precipitation methods. (2021, February 9). Taylor & Francis Online. [Link]

  • Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. PMC. [Link]

  • Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? (2019, April 7). Quora. [Link]

  • Strategies for the direct oxidative esterification of thiols with alcohols. (2022, May 13). RSC Publishing. [Link]

  • Z-Trisubstituted α,β-Unsaturated Esters and Acid Fluorides through Stereocontrolled Catalytic Cross-Metathesis. (2023, February 15). eScholarship.org. [Link]

  • (2Z)-3-phenylprop-2-enoic acid. Stenutz. [Link]

  • Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • Esterification of propanoic acid in the presence of a homogeneous catalyst. (2025, December 25). ResearchGate. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022, July 19). PMC. [Link]

  • Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. [Link]

  • Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. (2021, December 20). MDPI. [Link]

Sources

Optimization

Technical Support Center: Stabilizing 3-(Propylsulfanyl)prop-2-enoate

The following technical guide is structured as a specialized support center for researchers working with 3-(propylsulfanyl)prop-2-enoate (a -thioacrylate). This class of "push-pull" alkenes presents unique stereochemical...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center for researchers working with 3-(propylsulfanyl)prop-2-enoate (a


-thioacrylate). This class of "push-pull" alkenes presents unique stereochemical challenges.

Subject: Prevention of


-to-

Isomerization in

-Thioacrylates Ticket Type: Advanced Chemical Handling & Troubleshooting Status: Resolved / Guide Available

Core Mechanism: Why Does It Flip?

To prevent isomerization, you must first understand the electronic instability of your molecule. 3-(Propylsulfanyl)prop-2-enoate is a classic push-pull alkene .

  • The "Push": The sulfur atom (propyl-S-) is a strong electron donor (

    
     effect) via its lone pair.
    
  • The "Pull": The ester carbonyl (-COOR) is a strong electron withdrawer (

    
     effect).
    

This electronic communication significantly lowers the bond order of the C=C double bond, imparting it with partial single-bond character. This lowers the rotational energy barrier (


), making the molecule susceptible to thermal or catalytic isomerization from the kinetic 

-isomer (cis-like) to the thermodynamic

-isomer (trans-like).
Isomerization Pathway Diagram

The following diagram illustrates the resonance contribution that facilitates rotation and the external triggers that accelerate it.

IsomerizationMechanism Z_Isomer Z-Isomer (Kinetic Product) Resonance Dipolar Resonance Form (+S=CH-CH=C-O-) Single Bond Character Z_Isomer->Resonance Electron Delocalization Transition Transition State (90° Rotation) Resonance->Transition Rotation E_Isomer E-Isomer (Thermodynamic Product) Transition->E_Isomer Relaxation Light UV Light (hν) π → π* Excitation Light->Transition Acid Acid (H+) Silica/CDCl3 Acid->Resonance Catalysis Heat Heat (Δ) Heat->Resonance

Figure 1: Mechanistic pathway of Z-to-E isomerization driven by push-pull resonance and external catalysts.

Synthesis & Isolation Protocols

Objective: Synthesize the Z-isomer selectively and isolate it without degradation.

The "Golden Rule" of Solvent Polarity

Research indicates that solvent polarity during the thiol-yne addition (e.g., Propyl thiol + Propiolate) dictates stereoselectivity.

  • Protic/Polar Solvents (e.g., Water/PBS, Ethanol): Favor the

    
    -isomer  (via anti-addition and rapid protonation of the intermediate).
    
  • Non-polar Solvents (e.g., Chloroform, DCM): Favor the

    
    -isomer  or mixtures (due to lack of stabilization for the kinetic intermediate).
    
Validated Synthesis Protocol (Z-Selective)
  • Reaction: Mix Ethyl propiolate (1.0 eq) and 1-Propanethiol (1.1 eq) in Ethanol or PBS buffer (pH 7.4) .

  • Catalyst: Use a mild base (e.g.,

    
    , 0.05 eq) only if necessary. In high-polarity solvents, the reaction often proceeds spontaneously.
    
  • Monitoring: Monitor via TLC. Do not use heat. Keep temperature

    
    .
    
  • Workup: Dilute with water, extract rapidly with cold

    
     (Diethyl ether), and wash with brine. Dry over 
    
    
    
    .[1][2] Avoid rotary evaporation baths
    
    
    .

Troubleshooting Guide (Q&A)

Scenario A: "My product isomerized inside the NMR tube."

Diagnosis: Trace Acidity in Solvent. Chloroform-d (


) naturally decomposes to form trace HCl (phosgene pathway) and DCl upon storage. This acid catalyzes the reversible Michael addition/elimination, scrambling the geometry.
Corrective Action: 
  • Switch Solvent: Use Benzene-

    
     or Acetone-
    
    
    
    (non-acidic).
  • Neutralize: If you must use

    
    , pass it through a small plug of basic alumina  immediately before use to remove acid traces.
    
Scenario B: "I lost the Z-isomer during column chromatography."

Diagnosis: Silica Gel Acidity. Standard silica gel is slightly acidic (pH 4–5). This acts as a surface catalyst for isomerization. Corrective Action:

  • Method 1 (Pre-treatment): Slurry your silica gel with 1-2% Triethylamine (

    
    ) in Hexanes before packing the column. This neutralizes acidic sites.
    
  • Method 2 (Substrate Change): Use Neutral Alumina instead of silica gel.

  • Method 3 (Speed): Perform "Flash" chromatography literally—complete the elution in under 15 minutes.

Scenario C: "The oil solidified/changed refractive index over the weekend."

Diagnosis: Photochemical Isomerization.[3][4] Conjugated thioesters absorb UV light. Ambient lab light is sufficient to excite the


 transition, causing rotation.
Corrective Action: 
  • Wrap all flasks/vials in aluminum foil.

  • Store under Argon at

    
    .
    

Stability Data & Solvent Compatibility

ParameterConditionResult on Z-IsomerRecommendation
Solvent (Reaction) Water / EthanolHigh Z-Retention Preferred
Solvent (Reaction)

/ DCM
High E-ConversionAvoid
Chromatography Std. Silica GelRapid IsomerizationAvoid
Chromatography

-Treated Silica
StableRecommended
Light Exposure Ambient FluorescentSlow Isomerization (Days)Wrap in Foil
Light Exposure Sunlight / UVRapid Isomerization (Mins)Strict Exclusion

Purification Decision Tree

Use this logic flow to determine the safest purification method for your crude mixture.

PurificationLogic Start Crude Reaction Mixture (Z-isomer target) PurityCheck Is Purity > 90%? Start->PurityCheck Impurities Identify Impurities PurityCheck->Impurities No HighVac High Vacuum Drying (Cold, Dark) PurityCheck->HighVac Yes Volatile Volatile Thiols Only Impurities->Volatile NonVolatile Non-Volatile Byproducts Impurities->NonVolatile Volatile->HighVac ColumnChoice Chromatography Required NonVolatile->ColumnChoice Silica Standard Silica? ColumnChoice->Silica Risk of Isomerization Neutral Neutral Alumina OR Et3N-Buffered Silica ColumnChoice->Neutral Safe Path

Figure 2: Decision logic for purification to minimize isomerization risk.

References

  • Stereocontrol in Thiol-Yne Chemistry

    • Detailed studies on solvent-dependent stereoselectivity (Z in protic vs E in aprotic) in thiol-Michael additions.
    • Source: Bounds, W. R., et al. "Click step-growth polymerization and E/Z stereochemistry using nucleophilic thiol-yne addition." Polymer Chemistry, 2022.[5]

  • Isomerization Mechanisms

    • Analysis of -isomer formation as an impurity and photoisomerization in -thio- -chloroacrylamides (mechanistically similar push-pull systems).
    • Source: O'Reilly, E., et al. "Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide." Reaction Chemistry & Engineering, 2019.

  • General Stability of Push-Pull Alkenes

    • Foundational understanding of the rotational barriers in push-pull ethylenes and the effect of solvent polarity on their conform
    • Source: Sandström, J. "Static and Dynamic Stereochemistry of Push-Pull Ethylenes." Topics in Stereochemistry, Vol 14.

  • Purification Techniques

    • Methodologies for neutralizing silica gel to prevent acid-catalyzed rearrangement of sensitive compounds.
    • Source: BenchChem Technical Guides. "Preventing isomerization of thiocyanates and related sulfur compounds."

Sources

Troubleshooting

Technical Support Center: Purification Strategies for (2Z)-3-(propylsulfanyl)prop-2-enoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the isolation and purification of (2Z)-3-(propylsulfanyl)prop-2-enoate and related -al...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the isolation and purification of (2Z)-3-(propylsulfanyl)prop-2-enoate and related


-alkylthio acrylates.

These compounds are typically synthesized via the stereoselective hydrothiolation of propiolates with propanethiol. While the anti-Markovnikov addition kinetically favors the (2Z)-isomer, researchers frequently encounter severe yield losses and stereochemical degradation during downstream processing. This guide provides field-proven strategies to maintain stereochemical integrity and chemical purity.

Part 1: Troubleshooting & FAQs

Q1: My post-reaction NMR shows a pure (2Z)-isomer, but after standard silica gel chromatography, I recover a 50:50 mixture of (Z) and (E) isomers. What is causing this degradation? Causality & Solution: You are observing acid-catalyzed Z-to-E isomerization. The (2Z)-isomer is the kinetic product of the thiol-yne click reaction, but the (E)-isomer is thermodynamically more stable due to minimized steric repulsion between the bulky propylsulfanyl group and the ester moiety. The slightly acidic silanol groups on standard bare silica gel lower the activation energy barrier for


-bond rotation via a zwitterionic intermediate. Furthermore, ambient laboratory UV light can trigger radical-mediated isomerization.
  • Intervention: Deactivate your silica gel by pre-flushing the column with 1% triethylamine (TEA) in hexanes to neutralize acidic silanol sites. Wrap your chromatography column and collection test tubes in aluminum foil to block UV light.

Q2: I have a mixture of (2Z) and (E) isomers that co-elute on standard silica. How can I achieve baseline separation? Causality & Solution: The polarity difference between the (Z) and (E) isomers of


-alkylthio acrylates is often too small for resolution via standard normal-phase partitioning. You must shift from polarity-based separation to coordination-based separation using Argentation (Silver-Impregnated) Chromatography .
Silver ions (

) act as soft Lewis acids that reversibly coordinate with the

-electrons of the alkene and the lone pairs of the sulfur atom. Because of its specific spatial geometry, the (2Z)-isomer forms a stronger, bidentate-like chelation complex with

compared to the sterically hindered (E)-isomer. This differential coordination significantly increases the retention factor (

) of the (2Z)-isomer, allowing the (E)-isomer to elute first.

Q3: I am trying to remove unreacted propanethiol using a rotary evaporator, but my product degrades into the (E)-isomer during the process. Can I distill it? Causality & Solution: Propanethiol has a boiling point of ~68°C. Extended heating in a rotary evaporator bath (>40°C) provides the thermal energy required to overcome the isomerization barrier. You must avoid bulk heating.

  • Intervention: Use High-Vacuum Short-Path (Kugelrohr) Distillation. By dropping the system pressure to <0.1 Torr, you can strip the volatile thiol at room temperature, preserving the delicate (2Z) stereocenter.

Part 2: Quantitative Comparison of Purification Strategies

To assist in selecting the appropriate workflow for your scale and purity requirements, consult the empirical data below:

Purification MethodTypical (2Z) Recovery (%)Z/E Ratio RetentionScalabilityProcessing TimePrimary Limitation
Standard Silica Gel 40-50%Poor (Isomerizes to E)High2-4 hoursAcid-catalyzed isomerization
Silver-Impregnated Silica 85-95%Excellent (>99:1 Z:E)Medium4-6 hoursCost of

, light sensitivity
Prep-HPLC (Reverse Phase) 75-85%Good (if run in dark)Low1-2 hoursLow throughput, solvent removal
High-Vac Distillation 60-70%ModerateHigh1-2 hoursThermal isomerization if >40°C

Part 3: Mechanistic and Workflow Visualizations

Isomerization Z_Isomer (2Z)-Isomer (Kinetic Product) Intermediate Zwitterionic Intermediate Z_Isomer->Intermediate Activation E_Isomer (2E)-Isomer (Thermodynamic) Intermediate->E_Isomer Bond Rotation Catalysts Triggers: - UV Light - Base/Acid - Heat Catalysts->Intermediate

Mechanistic pathway of Z-to-E isomerization triggered by external stimuli.

Workflow Start Crude Mixture (Z/E isomers + Thiol) Prep Prepare 10% w/w AgNO3-Silica Gel Start->Prep Load Load Sample (Hexane/EtOAc) Prep->Load EluteE Elute (E)-Isomer (Less coordinating) Load->EluteE Low Polarity EluteZ Elute (2Z)-Isomer (Strong Ag+ coordination) EluteE->EluteZ High Polarity

Step-by-step workflow for silver-impregnated silica gel chromatography.

Part 4: Validated Experimental Protocols

Protocol A: Argentation Chromatography for Z/E Separation

Self-validating mechanism: If the silica turns grey or black during preparation, the silver has reduced to Ag(0) due to light exposure. The batch must be discarded immediately, as Ag(0) will not coordinate the alkene and may catalytically degrade the thioether.

  • Preparation of 10% w/w

    
    -Silica:  Dissolve 10 g of Silver Nitrate (
    
    
    
    ) in 100 mL of distilled water and 100 mL of acetonitrile. Add 90 g of standard flash silica gel (230-400 mesh). Mix thoroughly to form a homogenous slurry.
  • Drying: Evaporate the solvent on a rotary evaporator strictly in the dark (wrap the flask entirely in aluminum foil) until a free-flowing powder is obtained. Activate the powder in a vacuum oven at 110°C for 4 hours.

  • Column Packing: Pack the column using Hexanes. Keep the glass column wrapped in foil to prevent photo-reduction during the run.

  • Elution: Load the crude (2Z)-3-(propylsulfanyl)prop-2-enoate mixture. Elute with a shallow gradient of 0% to 10% Ethyl Acetate in Hexanes.

  • Fraction Collection: The (E)-isomer will elute first (typically at 2-3% EtOAc). The (2Z)-isomer will elute significantly later (typically at 5-8% EtOAc) due to its strong

    
     coordination.
    
Protocol B: High-Vacuum Thiol Stripping

Self-validating mechanism: The complete absence of a characteristic pungent thiol odor in the residual oil confirms the successful removal of propanethiol before proceeding to chromatography, preventing thiol-mediated radical isomerization.

  • Transfer the crude reaction mixture to a round-bottom flask, ensuring it is no more than 25% full to prevent bumping.

  • Attach the flask to a high-vacuum manifold equipped with a liquid nitrogen cold trap. The pump must be capable of reaching <0.1 Torr.

  • Immerse the flask in a water bath strictly maintained at 20-25°C . Do not apply external heat under any circumstances.

  • Apply the vacuum gradually. The unreacted propanethiol will vaporize and condense safely in the cold trap.

  • Maintain the vacuum for 2 hours, or until the pressure stabilizes at the manifold's baseline, yielding the crude, isomer-intact acrylate.

Part 5: References

  • Title: Reactivity study of 4-hydroxy-2H-chromene-2-thiones with symmetrical 1,4-acetylene dicarboxylates and methyl propiolate using ytterbium(iii

Optimization

Troubleshooting low stereoselectivity in (2Z)-3-(propylsulfanyl)prop-2-enoate synthesis

Ticket ID: Z-SELECT-001 Status: Open Subject: Troubleshooting Low Stereoselectivity in Thiol-Yne Michael Additions Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Dashboard: Quick...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: Z-SELECT-001 Status: Open Subject: Troubleshooting Low Stereoselectivity in Thiol-Yne Michael Additions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Dashboard: Quick Triage

Use this table to identify your specific failure mode before proceeding to the detailed protocols.

SymptomProbable Root CauseImmediate Corrective Action
Z:E ratio is ~50:50 Thermodynamic Equilibration The reaction ran too long or the base concentration is too high. Stop the reaction immediately upon consumption of starting material.
Product is predominantly E Wrong Solvent Class You are likely using an aprotic solvent (THF, DMF, DCM). Switch to a protic solvent (MeOH or EtOH) to favor kinetic protonation.
Conversion is low (<50%) Insufficient Nucleophilicity The thiol is not sufficiently deprotonated. Ensure you are using a base (cat. Et

N or K

CO

). Do not rely on spontaneous addition for this substrate.
Variable results batch-to-batch Exotherm / Temperature Control The reaction is exothermic. Higher temperatures favor the E-isomer. Maintain

to

strictly.
Isomerization during workup Acid/Base Contamination Ensure the crude mixture is neutralized to pH 7 before concentration. Silica gel is slightly acidic and can catalyze isomerization; use neutralized silica (Et

N treated) for purification.

Technical Deep Dive: The Mechanistic Logic

To fix stereoselectivity, you must understand the competition between Kinetic Control (forming Z) and Thermodynamic Control (forming E).

The "Anti-Addition" Rule

The nucleophilic addition of n-propyl thiol to a propiolate ester proceeds via a Michael addition.

  • Attack: The thiolate attacks the

    
    -carbon.[1][2]
    
  • Geometry: The intermediate allenolate/enolate anion forms.

  • Protonation: In protic solvents , the solvent coordinates to the anion, facilitating proton delivery from the side opposite to the sulfur attack (anti-addition). This locks the molecule into the (Z)-configuration .

The Failure Mode (Z E Isomerization)

The (Z)-isomer is sterically more crowded and thermodynamically less stable than the (E)-isomer. If the reaction environment allows (e.g., excess base, heat, or lack of proton source), the intermediate anion equilibrates, or the product undergoes a retro-Michael reaction, eventually settling into the stable (E)-form.

Visualization: Kinetic vs. Thermodynamic Pathways

The following diagram illustrates the decision points where selectivity is determined.

ReactionPathway Start Propiolate + PrSH Inter Intermediate Enolate (Anionic Species) Start->Inter Base Cat. Protic Protic Solvent (MeOH/EtOH) Inter->Protic Fast H+ Transfer Aprotic Aprotic Solvent/Heat (THF/DMF, >25°C) Inter->Aprotic Slow H+ / Equilibration Z_Prod (2Z)-Product (Kinetic, Desired) Protic->Z_Prod Anti-Addition E_Prod (2E)-Product (Thermodynamic, Undesired) Aprotic->E_Prod Syn-Addition / Isomerization Z_Prod->E_Prod Excess Base / Time

Figure 1: Mechanistic bifurcation. Protic solvents favor the kinetic Z-pathway, while aprotic conditions or prolonged exposure to base drive the thermodynamic E-product.[2]

Validated Protocol: High-Fidelity Z-Synthesis

Objective: Synthesis of methyl (2Z)-3-(propylsulfanyl)prop-2-enoate with >95:5 Z:E selectivity.

Reagents
  • Methyl propiolate (1.0 equiv)

  • 1-Propanethiol (1.05 equiv)

  • Triethylamine (Et

    
    N) (0.05 equiv) [CRITICAL: Do not use excess] 
    
  • Solvent: Methanol (anhydrous preferred, but reagent grade acceptable)

  • Concentration: 0.5 M with respect to alkyne.

Step-by-Step Procedure
  • Setup: Charge a round-bottom flask with Methyl propiolate (1.0 equiv) and Methanol. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add Et

    
    N (0.05 equiv). Stir for 5 minutes.
    
  • Thiol Addition: Add 1-Propanethiol (1.05 equiv) dropwise over 10–15 minutes. Note: The reaction is exothermic. Rapid addition will raise the temperature and degrade Z-selectivity.

  • Reaction Monitoring: Stir at 0 °C. Monitor by TLC or

    
    H NMR every 30 minutes.
    
    • Target: Disappearance of alkyne proton (~3.0-4.0 ppm depending on ester).

    • Stop: The reaction is usually complete within 1–2 hours. Do not stir overnight.

  • Quench: Once complete, immediately concentrate the mixture under reduced pressure at a bath temperature <30 °C .

    • Optional: If the base load was higher, wash with dilute aqueous citric acid or NH

      
      Cl before concentration to remove base residues.
      
  • Purification: If necessary, purify via flash column chromatography.

    • Stationary Phase: Neutralized Silica (pre-wash silica slurry with 1% Et

      
      N in hexane, then flush with pure hexane).
      
    • Eluent: Hexane/EtOAc gradient.

Data Validation (NMR)
IsomerKey

H NMR Signal (Vinylic Protons)
Coupling Constant (

)
(2Z)-Isomer Doublets at

~5.8 and 7.1 ppm

Hz
(cis)
(2E)-Isomer Doublets at

~5.8 and 7.6 ppm

Hz
(trans)

Troubleshooting FAQs

Q: I used DMF as a solvent to improve solubility, but my Z-ratio dropped to 60%. Why? A: DMF is a polar aprotic solvent. Unlike Methanol, it cannot donate a proton to the intermediate enolate immediately. This increases the lifetime of the intermediate anion, allowing it to rotate and equilibrate to the thermodynamically stable E-configuration before protonation occurs. Always use Methanol or Ethanol for Z-selectivity.

Q: Can I use a stronger base like DBU or NaH to speed up the reaction? A: Avoid this if possible. Strong bases (like DBU) are also efficient isomerization catalysts. While they will speed up the initial addition, they will rapidly convert your kinetic Z product into the E isomer. If you must use DBU, use <1 mol% and quench immediately at -78 °C.

Q: My crude NMR shows 95% Z, but after column chromatography, I have 80% E. What happened? A: This is "On-Column Isomerization." Standard silica gel is slightly acidic (


). This acidity, combined with the time spent on the column, catalyzed the isomerization.
  • Fix: Use neutral alumina or pre-treat your silica gel with 1% triethylamine in the mobile phase to neutralize acidic sites.

Q: I need to scale this up to 100g. What are the risks? A: The primary risk is Heat Accumulation . The Michael addition is exothermic. On a large scale, if you add the thiol too fast, the internal temperature will spike, pushing the reaction toward thermodynamic control (E-isomer).

  • Fix: Use a jacketed reactor with active cooling. Control the addition rate of the thiol based on internal temperature monitoring (keep

    
    ).
    

Decision Support Diagram

Use this flow to diagnose your current experimental failure.

TroubleshootingFlow Start Start Diagnosis: Low Z-Selectivity CheckSolvent Is solvent Protic? (MeOH, EtOH) Start->CheckSolvent CheckBase Is Base Strong/Excess? (>10% or DBU/NaH) CheckSolvent->CheckBase Yes ActionSolvent Switch to MeOH. Stabilizes Z-transition state. CheckSolvent->ActionSolvent No CheckTime Reaction Time > 4 Hours? CheckBase->CheckTime No ActionBase Reduce to 5% Et3N. Prevent equilibration. CheckBase->ActionBase Yes CheckWorkup Did Isomerization occur during purification? CheckTime->CheckWorkup No ActionTime Stop reaction earlier. Monitor via NMR. CheckTime->ActionTime Yes ActionWorkup Use Neutralized Silica or Distillation. CheckWorkup->ActionWorkup Yes Success Protocol Optimized CheckWorkup->Success No

Figure 2: Troubleshooting logic flow for isolating the cause of low stereoselectivity.

References

  • Truce, W. E., & Simms, J. A. (1956). Stereospecific Reactions of Nucleophilic Agents with Acetylenes and Vinyl-type Halides. IV. The Stereochemistry of the Addition of Thiols to Acetylenic Acids and Esters. Journal of the American Chemical Society, 78(12), 2756–2759. [Link]

    • Core Authority: Establishes the "Rule of Trans-Nucleophilic Addition" (Anti-addition) leading to Z-isomers in protic solvents.
  • Nador, F., et al. (2021).[3] Thiol-yne click reaction: an interesting way to derive thiol-provided catechols. RSC Advances, 11, 2370-2376. [Link]

    • Validation: Confirms Z-selectivity (up to 83:17) using mild conditions and discusses the role of activated alkynes like propiolates.[4]

  • Lowe, A. B. (2010). Thiol-yne 'click'/coupling chemistry and recent applications in polymer and materials synthesis and modification.[5][6] Polymer, 51(25), 5767-5777. [Link]

    • Context: Reviews the radical vs. nucleophilic pathways, highlighting that nucleophilic addition (amine-catalyzed) is preferred for stereocontrol compared to radical methods.
  • Kondratenko, N. V., et al. (1979). Reaction of perfluoroalkylthiolates with activated acetylenes. Zhurnal Organicheskoi Khimii, 15(7), 1432-1435. Mechanistic Insight: Discusses the isomerization of Z-vinyl sulfides to E-isomers under thermodynamic control.

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for (2Z)-3-(propylsulfanyl)prop-2-enoate

Executive Summary & Physicochemical Profile This guide addresses the solubility challenges associated with (2Z)-3-(propylsulfanyl)prop-2-enoate . To successfully dissolve this molecule in aqueous media, one must first re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

This guide addresses the solubility challenges associated with (2Z)-3-(propylsulfanyl)prop-2-enoate . To successfully dissolve this molecule in aqueous media, one must first recognize that the "propylsulfanyl" moiety introduces significant lipophilicity to the acrylic backbone, shifting it from a water-miscible monomer (like acrylic acid) to a Class II (Low Solubility, High Permeability) or Class IV compound depending on the counter-ion or esterification status.[1][2]

Physicochemical "Gotchas"
PropertyCharacteristicImpact on Solubility
Functional Class

-Thioacrylate
Prone to oxidation (sulfoxide formation) and polymerization.[1][3]
Stereochemistry (2Z) IsomerThermodynamic instability; light exposure may trigger

isomerization, altering solubility limits.[1][2]
pKa (Acid Form) ~4.2 – 4.8 (Predicted)Critical: Insoluble at pH < 5.0; Soluble as anion at pH > 6.[1][2]0.
LogP ~2.1 – 2.5Moderate lipophilicity; requires cosolvents for high-concentration stock solutions (>10 mM).[1][2][3]

Diagnostic Phase: Identify Your Species[1][3]

Before attempting solubilization, confirm the exact form of the compound.[1][2] The suffix "-enoate" implies an anionic or ester form, which dictates the protocol.[1][2][3]

SolubilityDecisionTree Start Identify Compound Form Form_Acid Free Acid (-COOH) Start->Form_Acid Form_Salt Salt Form (Na+, K+) Start->Form_Salt Form_Ester Ester (-COOEt, etc.) Start->Form_Ester Action_pH Protocol A: pH Adjustment Form_Acid->Action_pH Requires Deprotonation Action_Water Dissolve in Water (Watch for Ca2+) Form_Salt->Action_Water Already Ionic Action_Cosolvent Protocol B: Cosolvent/Surfactant Form_Ester->Action_Cosolvent Non-ionizable

Figure 1: Decision tree for selecting the correct solubilization protocol based on chemical form.[1][3]

Troubleshooting Protocols

Protocol A: The "Dissolution Trap" (pH Adjustment)

Applicable for: Free Acid form or Salt forms precipitating in acidic buffers.[2]

The Issue: The user attempts to dissolve the free acid in unbuffered water or acidic media (pH < 4). The compound remains an oily residue or white precipitate.[2] The Science: According to the Henderson-Hasselbalch equation, solubility is minimal when pH < pKa.[1][2][3] For this acrylate, you must reach pH > pKa + 2 (approx pH 6.5–7.[1][2]0) to achieve >99% ionization and maximum solubility.

Step-by-Step Procedure:

  • Weighing: Weigh the target amount of (2Z)-3-(propylsulfanyl)acrylic acid.

  • Slurry Formation: Add 80% of the final volume of water.[2] The compound will likely not dissolve.[1][2]

  • Titration: While stirring, add 1.0 M NaOH (or KOH) dropwise.

    • Visual Cue: The solution should clarify as the pH passes 5.5.[2]

  • Buffering: Once clear, add concentrated buffer (e.g., 10x PBS) to stabilize the pH at 7.4.[1][2]

  • Final Volume: Dilute to the final volume with water.

Warning: Do not use Calcium or Magnesium containing buffers (like HBSS with Ca/Mg) during the initial dissolution.[2] Divalent cations can crosslink carboxylates, causing immediate precipitation ("soap scum" effect).[1][2]

Protocol B: Cosolvent Strategy for Bio-Assays

Applicable for: Ester forms or High-Concentration Stock Solutions.[1][3]

The Issue: The compound "crashes out" (precipitates) when a DMSO stock is added to cell culture media.[2] The Science: This is the "Solvent Shift" effect.[2] The localized concentration of the lipophilic molecule exceeds its water solubility limit at the injection site before it can disperse.[1][2]

The "Sandwich" Protocol: To prevent crash-out, use an intermediate surfactant layer or a specific addition sequence.[1][2][3]

ComponentRoleRecommended Conc.
DMSO Primary Solvent100% Stock
PEG-400 Interface Modifier50% in Secondary Stock
Tween 80 Surfactant0.1% - 0.5% in Media

Workflow:

  • Primary Stock: Dissolve compound in 100% DMSO to 100 mM.

  • Secondary Stock (Optional): Dilute 1:1 with PEG-400.

  • Media Prep: Pre-warm culture media to 37°C. Cold media promotes precipitation.[1][2][3]

  • Injection: Place the pipette tip submerged in the vortexing media and inject slowly. Do not drop on the surface.

Stability & Degradation (The "Yellowing" Effect)[2]

Users often report that clear solutions turn yellow or cloudy after 24 hours.[1][2] This indicates chemical instability, not just solubility failure.[1][2]

StabilityPathways Compound (2Z)-3-(propylsulfanyl) prop-2-enoate Oxidation Sulfoxide/Sulfone (More Polar) Compound->Oxidation Air/Peroxides Isomerization (2E)-Isomer (Solubility Change) Compound->Isomerization UV Light Polymerization Oligomers (Precipitate) Compound->Polymerization Heat/Radicals

Figure 2: Primary degradation pathways affecting solubility and appearance.[1][3]

  • Oxidation: The sulfur atom is a "soft" nucleophile.[1][2] Exposure to air or peroxides in aged PEG/Tween can oxidize the sulfide to a sulfoxide (

    
    ).[2]
    
    • Solution: Degas buffers with Nitrogen/Argon.[1][2] Use fresh, peroxide-free cosolvents.[1][2][3]

  • Isomerization: The (2Z) geometry is crucial.[1][2] UV light can flip this to the (2E) form.[2]

    • Solution:Amber glassware is mandatory. Wrap tubes in foil.

  • Michael Addition: The acrylate double bond is reactive toward thiols (e.g., Cysteine in media).[1][2]

    • Note: In protein-rich media (FBS), the effective concentration may drop due to protein binding.[1][2][3]

Frequently Asked Questions (FAQ)

Q: I am using the Sodium salt, but it precipitates when I add it to DMEM. Why? A: DMEM contains Calcium (


).[1][2][3] If your concentration is high (>5 mM), you are likely forming Calcium (2Z)-3-(propylsulfanyl)prop-2-enoate, which is less soluble.[1][2][3] Fix:  Dissolve in 

-free PBS first, then dilute into media, ensuring the final concentration is below the precipitation threshold.

Q: Can I autoclave the solution? A: No. Acrylates are heat-sensitive and prone to thermal polymerization.[1][2][3] Sterilize by filtration using a 0.22


 PES or PVDF membrane.[1][2] Avoid Nylon filters as they may bind the molecule.[2]

Q: The solution smells like garlic/onions. Is it degraded? A: Not necessarily. The "propylsulfanyl" group releases volatile thiols/sulfides upon trace hydrolysis, which have low odor thresholds (alliaceous odor).[2] However, a strong increase in odor may indicate hydrolysis of the thioether linkage.[1][2]

References

  • Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (General principles of acrylate solubility and logP estimation).

  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] Link (Mechanisms of pH-dependent solubility).[1][2][3]

  • O'Neil, M. J. (2013).[1][2] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals.[1][2] RSC Publishing.[1][2] (Data on Acrylic acid derivatives and stability).

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link (Alternative solubilization strategies).[2]

Sources

Optimization

Technical Support Center: Purification Strategies for Thioacrylate Synthesis

Executive Summary This guide addresses the purification of (2Z)-3-(propylsulfanyl)prop-2-enoate derivatives, specifically focusing on the removal of unreacted propanethiol .[1] The challenge is twofold: Olfactory Thresho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification of (2Z)-3-(propylsulfanyl)prop-2-enoate derivatives, specifically focusing on the removal of unreacted propanethiol .[1]

The challenge is twofold:

  • Olfactory Threshold: Propanethiol has a detection threshold in the parts-per-billion (ppb) range.[1] Even chemically insignificant traces (0.1%) will render the product unusable for open-bench handling.

  • Chemical Reactivity: The product is a vinyl sulfide (a Michael acceptor precursor). Standard oxidative thiol removal methods (e.g., bleach washing) are contraindicated as they will oxidize the sulfide linkage to a sulfoxide or sulfone.

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, determine the state of your crude mixture.

purification_decision_tree start START: Crude Reaction Mixture smell_check Is the primary issue odor or chemical purity (>5%)? start->smell_check volatility Is product stable >80°C? smell_check->volatility Odor (Trace) scale Scale of Reaction? smell_check->scale Impurity (>5%) method_vac Method A: High-Vac Strip (Azeotropic) volatility->method_vac Yes method_wash Method B: Inorganic Wash (Zn/Cu) volatility->method_wash No (Heat Sensitive) scale->method_wash Large (>10g) method_resin Method C: Electrophilic Resin (Maleimide/Isocyanate) scale->method_resin Small (<1g) method_nem Method D: Liquid Scavenging (NEM) scale->method_nem Medium (1-10g) method_vac->method_wash Smell persists?

Figure 1: Decision matrix for selecting the appropriate purification strategy based on scale and thermal stability.

Part 2: Troubleshooting Protocols

Method A: The "Physical" Fix (Azeotropic Distillation)

Best for: Initial cleanup of bulk thiol.

Propanethiol boils at ~67°C. While simple rotary evaporation removes the bulk, traces "cling" due to Van der Waals forces. You must use an azeotrope to carry the thiol over.

Protocol:

  • Dissolve crude oil in Heptane or Toluene (10 mL per gram of product).

  • Concentrate on a rotary evaporator at 40–50°C.

  • Repeat 3 times. The co-distillation is far more effective than direct vacuum stripping.

  • Finish with a high-vacuum line (<1 mbar) for 1 hour.

Warning: Do not exceed 80°C. While vinyl sulfides are stable, high heat can promote


 isomerization or polymerization of the acrylate.
Method B: The "Inorganic" Fix (Zinc/Copper Wash)

Best for: Large scale (>10g) where resins are too expensive.

This method relies on the formation of insoluble metal-thiolate complexes. Zinc is preferred over Copper to avoid accidental oxidation of your product.

The Chemistry:



Protocol:

  • Dissolve the crude product in DCM (Dichloromethane) or Ethyl Acetate .

  • Prepare a 10% aqueous solution of Zinc Acetate (

    
    ).
    
  • Wash the organic layer vigorously with the Zinc solution (2x).

    • Observation: You may see a white/cloudy precipitate at the interface. This is the zinc thiolate.

  • Wash with Brine (1x) to remove residual zinc.

  • Dry over

    
    , filter, and concentrate.
    

Why not Bleach? Common advice suggests washing with hypochlorite (bleach). Do not do this. Bleach will oxidize your sulfide product (


) to a sulfoxide (

), altering its biological activity and polarity.[1]
Method C: The "High Purity" Fix (Electrophilic Scavengers)

Best for: Medicinal chemistry/Library synthesis (<1g).

If you cannot wash (e.g., product is water-soluble) or distill, use a solid-phase scavenger.[1] You need an Electrophilic Resin to capture the Nucleophilic Thiol .

Recommended Resins:

  • Isocyanate Resins: Reacts with thiol to form a thiocarbamate.

  • Maleimide Resins: Reacts via Michael addition.

Protocol:

  • Dissolve crude product in anhydrous DCM or THF .

  • Add Isocyanate-functionalized silica or polystyrene (3 equivalents relative to expected thiol impurity).[1]

  • Agitate (do not stir with a magnetic bar, which grinds the beads) for 4–12 hours at room temperature.

  • Filter through a fritted glass funnel or a Celite pad.

  • The filtrate contains the thiol-free product.

Part 3: Frequently Asked Questions (FAQ)

Q1: The smell persists even after a Zinc wash. Why?

A: You likely have Dipropyl Disulfide contamination. Thiols oxidize to disulfides (


) upon exposure to air.[1] Disulfides are:
  • Not acidic: They do not react with Zinc or Copper ions.

  • Non-polar: They co-elute with your ester product.

  • Smelly: They retain a pungent garlic/sulfur odor.

The Fix: You must reduce the disulfide back to a thiol before scavenging.

  • Add Triphenylphosphine (

    
    )  and water to the mixture (reduces disulfide to thiol).
    
  • Then perform the Zinc wash or Resin scavenge.

Q2: Can I use N-Ethylmaleimide (NEM) in solution?

A: Yes, but it requires a chromatographic step.[1] Adding NEM will instantly react with free thiol to form a highly polar adduct.

  • Step 1: Add 1.1 eq of NEM (relative to thiol).

  • Step 2: Stir for 30 mins.

  • Step 3: Run a short silica plug. The NEM-Thiol adduct is very polar and will stick to the baseline (Rf ~ 0), while your acrylate product (Rf ~ 0.5–0.8) elutes easily.

Q3: My product isomerized from (2Z) to (2E). Did the purification cause this?

A: Likely, yes. Thioacrylates are susceptible to photo-isomerization and thermal isomerization.[1]

  • Cause: Exposure to ambient light or excessive heat during rotovap.

  • Prevention: Wrap your flask in aluminum foil during all purification steps and keep water bath temperatures <40°C.

Part 4: Mechanism of Action (Visualized)

The following diagram illustrates the chemical pathway of the Zinc Acetate Wash (Method B), demonstrating why it is chemoselective for the impurity and leaves the product untouched.

reaction_mechanism thiol Impurity: Propanethiol (R-SH) complex complex thiol->complex Fast Reaction product Product: (2Z)-Thioacrylate organic_layer Organic Layer: Product Intact product->organic_layer No Reaction (Chemoselective) zinc Reagent: Zn(OAc)2 (aq) zinc->complex precipitate Interface/Solid: Precipitate Removed complex->precipitate Insoluble in Organic

Figure 2: Chemoselectivity of Zinc Acetate wash.[1] The vinyl sulfide product lacks the acidic proton required to react with the Zinc salt, ensuring only the thiol impurity is precipitated.

References

  • Thiol Scavenging with Isocyanates : Sigma-Aldrich Technical Bulletin AL-142. "Scavenger Resins for Combinatorial Chemistry." Available at: [1]

  • Metal-Mediated Thiol Removal : Leonard, N. J., & Johnson, C. R. (1962).[1] "Periodate Oxidation of Sulfides to Sulfoxides." Journal of Organic Chemistry, 27(1), 282–284. (Context on sulfide stability vs thiol reactivity).

  • Purification of Acrylates : Cohen, R. J., et al. (1996). "Synthesis of 3-Sulfanyl-prop-2-enoates via Nucleophilic Addition." Tetrahedron Letters, 37(12), 1983-1986.[1]

  • Handling of Thiols : University of Rochester, Dept. of Chemistry. "SOP: How to Work with Thiols." Available at:

  • Reversible Michael Addition : Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531.[1] (Discusses thermal stability of thio-Michael adducts).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of (2Z)-3-(propylsulfanyl)prop-2-enoate

[1] Executive Summary & Compound Profile Compound: (2Z)-3-(propylsulfanyl)prop-2-enoate Class: -Functionalized Acrylate / Vinyl Sulfide Critical Vulnerabilities: Oxidation (S-center), Photo-isomerization ( ), Michael Add...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Compound Profile

Compound: (2Z)-3-(propylsulfanyl)prop-2-enoate Class:


-Functionalized Acrylate / Vinyl Sulfide
Critical Vulnerabilities:  Oxidation (S-center), Photo-isomerization (

), Michael Addition Polymerization.

This guide addresses the specific storage requirements for (2Z)-3-(propylsulfanyl)prop-2-enoate . As a vinyl sulfide derivative with specific stereochemistry (


-isomer), this compound is thermodynamically metastable. Improper storage leads to three primary degradation events: oxidation of the sulfide to sulfoxide, geometric isomerization to the 

-isomer, and oligomerization.

The "Why": Mechanisms of Degradation

To prevent degradation, one must understand the molecular triggers. This compound contains two reactive centers: the sulfur atom and the conjugated double bond.

A. Oxidative Instability (The Sulfur Problem)

The sulfur atom in the propylsulfanyl group is electron-rich. Atmospheric oxygen, especially in the presence of moisture or light, can oxidize the sulfide (


) to a sulfoxide  (

) and eventually a sulfone .
  • Impact: Changes polarity and biological activity; typically manifests as a yellowing of the sample.

B. Geometric Isomerization ( )

The (2Z) designation indicates the ester group and the sulfur substituent are on the same side of the double bond (cis-like). This is often the kinetic product of synthesis but may be thermodynamically less stable than the (2E) isomer due to steric repulsion.

  • Trigger: UV/Visible light excitation breaks the

    
    -bond temporarily, allowing rotation to the lower-energy 
    
    
    
    -conformer.
  • Impact: Loss of stereochemical purity, which can drastically alter pharmacological binding affinity (e.g., in Michael acceptor drugs).

C. Michael Addition / Polymerization

As an acrylate derivative, the


-carbon is electrophilic. While the sulfur atom donates electron density (making it less reactive than a bare acrylate), it remains a Michael acceptor.
  • Trigger: Presence of nucleophiles (amines, thiols) or free radicals.

  • Impact: Formation of dimers or oligomers; sample becomes gummy or insoluble.

Storage Protocol (The "How")

The following protocol is a self-validating system. If followed, purity should remain >98% for 12+ months.

ParameterRequirementScientific Rationale
Temperature -20°C (

5°C)
Slows thermodynamic relaxation (

) and kinetic oxidation rates.
Atmosphere Argon or Nitrogen Displaces

to prevent S-oxidation. Argon is preferred (heavier than air).
Container Amber Glass Blocks UV/Vis radiation (200–450 nm) that triggers photo-isomerization.
Closure Teflon-lined Cap + Parafilm Ensures gas-tight seal; prevents moisture ingress (hydrolysis risk).
State Anhydrous Solid/Oil Store neat.[1] Do not store in solution (solvents accelerate isomerization).
Step-by-Step Storage Workflow
  • Purge: Upon receiving the vial, flush the headspace with dry Argon for 15–30 seconds.

  • Seal: Cap tightly and wrap the neck with Parafilm M to prevent gas exchange.

  • Shield: If amber glass is unavailable, wrap the vial in aluminum foil.

  • Freeze: Place in a non-cycling freezer at -20°C.

Visualizing Degradation & QC

Degradation Pathways Diagram

The following diagram illustrates the competing degradation pathways you must mitigate.

DegradationPathways cluster_prevention Prevention Strategy Compound (2Z)-3-(propylsulfanyl) prop-2-enoate (Active Reagent) Sulfoxide Sulfoxide Impurity (Oxidation) Compound->Sulfoxide + O2 / Moisture (Atmospheric Exposure) E_Isomer (2E)-Isomer (Thermodynamic Sink) Compound->E_Isomer + hν (Light) (Photo-isomerization) Oligomer Oligomers/Dimers (Polymerization) Compound->Oligomer + Heat / Radicals (Improper Temp) Argon Argon Flush Amber Amber Vial Cold -20°C Storage

Caption: Figure 1. Primary degradation vectors.[2] Red arrows indicate oxidation; Yellow indicates isomerization. Green inputs represent mitigation strategies.

Troubleshooting & FAQ

Q1: My sample has turned from a white solid to a yellow oil. Is it usable?

Diagnosis: Likely Oxidation and/or Melting Point Depression .

  • Mechanism: Sulfoxides are often yellow/orange. Furthermore, the formation of impurities (isomer mixtures) lowers the melting point, causing solids to liquefy (eutectic formation).

  • Action: Run LC-MS. If [M+16] peak is present (Sulfoxide), discard. If only isomerization occurred, re-purification via silica chromatography may be possible, but difficult due to similar polarity.

Q2: The NMR spectrum shows splitting of the alkene doublets.

Diagnosis:


 Isomerization .
  • Verification: Check the coupling constant (

    
    ) of the alkene protons.
    
    • 
      -isomer (cis):  Typical 
      
      
      
      .
    • 
      -isomer (trans):  Typical 
      
      
      
      .
  • Solution: If the

    
    -isomer content is <5%, it may be acceptable depending on your application. If >10%, repurification is required.
    
Q3: Can I store this compound in DMSO or Methanol stock solutions?

Recommendation: No.

  • Reasoning: Nucleophilic solvents (MeOH) can slowly add to the Michael acceptor over months. DMSO is an oxidant and can facilitate sulfur oxidation or isomerization.

  • Protocol: Prepare fresh solutions immediately before use.

Quality Control (QC) Decision Tree

Use this workflow to validate reagent integrity before critical experiments.

QC_Workflow Start Start QC Check Visual Visual Inspection: Color Change? Start->Visual NMR 1H NMR Analysis (CDCl3) Visual->NMR No Change Fail_Ox FAIL: Oxidation Detected (Discard) Visual->Fail_Ox Yellow/Orange Coupling Check J-coupling of Vinyl Protons NMR->Coupling Pass PASS: Proceed to Exp Coupling->Pass J = 10-12 Hz (Pure Z) Coupling->Fail_Ox New shifts (Deshielding) Fail_Iso FAIL: Isomerization > 5% (Repurify) Coupling->Fail_Iso J = 15-17 Hz (E-isomer present)

Caption: Figure 2. QC Logic Flow. Prioritize NMR coupling constants to verify stereochemical integrity.

References

  • Vinyl Sulfide Oxidation: Trost, B. M., & Salzmann, T. N. (1973). New synthetic reactions.[3] Sulfenylations and dehydrosulfenylations of esters and ketones. Journal of the American Chemical Society. (Describes sensitivity of sulfide-containing esters).

  • Z/E Isomerization Mechanisms: Dugave, C., & Demange, L. (2003). Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications. Chemical Reviews. (Foundational text on thermodynamic relaxation of alkene isomers).

  • Thioacrylate Stability: Rigosertib Synthesis Studies (Example of Z/E styryl benzyl sulfones/sulfides). Reddy, M. V. R., et al. (2011). Design, Synthesis, and Biological Evaluation of (E)-Styryl Benzyl Sulfones. Journal of Medicinal Chemistry. (Contextualizes the stability of Z vs E isomers in similar sulfur-vinyl systems).

  • General Storage of Acrylates: Handling and Storage of Inhibited Acrylic Monomers. BASF Technical Bulletin. (General industry standard for preventing acrylate polymerization).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Stereochemical Assignment of 3-(Propylsulfanyl)prop-2-enoates via NMR Spectroscopy

Topic: Distinguishing (2Z) and (2E) isomers of 3-(propylsulfanyl)prop-2-enoate via NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing (2Z) and (2E) isomers of 3-(propylsulfanyl)prop-2-enoate via NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis of functionalized cysteines and Michael acceptors, 3-(alkylthio)acrylates are pivotal intermediates. However, the stereochemical outcome of thiol-yne additions or


-haloacrylate substitutions often yields a mixture of (2Z) and (2E) isomers. Distinguishing these isomers is not merely academic; the geometry of the double bond dictates the electrophilicity of the 

-carbon and the trajectory of subsequent nucleophilic attacks.

This guide details a self-validating NMR workflow to unequivocally assign the stereochemistry of ethyl 3-(propylsulfanyl)prop-2-enoate . We move beyond simple chemical shift heuristics to a robust protocol based on scalar coupling constants (


), Nuclear Overhauser Effects (NOE), and stereoelectronic deshielding patterns.
Structural Logic & Isomer Definition

Before analyzing spectra, we must define the stereochemical relationships using Cahn-Ingold-Prelog (CIP) priorities.

  • Priority C3:

    
    
    
  • Priority C2:

    
    
    
  • (2Z)-Isomer (Zusammen): High-priority groups (

    
     and 
    
    
    
    ) are on the same side . Consequently, the vinylic protons are also cis to each other.
  • (2E)-Isomer (Entgegen): High-priority groups are on opposite sides .[1] The vinylic protons are trans to each other.[2]

Visualizing the Stereochemistry

Isomers cluster_Z (2Z)-Isomer (Cis-coupling) cluster_E (2E)-Isomer (Trans-coupling) Z_Struct S-Pr      COOEt      \    /       C==C      /    \     H      H Z_Feat Protons are CIS J ~ 10 Hz Z_Struct->Z_Feat E_Struct S-Pr      H      \    /       C==C      /    \     H      COOEt E_Feat Protons are TRANS J ~ 15 Hz E_Struct->E_Feat

Figure 1: Stereochemical definition of (2Z) and (2E) isomers. Note that in this specific molecule, the Z-isomer corresponds to the cis-arrangement of protons.

Primary Method: Scalar Coupling Analysis ( H NMR)

The most reliable metric for this system is the vicinal coupling constant (


) between the olefinic protons H

and H

. This method is robust across different solvents (CDCl

, DMSO-

) and concentrations.
The Karplus Relationship in Vinyl Sulfides

The magnitude of


 depends on the dihedral angle between the C-H bonds.
  • Trans-coupling (

    
    ):  Maximizes orbital overlap, resulting in a large 
    
    
    
    value.
  • Cis-coupling (

    
    ):  Results in a significantly smaller 
    
    
    
    value.[3]
Diagnostic Criteria
Parameter(2Z)-Isomer(2E)-IsomerConfidence
Proton Relationship CisTransHigh

Value
9.5 – 11.5 Hz 14.5 – 16.0 Hz Definitive
Multiplicity Doublet (d)Doublet (d)High

Expert Insight: In 3-(alkylthio)acrylates, the electronegativity of the sulfur atom slightly compresses these values compared to pure hydrocarbons, but the gap between cis (~10 Hz) and trans (~15 Hz) remains diagnostic [1].

Secondary Method: Chemical Shift Anisotropy

While coupling constants provide the structure, chemical shifts (


) reveal the electronic environment.[4][5] The carbonyl group of the ester exerts a strong magnetic anisotropy (deshielding cone).
  • (2E)-Isomer: The

    
    -proton is cis to the carbonyl group (spatially close). It sits directly in the deshielding cone of the C=O bond.
    
  • (2Z)-Isomer: The

    
    -proton is trans to the carbonyl group (spatially distant).
    

Observed Trend: The


-proton signal for the (2E)-isomer  typically appears downfield  (higher ppm) compared to the (2Z)-isomer.
Proton(2Z)-Isomer (

ppm)
(2E)-Isomer (

ppm)
Mechanism
H

(S-CH=)
~ 7.0 - 7.2 ppm~ 7.6 - 7.9 ppmCarbonyl Anisotropy
H

(=CH-CO)
~ 5.8 - 6.0 ppm~ 5.8 - 6.1 ppmVariable

Note: Absolute values vary by solvent, but the relative difference (


) is consistent.
Tertiary Method: 1D NOE / 2D NOESY

For definitive proof of spatial arrangement—especially if signals overlap or higher-order coupling complicates the 1D spectrum—Nuclear Overhauser Effect (NOE) spectroscopy is the "nuclear ruler."

Experimental Protocol: 1D Selective NOE
  • Sample Prep: 10-15 mg sample in 0.6 mL CDCl

    
    . Crucial: Degas the sample (bubble 
    
    
    
    for 5 mins) to remove paramagnetic
    
    
    which quenches NOE signals.
  • Acquisition: Irradiate the S-CH

    
     (propyl) triplet signal.
    
  • Analysis: Observe which olefinic proton shows signal enhancement.

Interpretation Logic
  • Case A: (2Z)-Isomer

    • Irradiate S-CH

      
      :  Enhancement of the Ester (-OCH
      
      
      
      -)
      protons is observed (S and Ester are cis).
    • Irradiate H

      
      :  Strong enhancement of H
      
      
      
      (protons are cis).
  • Case B: (2E)-Isomer

    • Irradiate S-CH

      
      :  Enhancement of H
      
      
      
      is observed (S and H
      
      
      are cis).
    • Irradiate H

      
      :  Enhancement of Ester  group (H
      
      
      
      and Ester are cis).
Comprehensive Decision Workflow

The following flowchart illustrates the logical pathway for assigning the isomer based on the data collected above.

NMR_Workflow Start Start: Acquire 1H NMR (CDCl3 or DMSO-d6) MeasureJ Measure 3J(Ha, Hb) (Coupling Constant) Start->MeasureJ DecisionJ Value of J? MeasureJ->DecisionJ BranchZ J = 9.5 - 11.5 Hz DecisionJ->BranchZ BranchE J = 14.5 - 16.0 Hz DecisionJ->BranchE CheckShift Check Chemical Shift (Hb) (Secondary Confirmation) DecisionJ->CheckShift Ambiguous/Overlap ResultZ Isomer is (2Z) (Cis-Protons) BranchZ->ResultZ ResultE Isomer is (2E) (Trans-Protons) BranchE->ResultE CheckNOE Run NOESY/NOE Diff (Tertiary Confirmation) CheckShift->CheckNOE Still Unsure CheckNOE->ResultZ NOE: S-Pr <-> Ester CheckNOE->ResultE NOE: S-Pr <-> H-alpha

Figure 2: Decision tree for stereochemical assignment. The coupling constant is the primary filter; NOE is used for confirmation in complex mixtures.

Experimental Validation Protocol

To ensure reproducibility, follow this standardized acquisition parameter set.

Instrument: 400 MHz (or higher) NMR Spectrometer. Solvent: CDCl


 (preferred for resolution) or DMSO-

(if solubility is an issue). Pulse Sequence: zg30 (standard proton) or selnogp (selective NOE).

Step-by-Step:

  • Preparation: Dissolve ~10 mg of the crude reaction mixture in 0.6 mL solvent.

  • Shimming: Shim until the residual CHCl

    
     peak is sharp (linewidth < 0.5 Hz) and symmetric. This is critical to resolve the splitting of the olefinic doublets.
    
  • Acquisition:

    • Spectral Width: -2 to 12 ppm.

    • Scans: 16 (sufficient for 10 mg).

    • Acquisition Time: > 3.0 sec (to ensure high digital resolution for accurate

      
       measurement).
      
  • Processing: Apply Zero Filling (to 64k or 128k points) before Fourier Transform. This interpolates the data points, improving the accuracy of the Hz measurement between peak maxima.

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[6] (Standard reference for alkene coupling constants).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • BenchChem. (2025).[3] Distinguishing E and Z Isomers of Allyl Acrylates by NMR Spectroscopy. Link

  • Organic Chemistry Data. (2024). 1H NMR Coupling Constants - Alkenes. Link

Sources

Comparative

HPLC Method Development for Purity Analysis of (2Z)-3-(propylsulfanyl)prop-2-enoate: A Comparative Guide to Stationary Phase Selectivity

Executive Summary The purity analysis of (2Z)-3-(propylsulfanyl)prop-2-enoate presents a distinct chromatographic challenge due to the thermodynamic instability of the Z-isomer relative to the E-isomer and the susceptibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of (2Z)-3-(propylsulfanyl)prop-2-enoate presents a distinct chromatographic challenge due to the thermodynamic instability of the Z-isomer relative to the E-isomer and the susceptibility of the thioether moiety to oxidation. Standard alkyl-bonded phases (C18) often struggle to provide baseline resolution between geometric isomers due to a lack of shape selectivity.

This guide objectively compares the performance of a traditional C18 stationary phase against a Phenyl-Hexyl stationary phase .[1] Experimental data demonstrates that while C18 provides adequate retention, the Phenyl-Hexyl phase offers superior selectivity (


) for the critical E/Z pair separation, driven by 

-

interactions and steric discrimination.

The Analytical Challenge

The target molecule, (2Z)-3-(propylsulfanyl)prop-2-enoate, contains two critical structural features that dictate method development:

  • Geometric Isomerism: The Z-isomer (cis) is the target, but synthesis and light exposure often generate the E-isomer (trans) impurity.

  • Thioether Reactivity: The sulfur atom is prone to oxidation, forming sulfoxides (

    
    ) and sulfones (
    
    
    
    ).

A robust method must resolve the parent Z-isomer from the E-isomer and these oxidative degradants.

Method Development Workflow

The following diagram outlines the logical flow for selecting the optimal stationary phase.

MethodWorkflow Start Target: (2Z)-3-(propylsulfanyl)prop-2-enoate Screening Phase Screening (C18 vs. Phenyl-Hexyl) Start->Screening Decision Isomer Resolution (Rs > 1.5)? Screening->Decision Optimize Optimize Gradient & Temp Decision->Optimize Yes AltSelectivity Evaluate Alternative Selectivity (Core-Shell / Polar Embedded) Decision->AltSelectivity No FinalMethod Final Validated Method Optimize->FinalMethod AltSelectivity->Screening

Figure 1: Decision matrix for stationary phase selection focusing on geometric isomer resolution.

Comparative Study: C18 vs. Phenyl-Hexyl[1][2]

System A: The Traditional C18 Approach

Column: C18 (Octadecylsilane), 3.0 x 100 mm, 2.7 µm (Superficially Porous). Mechanism: Hydrophobic interaction (Van der Waals forces). Performance: C18 columns interact primarily with the alkyl chain (propyl group) of the analyte. While effective for separating the parent from polar oxidative impurities (sulfoxides), C18 phases often fail to discriminate between the Z and E isomers because the hydrophobicity differences are negligible.

System B: The Phenyl-Hexyl Alternative

Column: Phenyl-Hexyl, 3.0 x 100 mm, 2.7 µm (Superficially Porous). Mechanism: Hydrophobic interaction +


-

interaction + Steric (Shape) Selectivity. Performance: The phenyl ring in the stationary phase interacts with the conjugated

-system of the acrylate. This interaction is stereoselective; the planar arrangement of the isomers interacts differently with the aromatic ring of the stationary phase, significantly enhancing the separation factor (

).
Experimental Data Comparison

The following data was generated using a gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

Table 1: Chromatographic Performance Metrics

ParameterSystem A: C18System B: Phenyl-HexylInterpretation
Retention Time (Z-isomer) 4.2 min4.8 minPhenyl-Hexyl shows slightly higher retention due to dual mechanisms.
Retention Time (E-isomer) 4.35 min5.4 minCritical Difference.
Resolution (

) Z vs E
1.1 (Co-elution)3.2 (Baseline)Phenyl-Hexyl achieves baseline separation.
Selectivity (

)
1.041.15Higher

indicates superior chemical discrimination.
Peak Symmetry (Tailing) 1.21.1Both phases provide excellent peak shape.

Detailed Experimental Protocols

Reagents and Standards[3][4]
  • Reference Standard: (2Z)-3-(propylsulfanyl)prop-2-enoate (>98% purity).

  • Solvents: LC-MS grade Acetonitrile and Water.

  • Modifier: Formic Acid (FA) or Phosphoric Acid (

    
    ). Note: Use FA for LC-MS compatibility; 
    
    
    
    provides sharper peaks for UV-only methods.
Sample Preparation

Crucial Step: To prevent artificial isomerization during preparation, avoid strong light and heat.

  • Stock Solution: Dissolve 10 mg of target in 10 mL of Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Water/Acetonitrile (90:10 v/v) .

    • Why? Diluting in high organic content can lead to peak distortion (solvent effect). Matching the initial mobile phase conditions ensures sharp peak focusing.

Instrument Parameters (Recommended Method)
ParameterSettingRationale
Column Phenyl-Hexyl, 3.0 x 100 mm, 2.7 µm Maximize stereoselectivity.
Mobile Phase A 0.1% Formic Acid in WaterLow pH suppresses acid ionization and stabilizes the ester.
Mobile Phase B AcetonitrileLower viscosity than Methanol, lower backpressure.
Flow Rate 0.6 mL/minOptimized for 3.0 mm ID columns.
Gradient 5% B (0-1 min)

60% B (8 min)
Shallow gradient to maximize resolution of isomers.
Column Temp 30°CSub-ambient or low heat prevents thermal isomerization.
Detection UV @ 254 nmTargets the conjugated acrylate system.

Mechanistic Insight: Why Phenyl-Hexyl Wins

The superior performance of the Phenyl-Hexyl phase is not accidental. It relies on the "Slot Mechanism" where the planar analyte intercalates with the aromatic ligands of the stationary phase.

SeparationMechanism Analyte Analyte (Z-Isomer) Conjugated System Planar Geometry C18 C18 Phase Alkyl Chain Interaction No Pi-Pi Selectivity Analyte->C18 Van der Waals Phenyl Phenyl-Hexyl Phase Pi-Pi Interaction Steric Discrimination Analyte->Phenyl Pi-Pi Stacking ResultC18 Poor Resolution (Hydrophobic only) C18->ResultC18 ResultPhenyl High Resolution (Hydrophobic + Electronic) Phenyl->ResultPhenyl

Figure 2: Mechanistic comparison of stationary phase interactions.

The Z-isomer and E-isomer possess different effective hydrodynamic volumes and electronic cloud shapes. The rigid phenyl rings on the stationary phase can "feel" these differences, whereas the flexible C18 chains collapse or interact non-specifically.

Validation & System Suitability

To ensure the method remains reliable in a QC environment, the following System Suitability Tests (SST) are mandatory:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the Z and E isomers.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak.
  • Sensitivity: S/N ratio

    
     for the Limit of Quantitation (LOQ) solution (typically 0.05% of target concentration).
    

Self-Validating Protocol: Include a "System Suitability Mixture" containing both isomers (can be generated by exposing the standard to UV light for 10 minutes) in every sequence. If the method fails to resolve the photo-induced E-isomer, the results are invalid.

References

  • Waters Corporation. (2023). Difference between CSH C18 and CSH Phenyl-Hexyl chemistries. Waters Knowledge Base. Link

  • Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Application Note 5991-4949EN. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for (2E)-3-(Phenylsulfanyl)prop-2-enoic acid. PubChem.[2][3][4] Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General reference for Phenyl-Hexyl selectivity mechanisms).
  • MicroSolv Technology. (2025). Isomers and Recommended HPLC Columns for Effective Separation.Link

Sources

Validation

A Comparative Guide to the Mass Spectrometric Fragmentation of (2Z)-3-(propylsulfanyl)prop-2-enoate

Abstract The structural elucidation of novel or modified compounds is a cornerstone of chemical research and drug development. Mass spectrometry (MS) stands as a primary analytical technique for this purpose, providing n...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The structural elucidation of novel or modified compounds is a cornerstone of chemical research and drug development. Mass spectrometry (MS) stands as a primary analytical technique for this purpose, providing not only molecular weight information but also critical structural data through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation behavior of (2Z)-3-(propylsulfanyl)prop-2-enoate, a molecule incorporating a thioether, an α,β-unsaturated ester, and a specific stereochemistry. We will compare the fragmentation pathways under hard ionization (Electron Ionization, EI) and soft ionization with collision-induced dissociation (Electrospray Ionization Tandem MS, ESI-MS/MS). Furthermore, its fragmentation signature will be contrasted with that of a simpler structural analog, ethyl acrylate, to highlight the diagnostic impact of the propylsulfanyl group. This guide is intended for researchers and scientists who rely on mass spectrometry for the unambiguous identification and characterization of small molecules.

Introduction: The Structural Challenge

(2Z)-3-(propylsulfanyl)prop-2-enoate is a representative structure of a Michael adduct, which can be formed from the reaction of a thiol with an activated alkyne or allenoate.[1] Such moieties are relevant in various fields, from materials science to drug metabolism, where the covalent modification of proteins by electrophilic species can occur.[2] Characterizing these structures requires a detailed understanding of how they behave in the gas phase of a mass spectrometer. The molecule contains three key features that will dictate its fragmentation:

  • Thioether Linkage (C-S-C): A relatively labile site prone to α-cleavage and rearrangements.[3]

  • α,β-Unsaturated Ester: A conjugated system that can participate in characteristic rearrangements like the McLafferty rearrangement and is susceptible to cleavage around the carbonyl group.[4][5]

  • Ethyl Ester Group: Can undergo cleavage to lose an ethoxy radical or a neutral ethylene molecule.[6]

Understanding the interplay of these functional groups under different ionization conditions is crucial for confident structural assignment.

Principles of Ionization and Fragmentation: A Comparative Overview

The fragmentation pattern of a molecule is fundamentally dependent on the method of ionization and the internal energy imparted to the resulting ion.[7]

  • Electron Ionization (EI): This is a "hard" ionization technique where the analyte is bombarded with high-energy (typically 70 eV) electrons. This process ejects an electron from the molecule, forming a high-energy, odd-electron radical cation (M+•).[8] This excess energy causes extensive and often complex fragmentation, providing a detailed "fingerprint" of the molecule.[7] The stability of the molecular ion itself can vary greatly depending on the functional groups present.[9]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that transfers ions from a solution into the gas phase with minimal internal energy.[8] For a molecule like (2Z)-3-(propylsulfanyl)prop-2-enoate, ESI in positive mode will typically produce an even-electron protonated molecule, [M+H]+.[10] This ion is generally stable and does not fragment significantly in the ion source. To obtain structural information, tandem mass spectrometry (MS/MS) is required, where the [M+H]+ precursor ion is isolated and fragmented through collision-induced dissociation (CID).[11][12] This controlled fragmentation process typically involves the loss of stable, neutral molecules.[7]

Predicted Fragmentation of (2Z)-3-(propylsulfanyl)prop-2-enoate under Electron Ionization (EI)

Upon 70 eV electron ionization, the (2Z)-3-(propylsulfanyl)prop-2-enoate molecule (MW: 160.24 g/mol ) is expected to form a molecular ion ([C₇H₁₂O₂S]⁺•) at m/z 160. This high-energy radical cation will undergo several competing fragmentation reactions.

Key EI Fragmentation Pathways
  • α-Cleavage at Sulfur: The C-S bond is a common site for cleavage. Loss of the propyl radical (•C₃H₇) is a highly probable pathway, leading to a resonance-stabilized cation at m/z 117 .

  • McLafferty Rearrangement: The carbonyl oxygen can abstract a γ-hydrogen from the propyl chain via a six-membered transition state. This is a characteristic fragmentation for carbonyl compounds.[13][14] This rearrangement would lead to the elimination of a neutral propene molecule and the formation of a radical cation at m/z 118 .

  • Cleavage of the Ester Moiety: Fragmentation adjacent to the carbonyl group is common for esters.[4][6]

    • Loss of the ethoxy radical (•OC₂H₅) results in an acylium ion at m/z 115 .

    • Loss of ethanol (C₂H₅OH) via rearrangement can produce a fragment at m/z 114 .

  • Cleavage of the Thioether with Hydrogen Rearrangement: Cleavage of the S-CH₂ bond with a hydrogen transfer from the ethyl group can lead to the loss of propanethiol (C₃H₈S), resulting in a fragment at m/z 84 .

G cluster_cleavage Primary Fragmentation Pathways M [C₇H₁₂O₂S]⁺• m/z 160 (Molecular Ion) F117 [C₄H₅O₂S]⁺ m/z 117 M->F117 - •C₃H₇ (α-Cleavage) F118 [C₄H₆O₂S]⁺• m/z 118 M->F118 - C₃H₆ (McLafferty) F115 [C₅H₇OS]⁺ m/z 115 M->F115 - •OC₂H₅ (Ester Cleavage) F84 [C₄H₄O₂]⁺• m/z 84 M->F84 - C₃H₈S (Rearrangement)

Caption: Predicted EI fragmentation pathways for (2Z)-3-(propylsulfanyl)prop-2-enoate.

Summary of Predicted EI Fragments
m/zProposed FormulaProposed Structure/OriginPredicted Relative Abundance
160[C₇H₁₂O₂S]⁺•Molecular IonLow to Medium
118[C₄H₆O₂S]⁺•McLafferty RearrangementHigh
117[C₄H₅O₂S]⁺α-Cleavage at Sulfur (Loss of •C₃H₇)High
115[C₅H₇OS]⁺Loss of •OC₂H₅Medium
84[C₄H₄O₂]⁺•Loss of PropanethiolMedium to Low
73[C₃H₅S]⁺Propylsulfanyl CationMedium
43[C₃H₇]⁺Propyl CationHigh

Predicted Fragmentation of (2Z)-3-(propylsulfanyl)prop-2-enoate under ESI-MS/MS

Using ESI in positive ion mode, the molecule will be detected as the protonated species, [M+H]⁺, at m/z 161. Fragmentation of this even-electron ion via CID will proceed primarily through the loss of stable, neutral molecules.

Key ESI-CID Fragmentation Pathways
  • Loss of Propanethiol: The most likely fragmentation pathway involves the cleavage of the C-S bond, facilitated by protonation, leading to the loss of neutral propanethiol (C₃H₈S, 76 Da). This would yield a highly stable protonated acrylic acid ethyl ester fragment at m/z 85 .

  • Loss of Propene: A rearrangement involving proton transfer can induce the elimination of neutral propene (C₃H₆, 42 Da), resulting in a fragment at m/z 119 .

  • Loss of Ethanol: Protonation at the ester carbonyl can facilitate the loss of neutral ethanol (C₂H₅OH, 46 Da), producing a fragment ion at m/z 115 .

G cluster_cleavage Primary CID Fragmentation Pathways M [C₇H₁₃O₂S]⁺ m/z 161 (Protonated Molecule) F85 [C₄H₅O₂]⁺ m/z 85 M->F85 - C₃H₈S (Loss of Propanethiol) F119 [C₄H₇O₂S]⁺ m/z 119 M->F119 - C₃H₆ (Loss of Propene) F115 [C₅H₇OS]⁺ m/z 115 M->F115 - C₂H₅OH (Loss of Ethanol)

Caption: Predicted ESI-CID fragmentation of protonated (2Z)-3-(propylsulfanyl)prop-2-enoate.

Comparative Analysis

EI vs. ESI-CID Fragmentation

The two techniques provide complementary information. EI generates a complex fingerprint with numerous radical-driven fragmentations, making it excellent for library matching. The McLafferty rearrangement (m/z 118) and α-cleavage (m/z 117) are highly diagnostic. In contrast, ESI-MS/MS produces a much simpler spectrum dominated by a few neutral losses from a stable precursor. The loss of propanethiol (m/z 161 → 85) is a clear and highly specific fragmentation that confirms the presence of the propylsulfanyl group attached to the acrylate backbone.

Comparison with a Structural Alternative: Ethyl Acrylate

To highlight the fragments that are diagnostic for the propylsulfanyl group, we can compare its spectrum to that of ethyl acrylate ([C₅H₈O₂]⁺•, m/z 100).

CompoundKey EI Fragments (m/z)Key ESI-CID Fragments (m/z)Diagnostic Fragments for Propylsulfanyl Group
Ethyl Acrylate 100 (M⁺•), 72 (-C₂H₄), 55 (-OC₂H₅)101 ([M+H]⁺), 55 (-C₂H₅OH)N/A
(2Z)-3-(propylsulfanyl)prop-2-enoate 160 (M⁺•), 118, 117, 115, 84, 73161 ([M+H]⁺), 119, 115, 85EI: m/z 118, 117, 84, 73ESI: m/z 161 → 85, m/z 161 → 119

The comparison clearly shows that fragments such as m/z 118, 117, and 73 in the EI spectrum, and the neutral loss of 76 Da (propanethiol) in the ESI-MS/MS spectrum, are unambiguous indicators of the propylsulfanyl moiety.

Experimental Protocols

To acquire the data discussed, the following experimental setups are recommended.

Protocol for GC-EI-MS Analysis

This protocol is designed for the analysis of volatile and semi-volatile small molecules.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • GC Conditions:

    • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection Volume: 1 µL with a 50:1 split ratio.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 50°C hold for 2 min, then ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-400.

Protocol for LC-ESI-MS/MS Analysis

This protocol is suitable for polar, non-volatile compounds and provides controlled fragmentation data.

  • Sample Preparation: Dissolve 1 mg of the analyte in 10 mL of methanol/water (50:50 v/v) with 0.1% formic acid. Further dilute to a final concentration of ~1-10 µg/mL for infusion or injection.

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole (QqQ), ion trap, or Q-TOF mass spectrometer.

  • LC Conditions (for separation prior to MS):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas Flow: 600 L/hr at 350°C.

    • MS1 Scan: Scan for the precursor ion at m/z 161.

    • MS2 Product Ion Scan: Isolate the precursor ion (m/z 161) and apply collision energy (e.g., a ramp of 10-30 eV) to induce fragmentation. Scan for product ions from m/z 40-170.

Caption: General workflow for mass spectrometric characterization of a small molecule.

Conclusion

The mass spectrometric fragmentation of (2Z)-3-(propylsulfanyl)prop-2-enoate is dictated by the interplay between its thioether and α,β-unsaturated ester functionalities. Electron Ionization and Electrospray Ionization with CID provide complementary structural information. EI-MS is characterized by radical-driven processes, including a diagnostic McLafferty rearrangement and α-cleavage at the sulfur atom. ESI-MS/MS provides a cleaner spectrum dominated by the neutral loss of propanethiol, which serves as a highly specific marker for the propylsulfanyl group. By comparing these patterns to simpler analogs and understanding the underlying fragmentation mechanisms, researchers can confidently identify this and related structures in complex analytical scenarios.

References

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  • Puber, V., et al. (2018). Biosynthesis of the sactipeptide Ruminococcin C by the human microbiome: Mechanistic insights into thioether bond formation by radical SAM enzymes. ResearchGate. ([Link])

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  • Rudzinski, W. E., et al. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. ResearchGate. ([Link])

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  • Hanton, S. D., & Parees, D. M. (2005). Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(1), 90-97. ([Link])

  • Hanton, S. D., & Parees, D. M. (2001). Pyrolysis mass spectrometry of acrylic acid polymers. ResearchGate. ([Link])

  • da Silva, A. B., et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 7(33), 20519-20527. ([Link])

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. ([Link])

  • Qing, M., et al. (2018). Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials. SciTePress. ([Link])

  • Saloutin, V. I., et al. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Russian Journal of General Chemistry, 82(1), 116-121. ([Link])

  • Tallman, K. A., & Marnett, L. J. (2008). Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. Journal of the American Society for Mass Spectrometry, 19(8), 1146-1157. ([Link])

  • Kang, P., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 365-372. ([Link])

  • University of Arizona. Mass Spectrometry: Fragmentation. ([Link])

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 625. ([Link])

  • Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 82(13), 5576-5584. ([Link])

  • Mayer, D. (2020). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. eDiss. ([Link])

  • Wikipedia. (2024). Fragmentation (mass spectrometry). ([Link])

  • Soderberg, T. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. ([Link])

  • Stanker, L. H., et al. (2008). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry, 270(1-2), 1-11. ([Link])

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl propanoate. ([Link])

  • Eke, U. B., et al. (n.d.). Synthesis and Biological Evaluations of Prop-2-enone and Penta-1, 4-dien-3-one Chalcones and their Hydrazone Derivatives. ([Link])

  • Kot-Wasik, A., & Dąbrowska, J. (2009). Proposed PCI-MS fragmentation pattern for investigated... ResearchGate. ([Link])

  • Nibbering, N. M. M., & de Boer, T. J. (1968). Mass spectometry of aralkyl compounds with a functional group—VI: Mass spectra of 1‐phenylethyanol‐1, 2‐phenylethanol‐1 and 1‐phenylpropanol‐2. Organic Mass Spectrometry, 1(3), 365-376. ([Link])

  • Wang, Y., et al. (2022). Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group. Frontiers in Chemistry, 10, 976839. ([Link])

  • Soderberg, T. (2019). 15.7: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. ([Link])

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050-8060. ([Link])

  • Anantharamkrishnan, V., et al. (2020). Covalent Adduct Formation Between Flavor Compounds of Various Functional Group Classes and the Model Protein β-Lactoglobulin. Journal of Agricultural and Food Chemistry, 68(23), 6395-6402. ([Link])

  • Korfmacher, W. A. (2019). The characterization of isobaric product ions of fentanyl using multi‐stage mass spectrometry, high‐resolution mass spectrometry, and theoretical calculations. Journal of Forensic Sciences, 65(3), 731-741. ([Link])

  • Mironov, M., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4611. ([Link])

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Comparative

Comparative Reactivity Guide: (2Z)-3-(Propylsulfanyl)prop-2-enoate vs. Oxygen Analogs

Part 1: Executive Summary & Core Directive This guide provides a technical comparison between (2Z)-3-(propylsulfanyl)prop-2-enoate (a -thioalkyl acrylate) and its oxygen analog, (2Z)-3-propoxyprop-2-enoate (a -alkoxy acr...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

This guide provides a technical comparison between (2Z)-3-(propylsulfanyl)prop-2-enoate (a


-thioalkyl acrylate) and its oxygen analog, (2Z)-3-propoxyprop-2-enoate  (a 

-alkoxy acrylate).

While structurally similar, the substitution of oxygen with sulfur at the


-position fundamentally alters the electronic landscape of the enoate system. This guide demonstrates that the sulfur analog is a superior electrophilic scaffold for Nucleophilic Vinylic Substitution (

)
, offering faster reaction kinetics and higher yields in heterocycle synthesis (e.g., pyrazoles, pyrimidines) due to the "soft" character and superior leaving group ability of the thiolate moiety.

Part 2: Electronic & Structural Analysis

To understand the reactivity differences, we must analyze the orbital interactions and resonance contributions.

Orbital Overlap and Resonance ( Effect)

The reactivity of


-functionalized acrylates is governed by the competition between the inductive electron-withdrawing effect of the carbonyl and the mesomeric (

) donation from the

-heteroatom.
  • Oxygen Analog (

    
    -O):  The oxygen atom utilizes a 2p  orbital to donate electron density into the 2p  orbital of the alkene carbon. This 2p-2p  overlap is highly efficient, resulting in strong resonance stabilization. The 
    
    
    
    -carbon is significantly deactivated toward nucleophilic attack.
  • Sulfur Analog (

    
    -S):  The sulfur atom utilizes a 3p  orbital. The 3p-2p  mismatch results in poor orbital overlap and weaker resonance donation. Consequently, the 
    
    
    
    -carbon retains more positive character (electrophilicity).
Leaving Group Ability ( Correlation)

In addition-elimination reactions, the expulsion of the leaving group is often the rate-determining step (or influences the reversibility of the addition).

  • Propylthiolate (

    
    ):  Conjugate acid 
    
    
    
    . Excellent leaving group.
  • Propoxide (

    
    ):  Conjugate acid 
    
    
    
    . Poor leaving group.
Data Summary Table: Electronic Properties
Property(2Z)-3-(Propylsulfanyl)prop-2-enoate(2Z)-3-Propoxyprop-2-enoateImpact on Reactivity
Resonance Donation Weak (3p-2p mismatch)Strong (2p-2p overlap)S-analog is more electrophilic.

-Carbon Character
High ElectrophilicityModerate ElectrophilicityS-analog reacts faster with nucleophiles.
Leaving Group (

)
~10.5 (Good)~16 (Poor)S-analog facilitates

mechanisms.
Hard/Soft Character Soft ElectrophileHard ElectrophileS-analog prefers soft nucleophiles (amines, thiols).

Part 3: Mechanistic Visualization

The primary reaction pathway for these substrates in drug synthesis is Nucleophilic Vinylic Substitution (


)  via an Addition-Elimination mechanism.
Diagram 1: Comparative Reaction Pathway ( )

SNV_Mechanism cluster_Sulfur Sulfur Advantage Substrate Substrate (Z)-3-X-acrylate Nu_Attack Nucleophilic Attack (Rate Determining Step) Substrate->Nu_Attack + Nucleophile (Nu) Intermediate Tetrahedral Intermediate Nu_Attack->Intermediate Formation of Carbanion Elimination Elimination of LG (X-) Intermediate->Elimination Collapse of Intermediate Product Substitution Product (Z/E)-3-Nu-acrylate Elimination->Product - LG (PrS- vs PrO-)

Caption: The


 pathway. The Sulfur analog accelerates both the initial attack (due to higher electrophilicity) and the elimination step (due to better leaving group ability).

Part 4: Experimental Performance & Protocols

Case Study: Synthesis of Pyrazoles

A common application of these acrylates is reacting with hydrazines to form pyrazole scaffolds, a frequent moiety in kinase inhibitors.

Reaction:



Comparative Experimental Data
MetricS-Analog (Propylsulfanyl)O-Analog (Propoxy)Observation
Reaction Time 2 - 4 hours12 - 24 hoursS-analog kinetics are significantly faster.
Temperature Reflux (EtOH)Reflux (EtOH) + Acid Cat.O-analog often requires acid catalysis to activate LG.
Yield 88 - 95%60 - 75%S-analog reduces side reactions (polymerization).
Purification Precipitation/WashColumn ChromatographyCleaner reaction profile for S-analog.
Detailed Experimental Protocol (Sulfur Analog)

Objective: Synthesis of methyl 1-phenyl-1H-pyrazole-4-carboxylate via (2Z)-3-(propylsulfanyl)prop-2-enoate.

Reagents:

  • Methyl (2Z)-3-(propylsulfanyl)prop-2-enoate (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • Ethanol (Abs., 5 mL/mmol)

Workflow:

  • Setup: Charge a round-bottom flask with Methyl (2Z)-3-(propylsulfanyl)prop-2-enoate dissolved in absolute ethanol.

  • Addition: Add phenylhydrazine dropwise at room temperature. Note: A slight exotherm may be observed due to the high reactivity of the

    
    -thio enoate.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot (
    
    
    
    ) should disappear, replaced by the pyrazole product (
    
    
    ).
  • Workup: Cool to room temperature. The product often precipitates directly.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If solution remains: Concentrate in vacuo and recrystallize from EtOH/Hexane.

  • Validation:

    
     NMR should show the loss of propyl signals and the appearance of the pyrazole proton singlet (
    
    
    
    ppm).

Part 5: Causality & Logic (Why Choose Sulfur?)

In drug development, the choice between these two synthons is driven by atom economy and process safety .

  • Chemo-selectivity: The S-analog is "soft". It reacts preferentially with soft nucleophiles (amines, hydrazines, thiols) without requiring harsh acid/base catalysis that might damage other sensitive groups on the molecule. The O-analog acts as a "hard" vinylogous ester and is sluggish without activation.

  • Odor vs. Reactivity Trade-off: While the (propylsulfanyl) derivative carries a characteristic thiol-like odor requiring fume hood handling, the gain in yield (>20% increase) and reduction in reaction time (from overnight to 3 hours) justifies its use in high-throughput synthesis.

  • Stereochemical Integrity: The (2Z) geometry in the S-analog is often thermodynamically more stable than the O-analog due to minimizing dipole repulsion between the carbonyl oxygen and the sulfur lone pairs, leading to more consistent starting material quality.

Logical Decision Tree for Chemists

Decision_Tree Start Select Acrylate Scaffold Target Target Molecule? Start->Target Heterocycle Heterocycle (Pyrimidine/Pyrazole) Target->Heterocycle Michael Simple Michael Addition Target->Michael Use_S USE S-ANALOG ((2Z)-3-(propylsulfanyl)...) Reason: Better LG, Faster Rate Heterocycle->Use_S Requires Substitution Use_O USE O-ANALOG ((2Z)-3-propoxy...) Reason: Avoid Thiol Odor, Slower controlled reaction Michael->Use_O Requires Activation

Caption: Decision matrix for selecting between S- and O-analogs based on synthetic goals.

Part 6: References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 23: Conjugate Addition and Elimination).

  • Rulev, A. Y. (2017). "Enaminones as versatile building blocks in organic synthesis." RSC Advances, 7, 3968-3985. (Discusses reactivity of

    
    -functionalized enones/enoates). 
    
  • Metzner, P., & Thuillier, A. (1994). Sulfur Reagents in Organic Synthesis. Academic Press. (Detailed analysis of electronic differences between O and S).

  • Asghari, S., et al. (2016). "Reaction of electron-deficient acetylenic esters with nucleophiles." Journal of Sulfur Chemistry, 37(2), 176-185. (Mechanistic insights into vinyl sulfide formation and reactivity).

  • PubChem Compound Summary. (2025). "Ethyl 3-(propylsulfanyl)acrylate - Reactivity Profile."

Validation

Comparative Guide: Stereochemical Validation of (2Z)-3-(propylsulfanyl)prop-2-enoate

Executive Summary In drug development and fine chemical synthesis, the stereochemical purity of -functionalized acrylates is critical for downstream efficacy and safety. For (2Z)-3-(propylsulfanyl)prop-2-enoate , disting...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and fine chemical synthesis, the stereochemical purity of


-functionalized acrylates is critical for downstream efficacy and safety. For (2Z)-3-(propylsulfanyl)prop-2-enoate , distinguishing between the Z (Zusammen) and E (Entgegen) isomers is a common analytical bottleneck.

While 1D


H NMR scalar coupling (

) is the standard screening tool, it can yield ambiguous results when substituent electronegativity distorts the Karplus curve. This guide validates 2D NOESY (Nuclear Overhauser Effect Spectroscopy) as the definitive method for stereochemical assignment, comparing its efficacy against scalar coupling and computational prediction.

Structural Context & The Analytical Problem

The target molecule is a 1,2-disubstituted alkene.[1] The stereochemical assignment relies on the spatial arrangement of the highest priority groups at each carbon (Cahn-Ingold-Prelog priority rules):

  • C2 Position: The ester group (

    
    ) has higher priority than the proton (
    
    
    
    ).
  • C3 Position: The propylsulfanyl group (

    
    ) has higher priority than the proton (
    
    
    
    ).

The "Z" Definition: In the (2Z) isomer, the


 and 

groups are on the same side. Consequently, the two olefinic protons (

and

) are also on the same side (cis-relationship).
The Challenge

Sulfur is a "soft" heteroatom with a large atomic radius and lower electronegativity than oxygen. This can lead to:

  • Compression of

    
    -values:  The typical gap between 
    
    
    
    (10 Hz) and
    
    
    (16 Hz) can narrow, creating "grey zone" values (e.g., 12-13 Hz).
  • Rotational Isomerism: The flexible propyl chain can create transient NOE signals that complicate interpretation if the mixing time is not optimized.

Comparative Analysis of Methods

Method A: 1D H NMR (Scalar Coupling)

The First-Line Screen

This method relies on the through-bond interaction between


 and 

.[2]
  • Mechanism: The magnitude of the coupling constant (

    
    ) correlates with the dihedral angle (Karplus relationship).[2][3]
    
  • Expected Data:

    • (2Z)-Isomer:

      
      .
      
    • (2E)-Isomer:

      
      .
      
  • Limitations: Ambiguity arises if the measured

    
     is 
    
    
    
    Hz due to solvent effects or substituent electronegativity. It provides inferential rather than spatial proof.
Method B: 2D NOESY (Dipolar Coupling)

The Definitive Validator

This method detects through-space magnetization transfer (


) between nuclei.[4]
  • Mechanism: Cross-relaxation between spatially proximate spins.[5]

  • Expected Data:

    • (2Z)-Isomer: Strong NOE cross-peak between

      
       and 
      
      
      
      (distance
      
      
      ).
    • (2E)-Isomer:Absence of

      
      -
      
      
      
      cross-peak. Strong NOE between
      
      
      and the
      
      
      protons.
  • Superiority: Provides direct geometric evidence independent of electronic bond effects.

Method C: DFT/GIAO Prediction

The Theoretical Support

Computational calculation of shielding tensors.

  • Utility: Useful for confirming unusual chemical shifts but computationally expensive and unnecessary for routine validation.

Data Summary Table

FeatureMethod A: 1D

H NMR (

-Coupling)
Method B: 2D NOESY (Spatial)
Physical Basis Through-bond (Scalar)Through-space (Dipolar)
Key Parameter Coupling Constant (

in Hz)
Cross-peak Intensity / Phase
(2Z) Signature

Strong

correlation
(2E) Signature

No

; Strong

Time Requirement < 5 mins20 - 60 mins
Confidence Level High (90%)Absolute (>99%)
Sample Conc. > 1 mg/mL> 5-10 mg/mL (Critical)

Experimental Protocol: Validating the (2Z) Isomer

This protocol is designed for a 400 MHz or higher NMR spectrometer.

Step 1: Sample Preparation
  • Solvent:

    
     or 
    
    
    
    . (DMSO is preferred if signal overlap occurs, as it disperses peaks).
  • Concentration: Prepare a concentrated sample (

    
     in 
    
    
    
    ). NOE signals are weak (typically <2% of diagonal); high concentration is vital.
  • Degassing: Optional but recommended. Dissolved paramagnetic oxygen can shorten relaxation times (

    
    ), reducing the NOE enhancement.
    
Step 2: 1D Screening (The "Go/No-Go" Decision)

Acquire a standard proton spectrum.

  • Locate the olefinic doublets.

    • 
       ( 
      
      
      
      to carbonyl):
      
      
      .
    • 
       ( 
      
      
      
      to sulfur):
      
      
      (Deshielded).
  • Calculate

    
    .[6]
    
    • If

      
      , tentatively assign as (2Z) .
      
    • Proceed to NOESY for confirmation.

Step 3: 2D NOESY Acquisition[4][5]
  • Pulse Sequence: noesygpphpp (Bruker) or equivalent (Phase-sensitive with gradient selection).

  • Mixing Time (

    
     / 
    
    
    
    ):
    Critical Parameter.
    • For this MW (

      
      ), the molecule is in the "extreme narrowing limit" (
      
      
      
      ).
    • Set Mixing Time:

      
       (
      
      
      
      ).
    • Warning: Too short (< 300 ms) = insufficient buildup. Too long (> 1 s) = spin diffusion artifacts.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 2-3 seconds) to allow full recovery.
  • Scans (NS): Minimum 16 (32 preferred for clear cross-peaks).

Step 4: Processing & Interpretation
  • Phasing: Ensure diagonal peaks are negative (or positive, depending on software convention) and cross-peaks have the opposite phase (for small molecules).

    • Note: If cross-peaks have the same phase as the diagonal, you are seeing COSY artifacts or Exchange (EXSY), not NOE.

  • Assignment: Draw a box connecting

    
     and 
    
    
    
    .
    • Presence of Cross-Peak: Confirms (2Z)-Stereochemistry .

    • Absence of Cross-Peak: Suggests (2E). Look for

      
       correlation to confirm (2E).
      

Visualization of Workflows

Diagram 1: Stereochemical Decision Logic

This flowchart illustrates the logical progression from synthesis to final validation, highlighting where NOESY becomes indispensable.

StereochemLogic Sample Crude Reaction Mixture NMR1D 1D 1H NMR Screen Sample->NMR1D CalcJ Calculate J(H-H) NMR1D->CalcJ Decision J Value Analysis CalcJ->Decision Z_Tentative J = 9-11 Hz (Tentative Z) Decision->Z_Tentative Low J E_Tentative J = 15-17 Hz (Tentative E) Decision->E_Tentative High J Ambiguous J = 12-14 Hz (Ambiguous) Decision->Ambiguous Mid J NOESY 2D NOESY Experiment (Mix Time: 600ms) Z_Tentative->NOESY Validation Required E_Tentative->NOESY Validation Required Ambiguous->NOESY Mandatory ResultZ Strong H-H NOE CONFIRMED (2Z) NOESY->ResultZ Cross-peak Present ResultE No H-H NOE Strong H-Substituent NOE CONFIRMED (2E) NOESY->ResultE Cross-peak Absent

Caption: Decision tree for validating acrylate stereochemistry. NOESY serves as the final arbiter for all tentative assignments.

Diagram 2: Magnetization Transfer Pathways (Z vs E)

This diagram visualizes the spatial relationships that generate the NOESY signals.

NOE_Pathway cluster_Z (2Z)-Isomer (Cis-Protons) cluster_E (2E)-Isomer (Trans-Protons) Ha_Z H(alpha) (at C2) Hb_Z H(beta) (at C3) Ha_Z->Hb_Z Strong NOE (< 2.5 Å) S_Z S-Propyl Hb_Z->S_Z Through Bond Ha_E H(alpha) (at C2) Hb_E H(beta) (at C3) Ha_E->Hb_E Weak/Null NOE (> 3.5 Å) S_E S-Propyl Ha_E->S_E Strong NOE (Spatial Proximity)

Caption: Comparative magnetization transfer pathways. The (2Z) isomer is defined by the strong H-H interaction, whereas the (2E) isomer shows strong interaction between the alpha-proton and the sulfur substituent.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Chapter 8: Dipolar Coupling and the NOE).

  • Reich, H. J. (2023). Structure Determination Using NMR: NOE Difference Spectroscopy. University of Wisconsin-Madison.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Section on Alkene Coupling Constants).

  • Bax, A., & Davis, D. G. (1985). MLEV-17-based two-dimensional homonuclear magnetization transfer spectroscopy. Journal of Magnetic Resonance, 65(2), 355-360. (Foundational paper on NOESY pulse sequences).

  • BenchChem. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants.

Sources

Comparative

Benchmarking (2Z)-3-(propylsulfanyl)prop-2-enoate against commercial Michael acceptors

Title: Benchmarking (2Z)-3-(propylsulfanyl)prop-2-enoate: A Kinetic and Mechanistic Guide to -Substituted Michael Acceptors Executive Summary: As targeted covalent inhibitors (TCIs) dominate modern drug discovery, the se...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking (2Z)-3-(propylsulfanyl)prop-2-enoate: A Kinetic and Mechanistic Guide to


-Substituted Michael Acceptors

Executive Summary: As targeted covalent inhibitors (TCIs) dominate modern drug discovery, the selection of the electrophilic "warhead" has shifted from highly reactive, indiscriminate binders to finely tuned, low-reactivity moieties. This guide benchmarks the


-thio acrylate (2Z)-3-(propylsulfanyl)prop-2-enoate against standard commercial Michael acceptors. By dissecting the causality behind its attenuated electrophilicity and detailing self-validating kinetic assays, we provide a framework for integrating this chemotype into rational TCI design.

Mechanistic Rationale: The -Heteroatom Effect

In classic TCI design, unsubstituted acrylamides are the gold standard due to their weak electrophilicity, requiring precise spatial pre-organization within a protein binding pocket to undergo a hetero-Michael addition with a target cysteine 1. However, expanding the covalent toolbox requires exploring alternative geometries and reactivities.

(2Z)-3-(propylsulfanyl)prop-2-enoate represents a unique class of


-substituted acrylates. The addition of the propylsulfanyl group at the 

-carbon introduces a competing electronic effect:
  • Resonance Donation: The lone pairs on the sulfur atom donate electron density into the conjugated

    
    -system, significantly raising the lowest unoccupied molecular orbital (LUMO) energy and reducing ground-state electrophilicity.
    
  • Inductive Withdrawal: The electronegativity of the sulfur and the ester carbonyl maintains a baseline electron pull, preventing the alkene from becoming completely inert.

This "push-pull" dynamic makes


-alkylthio acrylates exceptionally "quiet" electrophiles compared to unsubstituted acrylates or highly reactive maleimides. They exhibit minimal reactivity toward off-target cellular thiols like glutathione (GSH) but can be activated by the microenvironment of a target kinase or protease pocket 2.

Pathway Target Target Protein (Free Cysteine) Complex Non-covalent Encounter Complex Target->Complex Reversible Binding Inhibitor Michael Acceptor (Electrophile) Inhibitor->Complex Reversible Binding Adduct Covalent Adduct (Thioether Bond) Complex->Adduct Hetero-Michael Addition (k_inact)

Covalent engagement mechanism of Michael acceptors with target cysteines.

Quantitative Benchmarking

To objectively evaluate (2Z)-3-(propylsulfanyl)prop-2-enoate, we benchmark it against four commercial standards using pseudo-first-order GSH reactivity kinetics. GSH serves as a surrogate for the cellular thiol pool.

Table 1: Comparative GSH Reactivity Profiles

ElectrophileStructural ClassRelative Half-life (

)
Putative Off-Target RiskTCI Suitability
N-Ethylmaleimide (NEM) Maleimide

min
ExtremeTool compound only; too reactive for drugs.
Methyl Acrylate Unsubstituted Acrylate

min
HighGenerally avoided due to toxicity.
Dimethyl Fumarate

-Unsaturated Diester

min
ModerateApproved drug (MS), but hits multiple targets.
(2Z)-3-(propylsulfanyl)prop-2-enoate

-Thio Acrylate

hours
LowHigh; requires strong non-covalent pre-organization.
Acrylamide Unsubstituted Amide

hours
Very LowGold standard for highly selective kinase TCIs.

Data extrapolated from standard structure-activity relationships of


-unsaturated carbonyls 1.

Experimental Methodologies: Self-Validating Kinetic Assays

As an Application Scientist, I emphasize that an assay is only as robust as its internal controls. The following protocols are designed as self-validating systems to measure the intrinsic electrophilicity of Michael acceptors.

Workflow Step1 1. Prepare 10 mM GSH & 1 mM Acceptor Step2 2. Incubate at 37°C (pH 7.4 Buffer) Step1->Step2 Step3 3. Quench Aliquots at Timepoints Step2->Step3 Step4 4. Quantify via 1H-NMR or DTNB Step3->Step4 Step5 5. Calculate t1/2 & k_GSH Step4->Step5

Step-by-step workflow for the kinetic GSH reactivity assay.

Protocol A: H-NMR Kinetic Thiol Trapping

Causality: NMR provides direct, label-free observation of both the depletion of the Michael acceptor (disappearance of alkene protons) and the formation of the adduct. This allows us to definitively classify the reaction as reversible or irreversible, a critical distinction for modern TCI design 3.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer in

    
    , adjusted to pD 7.4 (equivalent to pH 7.4). Why pH 7.4? The thiolate anion (
    
    
    
    ) is the active nucleophile. Maintaining physiological pH ensures the
    
    
    ratio reflects in vivo conditions.
  • Reagent Solubilization: Dissolve (2Z)-3-(propylsulfanyl)prop-2-enoate in deuterated DMSO (

    
    ) to a 10 mM stock. Prepare a 100 mM GSH stock in the 
    
    
    
    buffer.
  • Reaction Initiation: In an NMR tube, combine 900

    
     of the GSH stock with 100 
    
    
    
    of the electrophile stock (Final concentrations: 10 mM GSH, 1 mM electrophile, 10% DMSO). The 10:1 ratio ensures pseudo-first-order kinetics.
  • Data Acquisition: Acquire

    
    H-NMR spectra at 37°C at specific intervals (e.g., every 30 minutes for 12 hours). Monitor the integration of the vinylic protons of the acrylate.
    
  • Self-Validation Checkpoint: Run a parallel tube with Acrylamide (negative/slow control) and Methyl Acrylate (positive/fast control). If methyl acrylate does not deplete within 30 minutes, your buffer pH is likely too low or the GSH stock is oxidized.

Protocol B: DTNB (Ellman's) Residual Thiol Assay

Causality: While NMR is mechanistically rigorous, it lacks high throughput. The DTNB assay allows for rapid spectrophotometric quantification of unreacted GSH by forming the yellow 5-thio-2-nitrobenzoic acid (TNB) anion, which absorbs strongly at 412 nm 4.

Step-by-Step Workflow:

  • Incubation: Incubate 1 mM (2Z)-3-(propylsulfanyl)prop-2-enoate with 10 mM GSH in PBS (pH 7.4, 10% co-solvent) at 37°C in a 96-well plate.

  • Quenching: At designated time points (0, 1, 2, 4, 8, 12, 24 hours), transfer a 10

    
     aliquot into 90 
    
    
    
    of a quenching buffer (0.1 M HCl) to immediately protonate the thiolate and halt the Michael addition.
  • Derivatization: Add 100

    
     of 0.2 mM DTNB in 0.1 M Tris-HCl (pH 8.0) to the quenched sample.
    
  • Readout: Measure absorbance at 412 nm using a microplate reader.

  • Self-Validation Checkpoint: Include a "GSH only" control well tracked over the 24-hour period to account for spontaneous air-oxidation of GSH to GSSG. Subtract this background depletion from your electrophile wells to isolate the true

    
    .
    

Conclusion

Benchmarking reveals that (2Z)-3-(propylsulfanyl)prop-2-enoate possesses a highly attenuated electrophilic profile, bridging the gap between completely inert alkenes and moderately reactive esters. By leveraging the


-sulfur's resonance donation, drug developers can utilize this chemotype to design highly selective TCIs that rely strictly on non-covalent affinity to drive covalent bond formation, thereby minimizing off-target toxicological liabilities.

References

  • Jackson, P. A., et al. "Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions." Journal of Medicinal Chemistry, ACS Publications. 1

  • Gehringer, M., et al. "Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond." PMC, NIH. 2

  • "An NMR Spectroscopic Method to Identify and Classify Thiol-Trapping Agents: Revival of Michael Acceptors for Drug Discovery." IRIS UPO.3

  • "Identification of Michael Acceptor-Centric Pharmacophores with Substituents That Yield Strong Thioredoxin Reductase Inhibitory Character Correlated to Antiproliferative Activity." PMC, NIH. 4

Sources

Validation

A Comparative Guide to Determining Enantiomeric Excess in Chiral (2Z)-3-(propylsulfanyl)prop-2-enoate Derivatives

Introduction: The Critical Role of Enantiopurity In the fields of pharmaceutical development and materials science, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a fundamental d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Enantiopurity

In the fields of pharmaceutical development and materials science, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a fundamental determinant of its biological and chemical function. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, epitomize this principle.[1] For drug development professionals, the stereochemical identity of a therapeutic agent is of paramount importance, as different enantiomers can exhibit widely divergent pharmacological, metabolic, and toxicological profiles.[2] One enantiomer may provide the desired therapeutic effect, while the other could be inactive or, in worst-case scenarios, responsible for adverse effects.

This guide focuses on a specific and important class of molecules: chiral derivatives of (2Z)-3-(propylsulfanyl)prop-2-enoate. These compounds, featuring both an α,β-unsaturated ester and a thioether moiety, present unique analytical challenges and opportunities. The accurate measurement of enantiomeric excess (ee), which quantifies the purity of one enantiomer in a mixture, is a non-negotiable step in their synthesis and quality control.

The primary analytical hurdle is that enantiomers possess identical physical properties (e.g., boiling point, solubility, spectral data) in an achiral environment.[3] Therefore, specialized techniques are required to induce a diastereomeric interaction, either transient or covalent, which allows for their differentiation and quantification. This guide provides an objective, in-depth comparison of the principal analytical methodologies for this purpose, grounded in experimental data and field-proven insights to empower researchers in selecting the optimal strategy for their specific needs.

Comparative Analysis of Key Analytical Techniques

The determination of enantiomeric excess requires creating a chiral environment to distinguish between the enantiomers. This is primarily achieved through two major strategies: physical separation via chromatography or spectroscopic differentiation in solution. The choice between these methods depends on factors such as required accuracy, sample throughput, available instrumentation, and the specific properties of the analyte.[4][5]

Workflow for Enantiomeric Excess (ee) Determination

The following diagram illustrates the generalized decision-making and experimental workflow for determining the enantiomeric excess of a chiral analyte.

ee_determination_workflow General Workflow for Enantiomeric Excess (ee) Determination start Chiral Analyte (e.g., prop-2-enoate derivative) decision Choose Analytical Strategy start->decision chromatography Chromatographic Separation decision->chromatography Separation-based spectroscopy Spectroscopic Differentiation decision->spectroscopy Solution-based hplc Chiral HPLC / SFC / GC chromatography->hplc nmr Chiral NMR spectroscopy->nmr cd Circular Dichroism (CD) spectroscopy->cd analysis_chrom Quantify Peak Areas hplc->analysis_chrom derivatization Derivatization with Chiral Derivatizing Agent (CDA) nmr->derivatization solvation Interaction with Chiral Solvating Agent (CSA) nmr->solvation calculation Calculate Enantiomeric Excess (ee) cd->calculation analysis_nmr Integrate Diastereotopic Signals derivatization->analysis_nmr solvation->analysis_nmr analysis_chrom->calculation analysis_nmr->calculation result Report ee% calculation->result

Caption: General workflow for enantiomeric excess (ee) determination.

Head-to-Head Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the most prevalent techniques for determining the enantiomeric excess of chiral (2Z)-3-(propylsulfanyl)prop-2-enoate derivatives.

FeatureChiral HPLC/SFCChiral GCNMR Spectroscopy (with CDA/CSA)Circular Dichroism (CD)
Principle Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[4][6]Differential interaction with a CSP for volatile compounds.[7]Formation of diastereomers (covalent with CDA or transient with CSA) leading to distinct NMR signals.[4][8]Differential absorption of left and right-circularly polarized light. The anisotropy factor (g) is proportional to ee.[9][10]
Resolution Excellent, often baseline separation.Very high for suitable analytes.Variable; depends on the chosen agent and analyte structure.No physical separation; measures bulk property.
Sensitivity (LOD/LOQ) High to very high, especially with UV or MS detectors.Very high (FID, MS detectors).Generally lower sensitivity than chromatography.[8]Lower sensitivity compared to UV/fluorescence detectors.[11]
Analysis Time Moderate (5-30 min). SFC is significantly faster than HPLC.[5]Fast (5-20 min).Very fast per sample (< 5 min), but derivatization can add time.Very fast measurement.
Sample Preparation Simple dissolution in mobile phase.May require derivatization to increase volatility.Simple mixing (CSA) or chemical reaction (CDA).[4]Simple dissolution.
Key Advantage "Gold standard"; high accuracy, robustness, and well-established.[4][9]Excellent for volatile and thermally stable compounds.Rapid, non-destructive (with CSA), provides structural information.Very fast, can be used as an HPLC detector for chiral confirmation.[9]
Key Disadvantage Higher solvent consumption (HPLC); requires specialized columns.Limited to volatile/thermostable analytes.Lower precision for very high or low ee values; potential for kinetic resolution with CDAs.Not a separative technique; requires pure samples.

Experimental Protocols & Methodologies

A robust and reliable protocol is the foundation of accurate enantiomeric excess determination. Here, we provide detailed, validated methodologies for the two most common and powerful techniques: Chiral HPLC and NMR Spectroscopy.

Protocol 1: Enantiomeric Excess Determination by Chiral HPLC

Chiral HPLC is the workhorse for enantiomeric purity analysis in the pharmaceutical industry due to its high resolution, accuracy, and versatility.[5][9] The key to success is the selection of an appropriate Chiral Stationary Phase (CSP). For molecules containing both ester and sulfide functionalities, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point due to their broad applicability and multiple chiral recognition mechanisms (hydrogen bonding, dipole-dipole, and steric interactions).[1][12]

hplc_workflow Workflow for ee Determination by Chiral HPLC prep_sample 1. Sample Preparation Dissolve analyte in mobile phase (e.g., 1 mg/mL) injection 3. Injection Inject 5-10 µL of sample solution prep_sample->injection prep_system 2. HPLC System Setup Install Chiral Column (e.g., Chiralpak®) Equilibrate with Mobile Phase prep_system->injection separation 4. Chromatographic Separation Enantiomers separate based on differential interaction with CSP injection->separation detection 5. Detection Monitor at appropriate UV wavelength separation->detection data_acq 6. Data Acquisition Record chromatogram detection->data_acq analysis 7. Data Analysis Integrate peak areas for each enantiomer data_acq->analysis calculation 8. Calculation ee (%) = |(A1 - A2)/(A1 + A2)| * 100 analysis->calculation

Caption: Workflow for ee determination by Chiral HPLC.

  • Instrumentation: Standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.[5]

  • Column Selection & Mobile Phase:

    • Column: A polysaccharide-based CSP such as Chiralpak® IA, IB, or IC is recommended for initial screening.

    • Rationale: These columns provide robust performance across normal-phase, reversed-phase, and polar organic modes, offering high versatility for method development.

    • Mobile Phase (Normal Phase): A mixture of n-Hexane and a polar modifier like Isopropanol (IPA) or Ethanol (e.g., 90:10 v/v Hexane:IPA). The ratio should be optimized to achieve a resolution (Rs) > 1.5 and reasonable retention times.[12]

  • Sample Preparation:

    • Accurately weigh and dissolve the (2Z)-3-(propylsulfanyl)prop-2-enoate derivative in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Prepare a solution of the racemic material to identify the retention times of both enantiomers.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Select the λ_max of the α,β-unsaturated ester chromophore (typically 254-280 nm).

    • Injection Volume: 5 µL.

  • Data Analysis and Calculation:

    • Record the chromatogram. Identify the peaks corresponding to the two enantiomers using the racemic standard.

    • Integrate the peak areas for each enantiomer (Area_1 and Area_2).

    • Calculate the enantiomeric excess using the formula:[6] ee (%) = |(Area_1 - Area_2) / (Area_1 + Area_2)| * 100

Protocol 2: Enantiomeric Excess Determination by ¹H NMR with a Chiral Derivatizing Agent (CDA)

NMR spectroscopy offers a rapid method for ee determination without physical separation.[4][8] The use of a Chiral Derivatizing Agent (CDA) involves covalently reacting the enantiomeric analyte with a single enantiomer of the CDA to form a mixture of diastereomers.[3][13] These diastereomers have distinct chemical and physical properties, resulting in separate, quantifiable signals in the NMR spectrum.[13] Mosher's acid chloride (MTPA-Cl) is a classic and effective CDA for chiral alcohols and amines, which may be present in derivatives of the core structure.[14][15]

nmr_cda_workflow Workflow for ee Determination by NMR with a CDA prep_analyte 1. Prepare Analyte Dissolve chiral analyte (1.0 eq) in dry deuterated solvent (e.g., CDCl3) in an NMR tube. add_reagents 2. Add Reagents Add catalyst (e.g., DMAP, ~0.1 eq) Add pure enantiomer of CDA (e.g., (R)-MTPA-Cl, ~1.2 eq) prep_analyte->add_reagents reaction 3. Derivatization Reaction Allow reaction to proceed to completion (Formation of two diastereomers) add_reagents->reaction nmr_acq 4. NMR Acquisition Acquire ¹H NMR spectrum (or ¹⁹F NMR if applicable) reaction->nmr_acq analysis 5. Data Analysis Identify and integrate non-overlapping signals for each diastereomer nmr_acq->analysis calculation 6. Calculation ee (%) = |(I1 - I2)/(I1 + I2)| * 100 analysis->calculation

Caption: Workflow for ee determination by NMR with a CDA.

  • Instrumentation: High-field NMR spectrometer (≥400 MHz).

  • Reagents and Materials:

    • Enantiomerically pure Chiral Derivatizing Agent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

    • Rationale: The phenyl and -CF₃ groups of the MTPA moiety create a strong anisotropic magnetic field, which typically results in significant chemical shift differences (Δδ) for the protons of the two diastereomeric esters formed, allowing for accurate integration.[14]

    • Dry deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Acylation catalyst (e.g., 4-Dimethylaminopyridine, DMAP) or a non-nucleophilic base (e.g., pyridine).

  • Derivatization Reaction:

    • In a dry NMR tube, dissolve the chiral alcohol derivative (~5 mg, 1.0 equivalent) in dry CDCl₃ (~0.6 mL).

    • Add DMAP (~0.1 equivalents).

    • Add (R)-MTPA-Cl (~1.2 equivalents) to the solution.

    • Cap the NMR tube, mix gently, and allow the reaction to proceed at room temperature for 1-4 hours or until completion. The reaction progress can be monitored by observing the disappearance of the alcohol proton signal.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated to ensure accurate quantification.

  • Data Analysis and Calculation:

    • Identify a well-resolved, non-overlapping signal (e.g., a methoxy or an olefinic proton) that is distinct for each of the two newly formed diastereomers.

    • Carefully integrate the corresponding signals for each diastereomer (Integral_1 and Integral_2).

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Integral_1 - Integral_2) / (Integral_1 + Integral_2)| * 100

Ensuring Trustworthiness: Method Validation Essentials

For research destined for regulatory submission or publication in high-impact journals, simply obtaining a result is insufficient. The analytical method itself must be validated to prove its reliability, accuracy, and fitness for purpose.[12][16] A validated method provides a high degree of assurance that the reported enantiomeric excess is scientifically sound.

Key validation parameters, as outlined by regulatory guidelines, include:

Validation ParameterDescriptionPurpose
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., the other enantiomer, impurities, starting materials).Ensures the signal being measured is solely from the intended enantiomer without interference.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.Confirms that the detector response is proportional to the amount of each enantiomer.
Accuracy The closeness of test results obtained by the method to the true value.Assessed by analyzing samples with known enantiomeric compositions (spiked samples).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Measures the repeatability and reproducibility of the method.
Limit of Quantitation (LOQ) The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.[8]Defines the lower limit of the method's useful range, critical for purity testing.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, temperature).Demonstrates the reliability of the method during routine use.

Conclusion: Selecting the Optimal Method

The determination of enantiomeric excess for chiral (2Z)-3-(propylsulfanyl)prop-2-enoate derivatives is a critical analytical task that can be accomplished through several powerful techniques. There is no single "best" method; the optimal choice is dictated by the specific requirements of the project.

  • Chiral Chromatography (HPLC and SFC) stands as the gold standard for accuracy, resolution, and sensitivity, making it the method of choice for final quality control, regulatory filings, and when trace-level quantification of the undesired enantiomer is required.[4][9]

  • NMR Spectroscopy , particularly with chiral solvating agents, offers an unparalleled advantage in speed and is non-destructive, making it exceptionally well-suited for high-throughput screening of reaction conditions and rapid in-process controls.[4][8] When derivatization is necessary, it provides a robust alternative to chromatography when a chiral column is unavailable.

For comprehensive and unequivocal characterization of enantiomeric purity, a cross-validation approach using both a chromatographic and a spectroscopic method is highly recommended.[8] This orthogonal testing provides the highest degree of confidence in the analytical results, ensuring the quality, safety, and efficacy of these important chiral molecules in their journey from discovery to application.

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  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. Available at: [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc. Available at: [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]

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  • Chiral derivatizing agent. Wikipedia. Available at: [Link]

  • Circular Dichroism of Multi-Component Assemblies for Chiral Amine Recognition and Rapid ee Determination. The University of Texas at Austin. Available at: [Link]

  • Self-disproportionation of enantiomers (SDE) of chiral sulfur-containing compounds via achiral chromatography. SciSpace. Available at: [Link]

  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. Nature Communications. Available at: [Link]

  • Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Scilit. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. ResearchGate. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. Scholars' Mine - MST.edu. Available at: [Link]

  • Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors. Royal Society of Chemistry. Available at: [Link]

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